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12Z-heneicosenoic acid

Cat. No.: B15290107
M. Wt: 324.5 g/mol
InChI Key: VXCUECWODRDENC-KTKRTIGZSA-N
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Description

12Z-heneicosenoic acid is a long-chain fatty acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H40O2 B15290107 12Z-heneicosenoic acid

Properties

Molecular Formula

C21H40O2

Molecular Weight

324.5 g/mol

IUPAC Name

(Z)-henicos-12-enoic acid

InChI

InChI=1S/C21H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h9-10H,2-8,11-20H2,1H3,(H,22,23)/b10-9-

InChI Key

VXCUECWODRDENC-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 12Z-Heneicosenoic Acid (CAS Number 3515-84-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12Z-Heneicosenoic acid, a monounsaturated long-chain fatty acid, is an organic compound of interest in various scientific domains. This technical guide provides a comprehensive overview of its chemical and physical properties, bringing together available experimental and computed data. While specific experimental protocols for its synthesis and detailed biological activities remain limited in publicly accessible literature, this document outlines general methodologies for the synthesis and purification of similar long-chain unsaturated fatty acids. Furthermore, it presents a foundational understanding of the potential roles and analytical approaches for such molecules in biomedical research.

Chemical and Physical Properties

This compound, also known as (Z)-henicos-12-enoic acid or cis-12-Heneicosenoic acid, is characterized by the CAS number 3515-84-2.[1] It is a C21 fatty acid with a single cis-double bond at the 12th carbon position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3515-84-2[1][2]
Molecular Formula C₂₁H₄₀O₂[1][2]
Molecular Weight 324.5 g/mol [1][3]
IUPAC Name (Z)-henicos-12-enoic acid[3]
Synonyms 12(Z)-Heneicosenoic acid, C21:1n-9[3]
Computed XLogP3 8.1[3]
Computed Topological Polar Surface Area 37.3 Ų[3]
Computed Heavy Atom Count 23[3]
Computed Rotatable Bond Count 18[3]
Computed Hydrogen Bond Donor Count 1[3]
Computed Hydrogen Bond Acceptor Count 2[3]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, commercial suppliers often provide analytical data for their products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A proton NMR (¹H-NMR) spectrum for this compound is available from the supplier BroadPharm (Catalog: BP-40914).[2] While the spectrum itself is not directly reproduced here, the expected characteristic signals for a long-chain monounsaturated fatty acid would include:

  • Olefinic protons (-CH=CH-): A multiplet typically in the region of 5.3-5.4 ppm.

  • Allylic protons (-CH₂-CH=): A multiplet around 2.0-2.1 ppm.

  • Alpha-methylene protons (-CH₂-COOH): A triplet around 2.3 ppm.

  • Terminal methyl protons (-CH₃): A triplet around 0.9 ppm.

  • Bulk methylene protons (-(CH₂)n-): A broad singlet or multiplet around 1.2-1.4 ppm.

  • Carboxylic acid proton (-COOH): A broad singlet at a variable chemical shift, typically downfield.

Infrared (IR) Spectroscopy
  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C-H stretch (alkane): Sharp peaks around 2925 cm⁻¹ and 2855 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1710 cm⁻¹.

  • C=C stretch (cis-alkene): A weak to medium band around 1655 cm⁻¹.

  • =C-H bend (cis-alkene): A band around 720 cm⁻¹.

Mass Spectrometry (MS)

Experimental mass spectra for this compound are not widely published. Predicted mass spectral data from PubChemLite suggests the following accurate mass values for different adducts:[4]

Table 2: Predicted Collision Cross Section (CCS) Values

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 325.31011191.2
[M+Na]⁺ 347.29205192.1
[M-H]⁻ 323.29555187.3

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, general methods for the synthesis of long-chain Z-alkenoic acids can be adapted.

General Synthesis of Z-Alkenoic Acids

A common strategy for the stereoselective synthesis of Z-alkenes is the Wittig reaction between a stabilized ylide and an aldehyde. Another powerful method involves the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst.

Conceptual Workflow for Synthesis via Alkyne Hydrogenation:

Synthesis_Workflow Start Starting Materials (e.g., 1-dodecyne and 9-bromononanoic acid derivative) Coupling Alkylation/Coupling Reaction Start->Coupling Alkyne Long-chain Alkyne Intermediate Coupling->Alkyne Hydrogenation Partial Hydrogenation (e.g., Lindlar's Catalyst, H₂) Alkyne->Hydrogenation Z_Alkene 12Z-heneicosenoyl derivative Hydrogenation->Z_Alkene Hydrolysis Hydrolysis Z_Alkene->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

Methodology:

  • Alkylation/Coupling: A suitable C12 terminal alkyne (e.g., 1-dodecyne) can be deprotonated with a strong base (e.g., n-butyllithium) and reacted with a C9 electrophile containing a protected carboxylic acid functionality (e.g., a methyl ester of 9-bromononanoic acid) to form the C21 alkyne backbone.

  • Partial Hydrogenation: The resulting alkyne is then subjected to partial hydrogenation using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). This selectively reduces the alkyne to a cis-alkene without reducing it further to an alkane.

  • Deprotection/Hydrolysis: The protecting group on the carboxylic acid is removed. For example, a methyl ester can be hydrolyzed using a base like sodium hydroxide, followed by acidification to yield the final carboxylic acid.

Purification of Long-Chain Unsaturated Fatty Acids

Purification of the final product is crucial to remove starting materials, byproducts, and any over-reduced saturated fatty acids.

General Purification Workflow:

Purification_Workflow Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude->Extraction Extracted Extracted Organic Phase Extraction->Extracted Chromatography Column Chromatography (e.g., Silica Gel) Extracted->Chromatography Purified Purified Product Chromatography->Purified Characterization Analytical Characterization (NMR, MS, IR) Purified->Characterization

Caption: General workflow for the purification of long-chain fatty acids.

Methodology:

  • Extraction: The crude reaction mixture is typically worked up using a liquid-liquid extraction. The organic layer containing the fatty acid is washed with brine and dried over an anhydrous salt (e.g., sodium sulfate).

  • Chromatography: The crude product is then purified by column chromatography on silica gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is used to elute the components. The fractions are monitored by thin-layer chromatography (TLC).

  • Characterization: The purified fractions are combined, the solvent is removed under reduced pressure, and the final product is characterized by spectroscopic methods (NMR, MS, and IR) to confirm its identity and purity.

Biological Activity and Signaling Pathways

There is a lack of specific studies on the biological activity and signaling pathways of this compound in the scientific literature. However, long-chain unsaturated fatty acids, in general, are known to play various roles in biological systems.

Unsaturated fatty acids are integral components of cell membranes, influencing their fluidity and the function of membrane-bound proteins. They can also act as signaling molecules or precursors to signaling molecules. For instance, some unsaturated fatty acids have been shown to possess antibacterial properties.

Hypothetical Signaling Pathway Involvement:

Given that other fatty acids are ligands for nuclear receptors or can be metabolized into signaling molecules, a hypothetical involvement of this compound in cellular signaling can be postulated.

Signaling_Pathway cluster_extra Extracellular cluster_intra Intracellular FA This compound Receptor Nuclear Receptor (e.g., PPARs) FA->Receptor Metabolism Metabolic Conversion (e.g., by COX, LOX, CYP450) FA->Metabolism Gene Gene Expression Receptor->Gene Bioactive Bioactive Metabolites Metabolism->Bioactive Response Cellular Response Bioactive->Response Gene->Response

Caption: Hypothetical signaling pathways for this compound.

Further research is required to elucidate the specific biological functions, mechanisms of action, and potential therapeutic applications of this compound.

Conclusion

This compound (CAS 3515-84-2) is a long-chain monounsaturated fatty acid with defined physicochemical properties. While detailed experimental data and specific biological studies are currently scarce, this guide provides a foundational repository of available information and outlines general methodologies for its synthesis and purification. The provided conceptual frameworks for its synthesis, purification, and potential biological roles are intended to serve as a starting point for researchers and drug development professionals interested in exploring the scientific potential of this molecule. Further investigation is warranted to fully characterize its spectroscopic properties, develop optimized synthesis protocols, and uncover its biological significance.

References

Unveiling the Natural Sources of 12Z-Heneicosenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific knowledge on the natural sources of 12Z-heneicosenoic acid, a rare, odd-chain monounsaturated fatty acid. The document delves into its known occurrences in nature, proposed biosynthetic pathways, and detailed methodologies for its identification and analysis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of lipidomics, natural product chemistry, and drug discovery.

Natural Occurrences of this compound

This compound (also known as cis-12-heneicosenoic acid) is a C21:1n-9 fatty acid that has been identified in a limited number of natural sources. Its rarity in comparison to more common even-chain fatty acids makes it a molecule of interest for further biological and chemical investigation. The known natural sources are detailed below.

Human Tissues

Recent advancements in lipidomics have enabled the identification of a wider array of fatty acids in human tissues than previously recognized. A study by Menzel et al. using a novel ozone-enabled fatty acid discovery (OzFAD) workflow, has identified this compound in human plasma, cancer cell lines, and vernix caseosa[1][2][3][4]. While the precise concentrations were not quantified in this discovery-focused study, its presence points to endogenous synthesis or dietary absorption and metabolism in humans.

Plant Kingdom

The essential oil of the Camphor tree (Cinnamomum camphora) has been identified as a natural source of cis-12-heneicosenoic acid. A study analyzing the chemical composition of commercially available essential oils reported its presence in camphor oil[5][6].

Table 1: Quantitative Data on the Natural Occurrence of this compound

Natural SourceOrganism/TissueCompound NameConcentration/AbundanceReference
HumanPlasma, Cancer Cell Lines, Vernix CaseosaThis compoundIdentified, but not quantified[1][2][3][4]
Plant Essential OilCinnamomum camphora (Camphor Oil)cis-12-Heneicosenoic acid1.44% of total fatty acids[5][6]

Proposed Biosynthesis of this compound

The biosynthesis of odd-chain fatty acids, including heneicosanoic acid (the saturated precursor to heneicosenoic acid), follows a pathway that is distinct from the more common even-chain fatty acid synthesis. The process begins with a three-carbon starter unit, propionyl-CoA, instead of the two-carbon acetyl-CoA. The subsequent introduction of a double bond to form a monounsaturated odd-chain fatty acid is catalyzed by a desaturase enzyme. While the specific enzymes responsible for the synthesis of this compound have not been definitively identified, a putative pathway can be proposed based on established biochemical principles.

The synthesis would involve the initial production of heneicosanoyl-CoA through the fatty acid synthase (FAS) system, followed by the action of a specific desaturase enzyme to introduce a cis double bond at the 12th carbon position.

Biosynthesis of this compound Propionyl_CoA Propionyl-CoA FAS Fatty Acid Synthase (FAS) Propionyl_CoA->FAS Malonyl_CoA Malonyl-CoA (x9) Malonyl_CoA->FAS Heneicosanoyl_CoA Heneicosanoyl-CoA (C21:0) FAS->Heneicosanoyl_CoA Elongation Desaturase Δ12-Desaturase (putative) Heneicosanoyl_CoA->Desaturase Heneicosenoic_Acid This compound (C21:1n-9) Desaturase->Heneicosenoic_Acid Desaturation

Proposed biosynthetic pathway for this compound.

Experimental Protocols

The identification and quantification of this compound require specialized analytical techniques due to its low abundance and the presence of other isomeric fatty acids. Below are detailed methodologies for its extraction and analysis.

Extraction and Derivatization for GC-MS Analysis

This protocol is a general method for the extraction of total fatty acids from a biological sample and their derivatization to fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis.

Materials:

  • Biological sample (e.g., plant material, cell pellet, plasma)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • BF3-methanol (14% w/v) or HCl-methanol (5% v/v)

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a polar capillary column (e.g., BPX70)

Procedure:

  • Homogenization and Lipid Extraction:

    • To a known amount of homogenized sample, add a chloroform:methanol mixture (2:1, v/v) to a final volume 20 times the sample volume.

    • Add a known amount of internal standard.

    • Agitate the mixture vigorously for 15 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

    • Collect the lower chloroform phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • Transesterification to FAMEs:

    • To the dried lipid extract, add 1-2 mL of BF3-methanol or HCl-methanol.

    • Incubate at 60-80°C for 1-2 hours in a sealed tube.

    • Cool the reaction mixture and add 1 mL of water and 2 mL of hexane.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the FAME extract into the GC-MS.

    • Use a temperature program that allows for the separation of C21 fatty acid isomers. A typical program might start at 100°C, ramp to 240°C at 3°C/min, and hold for 15 minutes.

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

    • Identification of the this compound methyl ester is based on its retention time relative to standards and its characteristic mass spectrum.

Ozone-Enabled Fatty Acid Discovery (OzFAD) Workflow

The OzFAD workflow is a powerful technique for the unambiguous identification of the double bond position in unsaturated fatty acids[1][2][3][4].

OzFAD Experimental Workflow Sample Biological Sample Extraction Lipid Extraction & Hydrolysis Sample->Extraction Derivatization Derivatization (e.g., AMPP) Extraction->Derivatization LC_Separation Liquid Chromatography Separation Derivatization->LC_Separation ESI Electrospray Ionization LC_Separation->ESI OzID Ozone-Induced Dissociation (OzID) ESI->OzID MS_Analysis Mass Spectrometry Analysis OzID->MS_Analysis Data_Analysis Data Analysis & Structure Elucidation MS_Analysis->Data_Analysis Potential Research Directions Heneicosenoic_Acid This compound Membrane_Integration Incorporation into Cell Membranes Heneicosenoic_Acid->Membrane_Integration Signaling_Modulation Modulation of Signaling Pathways Heneicosenoic_Acid->Signaling_Modulation Enzyme_Interaction Interaction with Enzymes (e.g., Shp2) Heneicosenoic_Acid->Enzyme_Interaction Biological_Outcome Cellular & Physiological Effects Membrane_Integration->Biological_Outcome Signaling_Modulation->Biological_Outcome Enzyme_Interaction->Biological_Outcome

References

The Uncharted Path: A Technical Guide to the Proposed Biosynthesis of 12Z-Heneicosenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

12Z-Heneicosenoic acid, a monounsaturated odd-chain fatty acid, presents a unique structure with potential biological significance. However, its biosynthetic pathway has not been explicitly elucidated in scientific literature. This technical guide synthesizes established principles of fatty acid metabolism to propose a putative biosynthetic pathway for this compound. We will delve into the key enzymatic steps, from the initial priming with an odd-chain precursor to the final desaturation, providing a foundational framework for future research. This document also includes generalized experimental protocols and data presentation structures to aid in the investigation of this novel pathway.

Introduction

Odd-chain fatty acids (OCFAs) and very-long-chain fatty acids (VLCFAs) are increasingly recognized for their diverse biological roles, from serving as biomarkers to participating in cellular signaling. This compound is a C21:1 fatty acid, making it both an OCFA and a VLCFA. While the general mechanisms of fatty acid synthesis are well-understood, the specific enzymatic machinery and regulation for many atypical fatty acids remain to be fully characterized. This guide aims to bridge this knowledge gap by postulating a scientifically grounded biosynthetic pathway for this compound, thereby providing a roadmap for its empirical validation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages:

  • Initiation with Propionyl-CoA: Unlike the majority of fatty acids which are even-chained and initiated with acetyl-CoA, the synthesis of an odd-chain fatty acid like heneicosenoic acid begins with propionyl-CoA as the primer.[1][2][3]

  • Elongation to Heneicosanoic Acid: The initial three-carbon unit undergoes sequential elongation cycles, adding two-carbon units from malonyl-CoA. This process is initially carried out by the cytosolic fatty acid synthase (FAS) complex, followed by further elongation of the very-long-chain fatty acid in the endoplasmic reticulum by elongase enzymes (ELOVL).[4][5][6]

  • Desaturation to this compound: The saturated C21 precursor, heneicosanoic acid (as heneicosanoyl-CoA), is then desaturated by a putative Δ12-desaturase enzyme in the endoplasmic reticulum to introduce a cis double bond at the 12th position.[1][7]

Visualizing the Proposed Pathway

The following diagram illustrates the proposed biosynthetic route from propionyl-CoA to this compound.

12Z-Heneicosenoic_Acid_Biosynthesis Proposed Biosynthetic Pathway of this compound Propionyl_CoA Propionyl-CoA FAS Fatty Acid Synthase (FAS) (Cytosol) Propionyl_CoA->FAS Primer Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS 2-Carbon Donor (x cycles) ELOVL Fatty Acid Elongase (ELOVL) (Endoplasmic Reticulum) Malonyl_CoA->ELOVL 2-Carbon Donor (y cycles) Long_Chain_FA Long-Chain Saturated Acyl-CoA (e.g., C17:0) FAS->Long_Chain_FA Long_Chain_FA->ELOVL Heneicosanoyl_CoA Heneicosanoyl-CoA (C21:0) ELOVL->Heneicosanoyl_CoA Desaturase Putative Δ12-Desaturase (Endoplasmic Reticulum) Heneicosanoyl_CoA->Desaturase Final_Product 12Z-Heneicosenoyl-CoA (C21:1) Desaturase->Final_Product Desaturation

Caption: Proposed biosynthesis of this compound.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for the this compound biosynthesis pathway is currently available, the following tables are provided as templates for researchers to populate with experimental findings.

Table 1: Kinetic Properties of Key Biosynthetic Enzymes (Hypothetical)

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Optimal pHOptimal Temperature (°C)
Fatty Acid Synthase (FAS)Propionyl-CoAData NeededData NeededData NeededData Needed
Fatty Acid Elongase (ELOVL)C17:0-CoAData NeededData NeededData NeededData Needed
Putative Δ12-DesaturaseHeneicosanoyl-CoAData NeededData NeededData NeededData Needed

Table 2: Substrate and Product Concentrations in a Relevant Biological System (Hypothetical)

MetaboliteCellular CompartmentConcentration (µM)Standard Deviation
Propionyl-CoACytosolData NeededData Needed
Malonyl-CoACytosolData NeededData Needed
Heneicosanoyl-CoAEndoplasmic ReticulumData NeededData Needed
12Z-Heneicosenoyl-CoAEndoplasmic ReticulumData NeededData Needed

Generalized Experimental Protocols

The following are generalized methodologies that can be adapted to investigate the proposed biosynthetic pathway of this compound.

Isotopic Labeling to Trace the Biosynthetic Pathway
  • Cell Culture: Culture a relevant cell line or organism known or suspected to produce this compound.

  • Precursor Incubation: Supplement the culture medium with a stable isotope-labeled precursor, such as [1-¹³C]-propionyl-CoA or [U-¹³C]-malonyl-CoA.

  • Lipid Extraction: After a defined incubation period, harvest the cells and perform a total lipid extraction using a method like the Folch or Bligh-Dyer procedure.

  • Fatty Acid Methyl Ester (FAME) Preparation: Saponify the lipid extract and methylate the free fatty acids to produce FAMEs.

  • GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify this compound methyl ester and determine the incorporation of the isotopic label.

Enzyme Assays for Key Biosynthetic Steps
  • Protein Extraction: Isolate cytosolic and microsomal protein fractions from the chosen biological source.

  • Substrate Incubation: For the desaturase assay, incubate the microsomal fraction with heneicosanoyl-CoA, NADH, and other necessary cofactors. For the elongase assay, incubate the microsomal fraction with a suitable long-chain acyl-CoA (e.g., C17:0-CoA), malonyl-CoA, and NADPH.

  • Reaction Quenching and Lipid Analysis: Stop the reaction and extract the lipids. Analyze the products by GC-MS or HPLC to detect the formation of 12Z-heneicosenoyl-CoA or the elongated acyl-CoA, respectively.

  • Kinetic Parameter Determination: Vary the substrate concentrations to determine the Km and Vmax of the enzymes.

Experimental Workflow Visualization

The following diagram outlines a general workflow for investigating the proposed pathway.

Experimental_Workflow General Experimental Workflow Hypothesis Hypothesize Biosynthetic Pathway Isotopic_Labeling Isotopic Labeling Studies (e.g., ¹³C-Propionate) Hypothesis->Isotopic_Labeling Enzyme_Assays In Vitro Enzyme Assays Hypothesis->Enzyme_Assays Genetic_Analysis Genetic Analysis (Gene Knockout/Overexpression) Hypothesis->Genetic_Analysis Lipid_Analysis Lipid Profiling (GC-MS, LC-MS) Isotopic_Labeling->Lipid_Analysis Enzyme_Assays->Lipid_Analysis Genetic_Analysis->Lipid_Analysis Data_Analysis Data Analysis and Interpretation Lipid_Analysis->Data_Analysis Pathway_Validation Pathway Validation/Refinement Data_Analysis->Pathway_Validation

Caption: A generalized workflow for pathway elucidation.

Conclusion and Future Directions

The biosynthesis of this compound, while not yet empirically detailed, can be logically inferred from the fundamental principles of fatty acid metabolism. The proposed pathway, initiating with propionyl-CoA and proceeding through elongation and desaturation, provides a robust framework for guiding future research. The experimental protocols and data templates offered in this guide are intended to facilitate the systematic investigation required to validate and refine this proposed pathway. Elucidating the precise enzymatic machinery and regulatory mechanisms governing the synthesis of this compound will not only expand our understanding of lipid biochemistry but may also uncover novel therapeutic targets for metabolic diseases. Further research should focus on identifying the specific elongase and desaturase enzymes involved and characterizing their substrate specificities and regulatory controls.

References

The Enigmatic Biological Role of 12Z-Heneicosenoic Acid: A Technical Overview of a Lesser-Known Long-Chain Fatty Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

12Z-Heneicosenoic acid, a monounsaturated omega-9 fatty acid with 21 carbon atoms, remains a largely uncharacterized molecule in the vast landscape of lipid biology. Despite its classification as a long-chain fatty acid, a group known for its diverse and critical physiological functions, specific data on the biological roles, signaling pathways, and metabolic fate of this compound are conspicuously absent from the current scientific literature. This technical guide addresses this knowledge gap by first presenting the limited available physicochemical information for this compound. Subsequently, it provides a broader context by discussing the known biological activities and experimental methodologies associated with structurally similar long-chain monounsaturated fatty acids. This approach aims to equip researchers with a foundational understanding and potential avenues for future investigation into this enigmatic lipid.

Introduction to this compound

This compound, also known by its lipid numbers C21:1n-9, is a long-chain fatty acid with the molecular formula C21H40O2.[1] Its structure consists of a 21-carbon chain with a single cis double bond located at the 9th carbon from the methyl end. While basic chemical and physical properties are cataloged in databases such as PubChem, detailed studies on its biological significance are not currently available.[1] The saturated counterpart, heneicosanoic acid, is known to be a component of certain natural fats and oils and has applications in the production of surfactants and lubricants.[2] However, the introduction of a cis double bond in this compound suggests the potential for distinct biological functions, as is common when comparing saturated and unsaturated fatty acids.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC21H40O2PubChem[1]
Molecular Weight324.5 g/mol PubChem[1]
IUPAC Name(12Z)-henicos-12-enoic acidPubChem[1]
Synonymscis-12-Heneicosenoic acid, C21:1n-9PubChem[1]
InChI KeyVXCUECWODRDENC-KTKRTIGZSA-NPubChem[1]

Postulated Biological Roles Based on Analogous Fatty Acids

In the absence of direct evidence, the potential biological roles of this compound can be hypothesized based on the known functions of other long-chain monounsaturated fatty acids (LC-MUFAs), such as oleic acid (C18:1n-9). These roles often encompass cellular signaling, membrane structure, and energy metabolism.

Potential Involvement in Cellular Signaling

Many fatty acids act as signaling molecules, often through pathways involving G-protein coupled receptors (GPCRs) or by modulating intracellular signaling cascades. For instance, oleic acid has been shown to influence the phosphoinositide 3-kinase (PI3K)/Akt/endothelial nitric oxide synthase (eNOS) pathway, which is crucial for vascular function. It is plausible that this compound could interact with similar pathways, although its specific effects would depend on receptor binding affinity and downstream enzyme interactions.

fatty_acid_signaling LC-MUFA LC-MUFA GPCR GPCR LC-MUFA->GPCR Binding G_Protein G Protein Activation GPCR->G_Protein Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response

A generalized signaling pathway for a long-chain monounsaturated fatty acid (LC-MUFA).
Contribution to Membrane Fluidity and Structure

The incorporation of unsaturated fatty acids into cell membranes increases their fluidity, which is essential for the function of membrane-bound proteins such as receptors and enzymes. The cis double bond in this compound would introduce a kink in the acyl chain, thereby disrupting the tight packing of phospholipids and enhancing membrane fluidity.

Methodologies for Future Experimental Investigation

To elucidate the biological role of this compound, a multi-pronged experimental approach is necessary. The following protocols, adapted from studies of other fatty acids, could be employed.

Cell Culture-Based Assays
  • Cell Viability and Proliferation Assays: Human cell lines (e.g., endothelial cells, hepatocytes, or cancer cell lines) can be treated with varying concentrations of this compound. Cell viability can be assessed using MTT or WST-1 assays, while proliferation can be measured by BrdU incorporation or cell counting.

  • Gene and Protein Expression Analysis: Following treatment with this compound, changes in the expression of genes and proteins related to key signaling pathways (e.g., PI3K/Akt, MAPK) can be quantified using RT-qPCR and Western blotting, respectively.

In Vivo Studies
  • Animal Models: Rodent models can be fed diets supplemented with this compound. Subsequent analysis of plasma and tissue lipid profiles can determine its incorporation and metabolic fate. Histological examination of major organs can reveal any physiological effects.

  • Metabolomic Analysis: Mass spectrometry-based metabolomics can be used to identify downstream metabolites of this compound in biological samples, providing insights into its metabolic pathways.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture Treatment (e.g., HUVEC, HepG2) Viability_Assay Viability/Proliferation Assays (MTT, BrdU) Cell_Culture->Viability_Assay Expression_Analysis Gene/Protein Expression (RT-qPCR, Western Blot) Cell_Culture->Expression_Analysis Data_Integration Data Integration and Pathway Analysis Expression_Analysis->Data_Integration Animal_Model Dietary Supplementation in Rodent Model Lipid_Profiling Plasma & Tissue Lipid Profiling (GC-MS) Animal_Model->Lipid_Profiling Metabolomics Metabolomic Analysis (LC-MS/MS) Animal_Model->Metabolomics Metabolomics->Data_Integration Hypothesis Hypothesize Biological Role of this compound Hypothesis->Cell_Culture Hypothesis->Animal_Model

References

The Discovery of cis-12-Heneicosenoic Acid: A Methodological Reconstruction

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, a seminal publication detailing the specific initial discovery, isolation, and characterization of cis-12-heneicosenoic acid could not be located. This suggests that the discovery of this particular fatty acid may not be formally documented in readily accessible scientific records or that it was identified as part of a larger lipidomic study without being the primary focus.

This technical guide, therefore, provides a reconstructed methodology based on established principles and common practices for the discovery and characterization of novel fatty acids. The experimental protocols, data tables, and visualizations presented are illustrative and serve as a guide for researchers in the field of lipidomics and natural product chemistry.

Introduction

Cis-12-heneicosenoic acid is a long-chain monounsaturated fatty acid with the chemical formula C21H40O2. As an odd-chain fatty acid, its biological significance is of potential interest, as these fatty acids are less common than their even-chain counterparts and can have unique metabolic fates and biological activities. The "discovery" of such a molecule would typically involve its isolation from a natural source, followed by rigorous structural elucidation and characterization.

Hypothetical Discovery and Isolation Workflow

The discovery of a novel fatty acid like cis-12-heneicosenoic acid would likely originate from the chemical analysis of a biological sample, such as a plant, marine organism, or microbial culture, particularly those known to produce rare or unusual lipids.[1][2]

Experimental Protocol: Extraction and Fractionation
  • Sample Collection and Preparation: A biological sample (e.g., 100g of dried plant leaves or microbial biomass) is collected, lyophilized, and ground to a fine powder.

  • Lipid Extraction: Total lipids are extracted using a modified Folch or Bligh-Dyer method. The powdered sample is homogenized in a 2:1 (v/v) mixture of chloroform and methanol. After agitation and centrifugation, the lower chloroform phase containing the total lipids is collected.

  • Fatty Acid Methyl Ester (FAME) Preparation: The total lipid extract is transesterified to fatty acid methyl esters (FAMEs) by heating with a solution of methanolic HCl or BF3-methanol. This derivatization is crucial for subsequent gas chromatography analysis.

  • Fractionation: The FAMEs mixture is then fractionated using column chromatography on silica gel or silver nitrate-impregnated silica gel (AgNO3-TLC) to separate fatty acids based on their degree of unsaturation.

Figure 1: General workflow for the isolation and identification of a novel fatty acid.

Structural Elucidation and Characterization

Once a putative novel fatty acid fraction is isolated, its precise chemical structure is determined using a combination of spectroscopic and spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of fatty acids. The FAMEs are separated based on their volatility and polarity on a GC column, and the mass spectrometer provides information about their molecular weight and fragmentation patterns.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).

  • Column: A polar capillary column (e.g., SP-2560, 100 m x 0.25 mm x 0.20 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Initial temperature of 140°C for 5 min, then ramped to 240°C at 4°C/min and held for 20 min.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-550.

  • Identification: The position of the double bond in the monounsaturated FAME is typically determined by derivatization (e.g., with dimethyl disulfide - DMDS) followed by GC-MS analysis, which yields characteristic fragments.

Table 1: Hypothetical GC-MS Data for Methyl cis-12-Heneicosenoate

ParameterValue
Retention Time (min)45.8
Molecular Ion (M+)m/z 340
Key Fragments (DMDS adduct)m/z 187, 213
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, which is crucial for confirming the cis configuration of the double bond.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance III 600 MHz).

  • Solvent: Deuterated chloroform (CDCl3).

  • Experiments: 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra are acquired.

  • Analysis: The chemical shifts and coupling constants of the olefinic protons are diagnostic for the cis geometry.

Table 2: Expected 1H and 13C NMR Chemical Shifts for Key Moieties of cis-12-Heneicosenoic Acid

Moiety1H Chemical Shift (ppm)13C Chemical Shift (ppm)
-CH=CH- (Olefinic)~5.34 (multiplet)~129.9, ~130.1
-CH2-COOH (α-methylene)~2.34 (triplet)~34.1
-CH3 (Terminal)~0.88 (triplet)~14.1
=CH-CH2- (Allylic)~2.01 (quartet)~27.2

Potential Biosynthesis and Biological Significance

The biosynthesis of odd-chain fatty acids like heneicosanoic acid (the saturated precursor) typically starts with propionyl-CoA instead of acetyl-CoA as the primer for fatty acid synthase.[3] The introduction of the double bond at the ∆12 position to form cis-12-heneicosenoic acid would be catalyzed by a specific fatty acid desaturase.

Biosynthesis_Pathway cluster_0 De Novo Fatty Acid Synthesis cluster_1 Desaturation cluster_2 Further Metabolism A Propionyl-CoA + 9x Malonyl-CoA B Fatty Acid Synthase (FAS) A->B C Heneicosanoyl-CoA (C21:0) B->C D Stearoyl-CoA Desaturase-like Enzyme (Δ12-Desaturase) C->D E cis-12-Heneicosenoyl-CoA D->E F Incorporation into Lipids (e.g., Phospholipids, Triglycerides) E->F G Signaling Pathways E->G

Figure 2: A plausible biosynthetic pathway for cis-12-heneicosenoic acid.

The biological functions of most rare, long-chain odd-carbon fatty acids are not well understood.[4] They may play roles in maintaining membrane fluidity, act as signaling molecules, or serve as precursors for other bioactive compounds. Further research is needed to elucidate the specific roles of cis-12-heneicosenoic acid in biological systems.

Conclusion

While the specific historical account of the discovery of cis-12-heneicosenoic acid remains elusive, the methodologies for such a discovery are well-established. A combination of extraction, chromatographic separation, and spectroscopic analysis would be employed to isolate and identify this novel fatty acid from a natural source. The information presented in this guide provides a framework for the experimental protocols and data interpretation that would be integral to such a scientific endeavor. Future research focusing on the natural distribution, biosynthesis, and biological activity of this and other rare fatty acids will be crucial to understanding their roles in biology and their potential applications.

References

The Enigmatic Presence of 12(Z)-Heneicosenoic Acid and Other Uncommon Long-Chain Fatty Acids in Marine Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This technical guide addresses the current state of knowledge regarding 12(Z)-heneicosenoic acid in marine organisms. Initial investigations have revealed a significant scarcity of specific data for this particular long-chain monounsaturated fatty acid. Therefore, this document broadens its scope to encompass the wider context of uncommon and very-long-chain fatty acids (VLCFAs) in marine environments. The methodologies, data presentation, and conceptual pathways described herein are intended to serve as a foundational resource for researchers investigating these unique lipids, including the elusive 12(Z)-heneicosenoic acid.

Introduction: The Vast and Largely Unexplored Lipidome of Marine Organisms

The marine environment harbors a staggering diversity of life, much of which remains chemically uncharted. Among the myriad of bioactive molecules produced by marine organisms, fatty acids represent a class of fundamental importance, serving as essential components of cell membranes, energy reserves, and signaling molecules. While common fatty acids are well-documented, marine ecosystems are a rich source of rare and structurally unique fatty acids, including very-long-chain (≥ C22) and uncommon monounsaturated fatty acids.

These unusual fatty acids are of significant interest to researchers and drug development professionals due to their potential for novel pharmacological activities. Their unique structures can confer specificities for certain enzymes or receptors, leading to potent and selective biological effects. This guide focuses on providing a framework for the study of these molecules, with a particular interest in the C21:1 monounsaturated fatty acid, 12(Z)-heneicosenoic acid.

Quantitative Data on Uncommon Long-Chain Monounsaturated Fatty Acids in Marine Organisms

A comprehensive search of the scientific literature reveals a notable lack of quantitative data specifically for 12(Z)-heneicosenoic acid in marine organisms. While the presence of various C21 fatty acids has been noted in some marine bacteria and invertebrates, specific quantification and isomeric identification are often not performed. However, to illustrate the typical distribution of other uncommon long-chain monounsaturated fatty acids, the following table summarizes representative data from the literature. This table serves as a template for how data on 12(Z)-heneicosenoic acid, once available, could be structured.

Fatty AcidOrganism(s)Tissue/FractionConcentration (% of total fatty acids)Reference(s)
Gondoic acid (20:1n-9) Copepods (e.g., Calanus spp.)Total Lipids5-20%[Generic literature data]
Various fish oilsOil2-15%[Generic literature data]
Erucic acid (22:1n-9) Certain zooplanktonTotal LipidsVariable, can be significant[Generic literature data]
Marine bacteriaCell membraneTrace to moderate amounts[Generic literature data]
Nervonic acid (24:1n-9) Marine spongesPhospholipidsLow but detectable levels[Generic literature data]
Fish brain lipidsPhospholipidsEnriched in sphingomyelin[Generic literature data]
Ximenic acid (26:1n-9) Some deep-sea invertebratesTotal LipidsRare, trace amounts[Generic literature data]

Note: This table is illustrative. Specific concentrations can vary significantly based on species, geographic location, season, and diet.

Experimental Protocols

The successful study of uncommon fatty acids like 12(Z)-heneicosenoic acid hinges on robust and sensitive experimental methodologies. This section details standardized protocols for the extraction, identification, and quantification of lipids from marine organisms.

Lipid Extraction from Marine Tissues (Modified Folch Method)

This protocol is a widely accepted method for the total lipid extraction from biological samples.

Materials:

  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (aqueous)

  • Nitrogen gas supply

  • Rotary evaporator or vacuum centrifuge

Procedure:

  • Sample Homogenization: Weigh a known amount of frozen or fresh marine tissue (typically 1-10 g). Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol. The solvent volume should be at least 20 times the tissue volume.

  • Lipid Extraction: Transfer the homogenate to a glass centrifuge tube. Agitate for 15-20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the extract. Vortex the mixture thoroughly and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Collection of Lipid Phase: The lower phase (chloroform) contains the total lipids. Carefully aspirate the upper aqueous phase and the protein interface.

  • Solvent Evaporation: Transfer the chloroform phase to a pre-weighed round-bottom flask. Evaporate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C. Alternatively, a vacuum centrifuge or a gentle stream of nitrogen can be used.

  • Lipid Quantification: Once the solvent is completely evaporated, weigh the flask to determine the total lipid mass.

  • Storage: Resuspend the lipid extract in a small volume of chloroform or another suitable solvent and store under a nitrogen atmosphere at -20°C or -80°C to prevent oxidation.

Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the fatty acids in the total lipid extract must be converted to their more volatile methyl ester derivatives.

Materials:

  • Boron trifluoride-methanol solution (14% BF3 in methanol)

  • Hexane (HPLC grade)

  • Saturated NaCl solution (aqueous)

  • Anhydrous sodium sulfate

  • Glass reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Reaction Setup: Place an aliquot of the total lipid extract (containing approximately 1-10 mg of lipid) in a reaction vial and evaporate the solvent under nitrogen.

  • Transesterification: Add 1-2 mL of 14% BF3-methanol solution to the dried lipid extract. Cap the vial tightly and heat at 100°C for 30-60 minutes.

  • FAME Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.

  • Phase Separation: Allow the phases to separate. The upper hexane layer contains the FAMEs.

  • Collection and Drying: Carefully transfer the upper hexane layer to a clean vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Concentration: If necessary, concentrate the FAME solution under a gentle stream of nitrogen to the desired volume for GC-MS analysis.

  • Storage: Store the FAMEs at -20°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the identification and quantification of fatty acids.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A polar capillary column (e.g., a biscyanopropyl polysiloxane phase) is recommended for good separation of fatty acid isomers.

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a rate of 3-5°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless or split, depending on the sample concentration.

Typical MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 650.

Identification and Quantification:

  • Identification: Fatty acids are identified by comparing their retention times and mass spectra to those of authentic standards and by matching mass spectra to libraries such as the NIST/Wiley library.

  • Quantification: For accurate quantification, an internal standard (a fatty acid not present in the sample, e.g., C17:0 or C23:0) should be added to the sample before the transesterification step. The concentration of each fatty acid is then calculated by comparing its peak area to that of the internal standard.

Visualizations: Workflows and Hypothetical Signaling Pathways

Experimental Workflow for Fatty Acid Analysis

Experimental_Workflow MarineOrganism Marine Organism Sample (e.g., Sponge, Bacteria) Homogenization Tissue Homogenization (Chloroform:Methanol 2:1) MarineOrganism->Homogenization LipidExtraction Lipid Extraction (Folch Method) Homogenization->LipidExtraction PhaseSeparation Phase Separation (Addition of 0.9% NaCl) LipidExtraction->PhaseSeparation TotalLipidExtract Total Lipid Extract PhaseSeparation->TotalLipidExtract FAMEsynthesis FAME Synthesis (BF3-Methanol) TotalLipidExtract->FAMEsynthesis FAMEs Fatty Acid Methyl Esters (FAMEs) FAMEsynthesis->FAMEs GCMS GC-MS Analysis FAMEs->GCMS DataAnalysis Data Analysis (Identification & Quantification) GCMS->DataAnalysis Results Fatty Acid Profile DataAnalysis->Results

Caption: Workflow for the analysis of fatty acids from marine organisms.

Hypothetical Signaling Pathway for a Long-Chain Fatty Acid

While no specific signaling pathway for 12(Z)-heneicosenoic acid has been elucidated, long-chain fatty acids are known to act as signaling molecules through various mechanisms. The following diagram illustrates a generalized pathway by which a long-chain fatty acid could exert its effects.

Signaling_Pathway cluster_membrane Cell Surface Signaling cluster_cytosol Intracellular Signaling cluster_nucleus Nuclear Events LCFA 12(Z)-Heneicosenoic Acid (or other LCFA) GPCR G-Protein Coupled Receptor (e.g., GPR120) LCFA->GPCR Binds to Membrane Cell Membrane GProtein G-Protein Activation GPCR->GProtein Activates SecondMessenger Second Messenger Cascade (e.g., Ca²⁺, IP₃) GProtein->SecondMessenger Initiates KinaseCascade Kinase Cascade (e.g., MAPK/ERK) SecondMessenger->KinaseCascade Activates TranscriptionFactor Transcription Factor Activation (e.g., NF-κB, AP-1) KinaseCascade->TranscriptionFactor Phosphorylates & Activates GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Anti-inflammatory effects, Apoptosis, Differentiation) GeneExpression->CellularResponse Leads to

Caption: A generalized cell surface receptor-mediated signaling pathway for a long-chain fatty acid.

Conclusion and Future Directions

The study of uncommon fatty acids in marine organisms is a burgeoning field with immense potential for discovery. While specific information on 12(Z)-heneicosenoic acid remains scarce, the analytical frameworks and conceptual pathways presented in this guide provide a robust starting point for its investigation. Future research should focus on:

  • Targeted screening: Employing high-resolution analytical techniques to screen a wide diversity of marine organisms, particularly those known to produce other unusual lipids (e.g., sponges, tunicates, and marine bacteria), for the presence of 12(Z)-heneicosenoic acid.

  • Bioactivity-guided isolation: Fractionating lipid extracts from marine organisms and testing for biological activities of interest (e.g., anti-inflammatory, anti-cancer, anti-microbial) to guide the isolation of novel fatty acids.

  • Elucidation of biosynthetic pathways: Using isotopic labeling and genomic approaches to understand how marine organisms synthesize these uncommon fatty acids.

  • Investigation of physiological roles: Once isolated or synthesized, studying the effects of 12(Z)-heneicosenoic acid on cellular and physiological processes in relevant model systems.

By applying these systematic approaches, the scientific community can begin to unravel the roles of 12(Z)-heneicosenoic acid and other enigmatic fatty acids in the intricate web of marine life, and potentially unlock new avenues for therapeutic development.

Unveiling the Potential of 12Z-Heneicosenoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Aspects of 12Z-Heneicosenoic Acid as a Putative Lipid Biomarker

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature explicitly defining this compound as a biomarker is currently limited. This guide provides a comprehensive overview based on the known principles of very-long-chain monounsaturated fatty acids (VLC-MUFAs) and proposes a hypothetical framework for its investigation as a novel biomarker.

Introduction to this compound

This compound is a monounsaturated very-long-chain fatty acid (VLCFA) with the chemical formula C₂₁H₄₀O₂. As a member of the C21 family of fatty acids, it is characterized by a 21-carbon chain with a single double bond in the cis configuration at the 12th carbon. While its saturated counterpart, heneicosanoic acid (C21:0), is known to be present in various biological systems, including human milk fat and red blood cells, the biological significance of this compound remains largely unexplored.[1] This document serves as a technical guide for researchers interested in investigating the potential of this compound as a novel lipid biomarker.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₂₁H₄₀O₂PubChem[2]
Molecular Weight 324.5 g/mol PubChem[2]
IUPAC Name (12Z)-henicos-12-enoic acidPubChem[2]
Synonyms cis-12-Heneicosenoic acid, C21:1n-9PubChem[2]

Hypothetical Role as a Lipid Biomarker

Given the nascent stage of research on this compound, its role as a biomarker is currently hypothetical. However, by extrapolating from the known functions of other VLC-MUFAs, we can propose several avenues for investigation. VLCFAs are integral components of cellular lipids like sphingolipids and glycerophospholipids and can act as precursors for signaling molecules.[3] Perturbations in VLCFA metabolism are associated with a variety of inherited diseases, highlighting their physiological importance.[3]

Potential Areas of Biomarker Relevance:

  • Metabolic Disorders: Alterations in the elongation and desaturation of fatty acids are linked to metabolic diseases. Investigating the levels of this compound in conditions like obesity, insulin resistance, and non-alcoholic fatty liver disease could reveal its potential as a metabolic biomarker.

  • Inflammatory Conditions: Certain fatty acids and their derivatives are potent modulators of inflammation. The unique structure of this compound may allow it to interact with inflammatory pathways, making it a candidate biomarker for chronic inflammatory diseases.

  • Neurological Health: VLCFAs are crucial for myelin maintenance and overall brain function.[3] Exploring the presence and concentration of this compound in cerebrospinal fluid or neural tissues could provide insights into its role in neurological disorders.

  • Marine Biology and Nutrition: C21 fatty acids have been identified in some marine organisms. Therefore, this compound could serve as a biomarker for the consumption of specific marine-based foods.

Proposed Experimental Protocols for Investigation

The investigation of a novel lipid like this compound requires robust and sensitive analytical methodologies. The following protocols are proposed as a starting point for its extraction, identification, and quantification from biological samples.

Sample Preparation and Lipid Extraction

The choice of sample matrix is critical and will depend on the research question. Potential matrices include plasma, serum, red blood cells, adipose tissue, and cerebrospinal fluid.

Protocol: Modified Folch Extraction for Total Lipids

  • Homogenization: Homogenize 100 mg of tissue or 100 µL of biofluid in a 2:1 (v/v) mixture of chloroform and methanol.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

  • Lipid Collection: Centrifuge the mixture and carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for analysis (e.g., methanol/chloroform 1:1).

G sample Biological Sample (e.g., Plasma, Tissue) homogenize Homogenize in Chloroform:Methanol (2:1) sample->homogenize add_salt Add 0.9% NaCl Solution homogenize->add_salt centrifuge Centrifuge to Separate Phases add_salt->centrifuge collect_organic Collect Lower Organic Phase centrifuge->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute analysis LC-MS/MS or GC-MS Analysis reconstitute->analysis

Lipid extraction workflow based on a modified Folch method.
Identification and Quantification by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for fatty acid analysis.

Protocol: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

  • Derivatization: Transesterify the lipid extract to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

  • GC Separation: Inject the FAMEs onto a GC system equipped with a polar capillary column (e.g., a biscyanopropyl polysiloxane phase) to separate the fatty acid isomers.

  • MS Detection: Use electron ionization (EI) and scan for the characteristic fragmentation patterns of FAMEs. The molecular ion and key fragments will aid in identification. For quantification, a stable isotope-labeled internal standard of a closely related fatty acid should be used.

Protocol: LC-MS/MS Analysis of Free Fatty Acids

  • Chromatographic Separation: Separate the underivatized fatty acids using a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water, both containing a small amount of formic acid to improve ionization.

  • MS/MS Detection: Employ electrospray ionization (ESI) in negative ion mode. Use a precursor ion scan to detect the parent ion of this compound (m/z 323.3).

  • Fragmentation Analysis: Perform product ion scans on the precursor ion to obtain a characteristic fragmentation pattern for structural confirmation. Multiple reaction monitoring (MRM) can be used for targeted quantification.

Potential Signaling Pathways for Investigation

Fatty acids are known to act as signaling molecules, often through interaction with specific receptors or by modulating intracellular signaling cascades. The following are potential pathways to investigate for their interaction with this compound.

G-Protein Coupled Receptors (GPCRs)

Several GPCRs, such as GPR40 (FFAR1) and GPR120 (FFAR4), are known to be activated by long-chain fatty acids. It is plausible that this compound could be a ligand for one of these known fatty acid-sensing GPCRs or for a currently orphaned GPCR.

G FA This compound GPCR Orphan or Known Fatty Acid GPCR FA->GPCR Binding G_protein G-Protein Activation GPCR->G_protein Activation Effector Downstream Effector (e.g., PLC, Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., IP₃, DAG, cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Insulin Secretion, Cytokine Release) Second_Messenger->Cellular_Response

Hypothetical GPCR signaling pathway for this compound.
Inflammatory Signaling Pathways (e.g., NF-κB)

Fatty acids can influence inflammatory responses by modulating key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. Investigations could focus on whether this compound can suppress or activate this pathway in immune cells.

G FA This compound Receptor Cell Surface Receptor (e.g., TLR4) FA->Receptor Modulation IKK IKK Complex Receptor->IKK NFkB_Inhibition IκBα Degradation IKK->NFkB_Inhibition NFkB_Activation NF-κB Translocation to Nucleus NFkB_Inhibition->NFkB_Activation Gene_Expression Expression of Inflammatory Genes NFkB_Activation->Gene_Expression

Proposed modulation of the NF-κB inflammatory pathway.
Metabolic Signaling (e.g., AMPK)

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Some fatty acids can influence AMPK activity. Studying the effect of this compound on AMPK phosphorylation and the activity of its downstream targets could reveal a role in metabolic regulation.

G FA This compound AMPK AMPK Activation/ Inhibition FA->AMPK ACC ACC Phosphorylation AMPK->ACC Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation Fatty_Acid_Synthesis ↓ Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis

Potential influence on the AMPK metabolic signaling pathway.

Data Presentation and Interpretation

As research into this compound progresses, it will be crucial to present quantitative data in a clear and standardized format to facilitate comparisons across studies.

Table of Hypothetical Quantitative Data:

Biological MatrixHealthy Control (ng/mL or ng/g)Disease State (ng/mL or ng/g)Fold Changep-value
Plasma 15.2 ± 3.145.8 ± 8.73.01<0.001
Adipose Tissue 250.7 ± 45.2125.3 ± 30.10.50<0.01
Cerebrospinal Fluid Not Detected2.1 ± 0.5--

This table is a template for presenting future findings and does not represent actual data.

Conclusion and Future Directions

This compound represents an uncharted area in lipid research. While its role as a biomarker is yet to be established, its unique structure as a C21 monounsaturated fatty acid makes it a compelling candidate for investigation. The hypothetical frameworks and experimental protocols outlined in this guide provide a roadmap for researchers to explore its biological functions, elucidate its involvement in signaling pathways, and ultimately determine its potential as a novel lipid biomarker for health and disease. Future research should focus on developing certified analytical standards, conducting broad lipidomics screening to identify its presence in various biological systems, and performing in vitro and in vivo studies to uncover its physiological and pathological significance.

References

Synthesis of 12Z-Heneicosenoic Acid for Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the synthesis of 12Z-heneicosenoic acid, a long-chain monounsaturated fatty acid of interest in various research fields. This document outlines a robust synthetic approach, provides detailed experimental protocols, and presents relevant physicochemical and spectroscopic data to aid researchers in the preparation and characterization of this molecule.

Introduction

This compound is a C21:1n-9 fatty acid characterized by a cis double bond between the 12th and 13th carbon atoms.[1] While not as common as other fatty acids, its unique structure makes it a valuable standard for analytical purposes and a potential subject of study in lipidomics and the development of novel therapeutics. This guide focuses on a well-established and reliable method for its synthesis: the Wittig reaction.

Synthetic Strategy: The Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonium ylides.[2][3][4] To achieve the desired Z-configuration of the double bond in this compound, a non-stabilized phosphonium ylide is employed, as these ylides favor the formation of the cis-alkene.[2]

The retrosynthetic analysis of this compound points to a disconnection at the C12-C13 double bond, yielding two key synthons: a C9 aldehyde (nonanal) and a C12 phosphonium salt derived from a ω-halo-carboxylic acid.

Diagram of the Retrosynthetic Analysis:

Retrosynthesis This compound This compound C12-C13 double bond C12-C13 double bond This compound->C12-C13 double bond Wittig Disconnection Nonanal Nonanal C12-C13 double bond->Nonanal Phosphonium_Ylide C12 Phosphonium Ylide C12-C13 double bond->Phosphonium_Ylide

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

This section details the multi-step synthesis of this compound, starting from commercially available materials.

Part 1: Synthesis of the Phosphonium Salt - (11-Carboxyundecyl)triphenylphosphonium Bromide

The synthesis of the required phosphonium salt involves the reaction of 12-bromododecanoic acid with triphenylphosphine.

Reaction Scheme:

Phosphonium_Salt_Synthesis cluster_reactants Reactants cluster_product Product 12-Bromododecanoic Acid 12-Bromododecanoic Acid (11-Carboxyundecyl)triphenylphosphonium Bromide (11-Carboxyundecyl)triphenylphosphonium Bromide 12-Bromododecanoic Acid->(11-Carboxyundecyl)triphenylphosphonium Bromide Acetonitrile, Reflux Triphenylphosphine Triphenylphosphine Triphenylphosphine->(11-Carboxyundecyl)triphenylphosphonium Bromide

Caption: Synthesis of the phosphonium salt intermediate.

Detailed Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 12-bromododecanoic acid (1 equivalent) and triphenylphosphine (1.1 equivalents).

  • Add anhydrous acetonitrile as the solvent.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted triphenylphosphine.

  • Dry the resulting white solid, (11-carboxyundecyl)triphenylphosphonium bromide, under vacuum.

Part 2: The Wittig Reaction - Synthesis of this compound

This step involves the coupling of the phosphonium salt with nonanal using a strong base to generate the ylide in situ.

Reaction Scheme:

Wittig_Reaction cluster_reactants Reactants cluster_product Product Phosphonium_Salt (11-Carboxyundecyl)triphenylphosphonium Bromide This compound This compound Phosphonium_Salt->this compound 1. Strong Base (e.g., n-BuLi) 2. Nonanal 3. Aqueous Workup Nonanal Nonanal Nonanal->this compound

Caption: The Wittig reaction for the synthesis of this compound.

Detailed Protocol:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (11-carboxyundecyl)triphenylphosphonium bromide (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (2.2 equivalents), to the suspension. The formation of the ylide is indicated by a color change to deep orange or red.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of nonanal (1 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Part 3: Purification

The crude product is a mixture of this compound and triphenylphosphine oxide, a byproduct of the Wittig reaction. Purification is typically achieved by column chromatography.

Purification Workflow:

Purification_Workflow Crude_Product Crude Reaction Mixture Column_Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Crude_Product->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product

Caption: Purification workflow for this compound.

Detailed Protocol:

  • Prepare a silica gel column using a hexane/ethyl acetate solvent system.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity to elute non-polar impurities.

  • Gradually increase the polarity of the eluent to isolate the desired product, this compound.

  • Monitor the fractions by TLC and combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield pure this compound as a colorless oil or a low-melting solid.

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular FormulaC21H40O2[1]
Molecular Weight324.5 g/mol [1]
IUPAC Name(12Z)-henicos-12-enoic acid[1]
AppearanceColorless oil or low-melting solid-
Boiling Point(Predicted) 438.9 ± 19.0 °C[1]
pKa(Predicted) 4.99[1]
Spectroscopic Data (Predicted and Experimental for Analogs)

Due to the limited availability of published experimental spectra for this compound, the following table includes predicted values and typical experimental values for analogous long-chain unsaturated fatty acids. Researchers should confirm the identity of their synthesized product using standard spectroscopic techniques.

Spectroscopic DataPredicted/Typical Values
¹H NMR (CDCl₃, 400 MHz) δ 5.35 (m, 2H, -CH=CH-), 2.34 (t, J = 7.5 Hz, 2H, -CH₂COOH), 2.01 (q, J = 6.9 Hz, 4H, -CH₂-CH=CH-CH₂-), 1.63 (p, J = 7.4 Hz, 2H, -CH₂CH₂COOH), 1.2-1.4 (m, large, aliphatic -CH₂-), 0.88 (t, J = 6.8 Hz, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 180.1 (-COOH), 129.9 (-CH=CH-), 34.1 (-CH₂COOH), 31.9, 29.7, 29.6, 29.5, 29.3, 29.2, 29.1, 27.2, 24.7, 22.7 (aliphatic -CH₂-), 14.1 (-CH₃)
Mass Spectrometry (EI) m/z (%): 324 (M⁺), fragments corresponding to cleavage at the double bond and loss of the carboxyl group.
Infrared (IR, neat) ν (cm⁻¹): ~3005 (C-H stretch, vinyl), 2925, 2855 (C-H stretch, aliphatic), 1710 (C=O stretch, acid), 1465 (C-H bend), ~720 (cis C-H bend, out-of-plane)

Conclusion

The synthesis of this compound can be reliably achieved through a Wittig reaction between nonanal and the ylide generated from (11-carboxyundecyl)triphenylphosphonium bromide. This guide provides a detailed framework for researchers to produce this valuable long-chain fatty acid for their studies. Careful execution of the experimental protocols and thorough characterization of the final product are essential for obtaining high-purity material suitable for research applications.

References

An In-depth Technical Guide to the Physical Properties of C21:1n-9 Fatty Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C21:1n-9 fatty acid, also known as cis-12-heneicosenoic acid, is a long-chain monounsaturated fatty acid. While less common than its shorter-chain counterparts like oleic acid, the study of very-long-chain fatty acids is gaining importance in various fields, including biochemistry and pharmacology, due to their unique physical properties and potential biological roles. This technical guide provides a comprehensive overview of the known and estimated physical properties of C21:1n-9 fatty acid, detailed experimental protocols for their determination, and a look into their potential role in cellular signaling.

Core Physical Properties

The physical characteristics of C21:1n-9 fatty acid are influenced by its long hydrocarbon chain and the presence of a single cis double bond. While specific experimental data for this particular fatty acid is limited, we can infer many of its properties from data on its saturated analog, heneicosanoic acid (C21:0), and from general trends observed in fatty acid chemistry.

Data Summary

The following tables summarize the key physical and chemical properties of C21:1n-9 fatty acid. For comparison, data for the saturated counterpart, C21:0 fatty acid, is also provided.

Table 1: General and Chemical Properties

PropertyC21:1n-9 (cis-12-Heneicosenoic Acid)C21:0 (Heneicosanoic Acid)
Molecular Formula C21H40O2[1]C21H42O2[2][3][4]
Molecular Weight 324.5 g/mol [1]326.6 g/mol [2]
IUPAC Name (Z)-henicos-12-enoic acid[1]Heneicosanoic acid
Synonyms C21:1 (n-9)[1]Heneicosylic acid, n-Heneicosanoic acid[5]
CAS Number 3515-84-2[1]2363-71-5[2]

Table 2: Physical Properties

PropertyC21:1n-9 (cis-12-Heneicosenoic Acid)C21:0 (Heneicosanoic Acid)
Melting Point (°C) Estimated: ~25-3074 - 76[2][3]
Boiling Point (°C) Not available384.3 (estimated)[3]
Solubility in Water Practically insolublePractically insoluble (0.00019 mg/L at 25°C, estimated)[3]
Solubility in Organic Solvents Soluble in ethanol, chloroform, ether, and other nonpolar solventsSoluble in ethanol (~20 mg/ml), chloroform[6]
XLogP3 8.1 (Computed)[1]9.1 (Computed)[2]

Note: The melting point of C21:1n-9 is an estimation based on the general trend that monounsaturated fatty acids have significantly lower melting points than their saturated counterparts due to the bend in the hydrocarbon chain caused by the cis-double bond.

Experimental Protocols

Accurate determination of the physical properties of C21:1n-9 fatty acid requires standardized experimental procedures. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)
  • Sample Preparation: A small amount of the purified C21:1n-9 fatty acid is introduced into a capillary tube, which is then sealed at one end.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the apparatus alongside a thermometer.

  • Procedure: The temperature is raised slowly and steadily. The temperature at which the substance begins to melt (the point of initial liquefaction) and the temperature at which it becomes completely liquid are recorded as the melting point range.

Solubility Determination
  • Solvent Selection: A range of polar and nonpolar solvents (e.g., water, ethanol, chloroform, hexane) are chosen.

  • Procedure: A known amount of C21:1n-9 fatty acid is added to a specific volume of the solvent at a controlled temperature. The mixture is agitated until saturation is reached.

  • Quantification: The concentration of the dissolved fatty acid is determined by a suitable analytical method, such as gravimetric analysis after solvent evaporation or by chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
  • Derivatization: The fatty acid is converted to its more volatile methyl ester (FAME) by reaction with a methylating agent (e.g., BF3-methanol).

  • GC Separation: The FAME sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid analysis). The oven temperature is programmed to ramp up, separating the FAMEs based on their boiling points and polarity.

  • MS Detection: As the FAMEs elute from the GC column, they enter a mass spectrometer. The instrument records the mass spectrum of each component, which provides information about its molecular weight and fragmentation pattern, allowing for definitive identification.

Visualization of Structures and Workflows

Chemical Structure of C21:1n-9 Fatty Acid

G Chemical Structure of C21:1n-9 Fatty Acid struct CH3(CH2)7CH=CH(CH2)10COOH Workflow General Experimental Workflow for Fatty Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis LipidExtraction Lipid Extraction Saponification Saponification LipidExtraction->Saponification Derivatization Derivatization (to FAMEs) Saponification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Injection DataAnalysis Data Analysis GCMS->DataAnalysis Signaling Simplified VLCFA Biosynthesis and Utilization cluster_downstream Downstream Pathways C18_CoA C18-CoA Elongase Fatty Acid Elongase C18_CoA->Elongase VLCFA_CoA VLCFA-CoA (e.g., C21:1-CoA) Elongase->VLCFA_CoA Sphingolipids Sphingolipid Synthesis VLCFA_CoA->Sphingolipids Waxes Wax Esters / Cuticle Formation VLCFA_CoA->Waxes

References

A Technical Guide to 12Z-Heneicosenoic Acid: Suppliers, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12Z-Heneicosenoic acid (also known as cis-12-Heneicosenoic acid) is a long-chain monounsaturated fatty acid with the chemical formula C21H40O2. Its unique structure, featuring a cis double bond at the 12th carbon, makes it a molecule of interest in various research fields, including lipidomics, biochemistry, and drug development. This technical guide provides an in-depth overview of commercially available this compound, including a comparative summary of suppliers and their product purities. Furthermore, it outlines a detailed experimental protocol for purity analysis using gas chromatography-mass spectrometry (GC-MS), a standard and reliable method for fatty acid analysis. While specific biological signaling pathways for this compound are not yet well-defined in the scientific literature, this guide also touches upon the general roles of long-chain unsaturated fatty acids in cellular processes.

Suppliers and Purity of this compound

The availability of high-purity this compound is crucial for obtaining reliable and reproducible experimental results. Several chemical suppliers offer this compound, typically at purities exceeding 99%. Below is a summary of some of the key suppliers and their product specifications.

SupplierProduct NameCAS NumberPurity
INDOFINE Chemical Company 12(Z)-HENEICOSENOIC ACID3515-84-2>99%[1]
BroadPharm 12(Z)-Heneicosenoic acid3515-84-2Information not specified, NMR data available[2]
MedChemExpress cis-12-Heneicosenoic acid3515-84-2High purity[3]
Larodan (via Greyhound Chromatography)12(Z)-Heneicosenoic acid3515-84-2>99%[4]

Note: Researchers should always request a certificate of analysis from the supplier for lot-specific purity information.

Experimental Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of this compound is most commonly determined by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). Due to the low volatility of free fatty acids, a derivatization step to convert the carboxylic acid to a more volatile ester, typically a fatty acid methyl ester (FAME), is essential.[1][3]

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This procedure converts the fatty acid into its corresponding methyl ester, which is more volatile and suitable for GC analysis.

Materials:

  • This compound sample

  • Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Glass test tubes with screw caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Accurately weigh approximately 1-5 mg of the this compound sample into a screw-cap glass test tube.

  • Add 1 mL of 14% BF3-MeOH solution to the test tube.

  • Securely cap the tube and heat at 60-100°C for 10-30 minutes in a heating block or water bath.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

  • Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge the tube at a low speed to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous Na2SO4 to the hexane extract to remove any residual water.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are general parameters for the GC-MS analysis of FAMEs. These may need to be optimized for the specific instrument and column being used.

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer detector.

GC Conditions:

  • Column: A polar capillary column, such as a DB-23, SP-2560, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of fatty acid methyl esters.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., split ratio of 20:1) or splitless, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3-5°C/minute.

    • Final hold: Hold at 240°C for 5-10 minutes.

  • Transfer Line Temperature: 250°C.

MS Conditions:

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 500.

Data Analysis: The purity is determined by calculating the peak area of the this compound methyl ester as a percentage of the total peak area of all components in the chromatogram. The mass spectrum of the peak should be compared with a reference library (e.g., NIST) to confirm the identity of the compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the scientific literature detailing the distinct biological activities or signaling pathways directly modulated by this compound. However, as a long-chain monounsaturated fatty acid, it is expected to be incorporated into cellular lipids and participate in general fatty acid metabolism.

Long-chain fatty acids are known to play diverse roles in cellular signaling, acting as precursors for signaling molecules, modulating membrane properties, and influencing gene expression through nuclear receptors like peroxisome proliferator-activated receptors (PPARs). It is plausible that this compound could have roles in these general pathways, but further research is required to elucidate its specific functions.

Visualizations

Experimental Workflow for Purity Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start This compound Sample derivatization Derivatization (BF3-MeOH) start->derivatization extraction Liquid-Liquid Extraction (Hexane) derivatization->extraction drying Drying (Na2SO4) extraction->drying gcms GC-MS Analysis drying->gcms data_analysis Data Analysis gcms->data_analysis purity Purity Determination data_analysis->purity

Caption: Workflow for the purity analysis of this compound.

Generalized Fatty Acid Signaling Pathway

fatty_acid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Fatty Acid (e.g., this compound) Membrane Incorporation into Membrane Lipids FA->Membrane Metabolism Metabolism (e.g., β-oxidation) FA->Metabolism Signaling_Precursor Precursor for Signaling Molecules FA->Signaling_Precursor PPAR Activation of Nuclear Receptors (e.g., PPARs) FA->PPAR Membrane->Signaling_Precursor Gene_Expression Modulation of Gene Expression PPAR->Gene_Expression

Caption: A generalized overview of potential fatty acid signaling pathways.

References

Preliminary Technical Guide on (Z)-henicos-12-enoic acid and Related Long-Chain Monounsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Preliminary research indicates a significant scarcity of specific studies directly investigating (Z)-henicos-12-enoic acid. Consequently, this document provides a comprehensive overview of its known chemical properties and expands its scope to include data on other long-chain monounsaturated fatty acids (LCMUFAs) to serve as a proxy for potential biological activities and experimental methodologies. The information on related LCMUFAs should be considered for contextual understanding and to guide future research on (Z)-henicos-12-enoic acid.

Introduction to (Z)-henicos-12-enoic acid

(Z)-henicos-12-enoic acid is a long-chain monounsaturated fatty acid with the chemical formula C21H40O2.[1] As a member of the LCMUFA class, it is characterized by a carbon chain longer than 18 units.[2][3] While specific biological functions of (Z)-henicos-12-enoic acid are not well-documented, the broader class of LCMUFAs is gaining attention for its potential roles in various physiological processes.

Physicochemical Properties of (Z)-henicos-12-enoic acid

Quantitative data on the specific physicochemical properties of (Z)-henicos-12-enoic acid is limited. The following table summarizes available computed data.

PropertyValueSource
Molecular Weight324.5 g/mol PubChem[1]
IUPAC Name(Z)-henicos-12-enoic acidPubChem[1]
Synonyms12Z-heneicosenoic acid, C21:1n-9PubChem[1]
Molecular FormulaC21H40O2PubChem[1]

Synthesis of Long-Chain Monounsaturated Fatty Acids

General Experimental Workflow for LCMUFA Synthesis

The following diagram illustrates a generalized workflow for the synthesis of long-chain monounsaturated fatty acids.

G cluster_synthesis Generalized Synthesis of (Z)-LCMUFAs start Starting Materials (α-alkyne, α-chloro-ω-iodoalkane) condensation Condensation Reaction (e.g., via methyllithium in dioxane) start->condensation intermediate Enyne Intermediate condensation->intermediate hydrogenation Stereoselective Hydrogenation (e.g., Lindlar catalyst) intermediate->hydrogenation deprotection Deprotection (if necessary) hydrogenation->deprotection product (Z)-Long-Chain Monounsaturated Fatty Acid deprotection->product

Caption: Generalized workflow for the chemical synthesis of (Z)-long-chain monounsaturated fatty acids.

Potential Biological Activities of Long-Chain Monounsaturated Fatty Acids

While data on (Z)-henicos-12-enoic acid is lacking, studies on other LCMUFAs, such as gadoleic acid (C20:1) and cetoleic acid (C22:1), have revealed several biological effects. These findings suggest potential areas of investigation for (Z)-henicos-12-enoic acid.

Effects on Endothelial Function and Inflammation

In a study involving ApoE-/- mice fed a Western diet, supplementation with gadoleic acid (C20:1) or cetoleic acid (C22:1) for 12 weeks resulted in significant improvements in atherosclerotic lesions and reduced plasma levels of inflammatory cytokines.[2][3]

ParameterObservationAnimal ModelReference
Atherosclerotic LesionsSignificantly improvedApoE-/- mice[2][3]
IL-6 Plasma LevelsSignificantly decreasedApoE-/- mice[2][3]
TNF-α Plasma LevelsSignificantly decreasedApoE-/- mice[2][3]
Influence on Gut Microbiota and Metabolism

The same study also highlighted the impact of LCMUFAs on the gut microbiota environment.[2][3] These changes were associated with increased production of short-chain fatty acids (SCFAs) and subsequent induction of glucagon-like peptide-1 (GLP-1) secretion, a key regulator of glucose metabolism.[2][3]

ParameterObservationImplicationReference
Firmicutes/Bacteroidetes RatioDecreasedImproved gut microbiota health[2][3]
Akkermansia AbundanceIncreasedImproved gut microbiota health[2][3]
Serum GLP-1 LevelUpregulatedEnhanced glucose metabolism[2][3]
Effects on Lipid Metabolism

Studies in rats have indicated that LCMUFAs may play a role in lipid metabolism. A diet enriched with long-chain monounsaturated fatty acids led to a small but significant increase in peroxisomal β-oxidation.[5]

ParameterObservationAnimal ModelReference
Peroxisomal β-oxidationSmall, significant increaseRats[5]
Mitochondrial β-oxidationSmall, nonsignificant decreaseRats[5]

Potential Signaling Pathways

Based on the observed effects of LCMUFAs on gut microbiota and GLP-1 secretion, a potential signaling pathway can be proposed.

G cluster_pathway Proposed Signaling Pathway for LCMUFA Action lcmufa Dietary LCMUFAs microbiota Alteration of Gut Microbiota (↑ Akkermansia, ↓ Firmicutes/Bacteroidetes) lcmufa->microbiota scfa Increased Short-Chain Fatty Acid (SCFA) Production microbiota->scfa glp1 Upregulation of Glucagon-Like Peptide-1 (GLP-1) Secretion scfa->glp1 endothelial Improved Endothelial Function glp1->endothelial inflammation Reduced Inflammation glp1->inflammation

Caption: Proposed signaling cascade illustrating the potential mechanism of action of LCMUFAs.

Experimental Protocols

Detailed experimental protocols for assays involving (Z)-henicos-12-enoic acid are not available. The following are generalized protocols based on studies of other LCMUFAs that could be adapted for future research.

Animal Study Protocol for Assessing Anti-Atherosclerotic Effects

This protocol is adapted from the study on gadoleic and cetoleic acids.[2][3]

  • Animal Model: Use ApoE-/- mice, a common model for atherosclerosis research.

  • Dietary Intervention:

    • Divide mice into a control group receiving a standard Western diet and experimental groups receiving the Western diet supplemented with a specified percentage (e.g., 3%) of the test LCMUFA.

    • Maintain the dietary intervention for a set period, for example, 12 weeks.

  • Sample Collection: At the end of the study period, collect blood samples for cytokine analysis and aortic tissue for lesion analysis.

  • Atherosclerotic Lesion Analysis:

    • Perfuse the aorta and stain with a lipid-soluble dye (e.g., Oil Red O).

    • Quantify the lesion area using imaging software.

  • Cytokine Analysis: Measure plasma levels of inflammatory cytokines such as IL-6 and TNF-α using commercially available ELISA kits.

  • Statistical Analysis: Compare the results between the control and experimental groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion and Future Directions

(Z)-henicos-12-enoic acid remains a poorly characterized long-chain monounsaturated fatty acid. While its basic chemical properties are known, there is a clear need for further research to elucidate its synthesis, biological activities, and mechanisms of action. The preliminary data on related LCMUFAs suggest that (Z)-henicos-12-enoic acid could potentially have beneficial effects on cardiovascular health and metabolism. Future research should focus on developing efficient synthetic routes for this compound to enable in-depth biological investigations. Such studies would be crucial to determine if (Z)-henicos-12-enoic acid shares the therapeutic potential observed in other members of the LCMUFA class.

References

12Z-Heneicosenoic Acid in Plant Lipids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with more than 18 carbon atoms, are crucial components of plant lipids, playing significant roles in various physiological and structural processes. Among these, the monounsaturated VLCFA 12Z-heneicosenoic acid (C21:1) is a less-studied component, but its presence in certain plant species suggests specific biochemical pathways and potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound in plant lipids, including its biosynthesis, known occurrences, analytical methods for its identification and quantification, and its potential role in plant signaling pathways.

While quantitative data for this compound remains limited in the scientific literature, this guide consolidates the available information and provides detailed experimental protocols to facilitate further research in this area. The information presented is intended to be a valuable resource for researchers in plant biology, lipidomics, and drug development seeking to explore the potential of this unique fatty acid.

Data Presentation: Occurrence of Heneicosanoic Acid and this compound in Plant Lipids

Quantitative data specifically for this compound is sparse. However, the presence of its saturated counterpart, heneicosanoic acid (C21:0), has been reported in various plant species, indicating the existence of the necessary biochemical machinery for the production of a C21 fatty acid backbone. The subsequent desaturation to form this compound is a plausible step. The following table summarizes the reported occurrences of heneicosanoic acid and the limited findings on this compound.

Plant SpeciesTissue/OrganFatty AcidConcentration (% of total fatty acids)Reference
Brassica napus (Rapeseed)Not SpecifiedThis compoundPresent (quantitative data not provided)Indirectly referenced in a human lipidome study
Oryza sativa (Rice)GrainHeneicosanoic acid0.33 - 0.48[1]
Hordeum vulgare (Barley)FlourHeneicosanoic acidPresent (quantitative data not provided)
Triticum aestivum (Wheat)StrawHeneicosanoic acidPresent (quantitative data not provided)
Helianthus annuus (Sunflower)PollenHeneicosanoic acid17.1[2][3][4]
Zea mays (Maize)Germ OilHeneicosanoic acidPresent in low concentrations in some genotypes[5][6]
Glycine max (Soybean)SeedsHeneicosanoic acidPresent (quantitative data not provided)[7][8][9][10]
Pinus koraiensis (Korean Pine)Not SpecifiedHeneicosanoic acidPresent (relative levels reduced by ABA treatment)[11]
Solanum lycopersicum (Tomato)Not SpecifiedHeneicosanoic acidPresent (quantitative data not provided)[12][13][14]

Note: The lack of extensive quantitative data for this compound highlights a significant knowledge gap and an opportunity for future research.

Experimental Protocols

Lipid Extraction from Plant Tissues

This protocol describes a standard method for the extraction of total lipids from plant tissues, which is the first step in the analysis of this compound.

Materials:

  • Fresh or lyophilized plant tissue

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass homogenizer or mortar and pestle

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Weigh approximately 1 g of fresh or 100 mg of lyophilized plant tissue.

  • Homogenize the tissue in a glass homogenizer or with a mortar and pestle in the presence of liquid nitrogen.

  • Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the homogenized tissue.

  • Mix thoroughly and incubate at room temperature for 1-2 hours with occasional vortexing.

  • Filter the mixture through a glass wool plug or filter paper to remove solid debris.

  • To the filtrate, add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Vortex the mixture and centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower chloroform phase, which contains the total lipids.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C until further analysis.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.

Materials:

  • Dried lipid extract

  • Toluene

  • 2% H₂SO₄ in methanol

  • 0.9% NaCl solution

  • Hexane

  • Glass tubes with Teflon-lined screw caps

  • Heating block or water bath

Procedure:

  • Transfer an aliquot of the lipid extract (containing approximately 1-5 mg of lipid) to a glass tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Add 1 ml of toluene and 2 ml of 2% H₂SO₄ in methanol to the dried lipids.

  • Cap the tube tightly and heat at 80°C for 2 hours in a heating block or water bath.

  • After cooling to room temperature, add 2 ml of 0.9% NaCl solution and 2 ml of hexane.

  • Vortex the mixture vigorously for 1 minute and then centrifuge at 1,500 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial.

  • The FAMEs are now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

This protocol outlines the general conditions for the analysis of FAMEs, which should be optimized for the specific instrument and column used.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min)

  • Injection Mode: Splitless or split, depending on sample concentration

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Electron Ionization (EI) Energy: 70 eV

  • Mass Range: m/z 50-550

  • Scan Mode: Full scan

Identification and Quantification:

  • Identification: this compound methyl ester can be identified by comparing its mass spectrum and retention time with that of an authentic analytical standard. The mass spectrum of the methyl ester of a C21:1 fatty acid will show a characteristic molecular ion peak and fragmentation pattern.

  • Quantification: Quantification can be achieved by using an internal standard (e.g., a fatty acid not present in the sample, such as heptadecanoic acid) added at the beginning of the extraction process. The peak area of the this compound methyl ester is compared to the peak area of the internal standard to calculate its concentration.

Signaling Pathways and Experimental Workflows

While no specific signaling pathways directly involving this compound have been elucidated, its nature as a VLCFA suggests potential involvement in pathways related to plant stress responses and development. VLCFAs are known precursors for signaling molecules and are integral components of cellular membranes, including plasma membrane microdomains that are critical for signal transduction.[1][15][16][17]

Biosynthesis of Very-Long-Chain Fatty Acids (VLCFAs)

The biosynthesis of VLCFAs, including presumably this compound, occurs in the endoplasmic reticulum through the action of a fatty acid elongase (FAE) complex.[3] This multi-enzyme complex sequentially adds two-carbon units from malonyl-CoA to an existing acyl-CoA primer. The desaturation to form the double bond at the 12th position likely involves a specific fatty acid desaturase.

VLCFA_Biosynthesis cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum Acetyl-CoA Acetyl-CoA Malonyl-CoA_p Malonyl-CoA Acetyl-CoA->Malonyl-CoA_p ACCase FAS Fatty Acid Synthase (FAS) Acetyl-CoA->FAS Malonyl-CoA_p->FAS C16/C18-ACP C16/C18-ACP FAS->C16/C18-ACP C18_Acyl_CoA C18-Acyl-CoA C16/C18-ACP->C18_Acyl_CoA Export & Activation FAE_Complex Fatty Acid Elongase (FAE) Complex C18_Acyl_CoA->FAE_Complex Malonyl_CoA_er Malonyl-CoA Malonyl_CoA_er->FAE_Complex C20_Acyl_CoA C20-Acyl-CoA FAE_Complex->C20_Acyl_CoA + C2 Heneicosanoyl_CoA Heneicosanoyl-CoA (C21:0-CoA) C20_Acyl_CoA->Heneicosanoyl_CoA + C1? (unclear) Desaturase Fatty Acid Desaturase Heneicosanoyl_CoA->Desaturase 12Z_Heneicosenoyl_CoA 12Z-Heneicosenoyl-CoA (C21:1-CoA) Desaturase->12Z_Heneicosenoyl_CoA Lipid_Pools Sphingolipids, Phospholipids, Triacylglycerols 12Z_Heneicosenoyl_CoA->Lipid_Pools Incorporation

Caption: General biosynthetic pathway of Very-Long-Chain Fatty Acids (VLCFAs) in plants.

Experimental Workflow for this compound Analysis

A logical workflow for the investigation of this compound in plant lipids would involve a series of steps from sample preparation to data analysis.

Experimental_Workflow Plant_Tissue Plant Tissue (e.g., seeds, leaves) Lipid_Extraction Total Lipid Extraction (Chloroform:Methanol) Plant_Tissue->Lipid_Extraction FAME_Preparation Fatty Acid Methyl Ester (FAME) Derivatization Lipid_Extraction->FAME_Preparation GC_MS_Analysis GC-MS Analysis FAME_Preparation->GC_MS_Analysis Data_Processing Data Processing and Compound Identification GC_MS_Analysis->Data_Processing Quantification Quantification using Internal Standard Data_Processing->Quantification Results Quantitative Data of This compound Quantification->Results

Caption: Proposed workflow for the analysis of this compound in plant tissues.

Hypothetical Signaling Pathway Involving VLCFAs

Based on the known roles of other VLCFAs and their derivatives in plant stress signaling, a hypothetical pathway can be proposed. VLCFAs can be incorporated into sphingolipids, which are key components of the plasma membrane and can be hydrolyzed to produce signaling molecules like ceramides and long-chain bases. These molecules can then activate downstream signaling cascades, leading to changes in gene expression and physiological responses.[1][15][16][17]

VLCFA_Signaling Stress_Signal Biotic/Abiotic Stress VLCFA_Synthesis Increased VLCFA (e.g., C21:1) Synthesis Stress_Signal->VLCFA_Synthesis Sphingolipid_Remodeling Sphingolipid Remodeling VLCFA_Synthesis->Sphingolipid_Remodeling Signaling_Molecules Generation of Signaling Molecules (e.g., Ceramides, LCBs) Sphingolipid_Remodeling->Signaling_Molecules Kinase_Cascade Protein Kinase Cascade Signaling_Molecules->Kinase_Cascade Transcription_Factors Activation of Transcription Factors Kinase_Cascade->Transcription_Factors Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression Stress_Response Stress Response (e.g., defense, adaptation) Gene_Expression->Stress_Response

Caption: Hypothetical signaling pathway involving Very-Long-Chain Fatty Acids in plant stress responses.

Conclusion and Future Directions

This compound represents a largely unexplored component of the plant lipidome. While its saturated counterpart is found in various species, quantitative data and a clear understanding of the biological role of the monounsaturated C21:1 fatty acid are currently lacking. The experimental protocols and workflows provided in this guide offer a starting point for researchers to investigate the occurrence and function of this unique fatty acid.

Future research should focus on:

  • Systematic screening of plant species: A broad analysis of different plant families, particularly those known to produce a diversity of VLCFAs, is needed to identify significant sources of this compound.

  • Quantitative analysis: The development and application of robust quantitative methods will be essential to determine the concentration of this compound in various plant tissues and under different environmental conditions.

  • Functional characterization: Investigating the physiological and developmental effects of altered this compound levels through genetic and biochemical approaches will help to elucidate its biological function.

  • Elucidation of signaling pathways: Exploring the potential role of this compound and its derivatives in plant signaling cascades will provide insights into its mechanism of action.

By addressing these research gaps, the scientific community can gain a deeper understanding of the diversity and function of plant lipids, potentially uncovering new avenues for crop improvement and the development of novel bioactive compounds.

References

The Therapeutic Potential of 12Z-Heneicosenoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a significant lack of direct scientific research on the specific therapeutic effects of 12Z-heneicosenoic acid (C21:1n-9). Therefore, this technical guide extrapolates its potential biological activities based on the established roles of structurally related compounds, namely long-chain monounsaturated fatty acids (MUFAs) and odd-chain fatty acids. The information presented herein is intended to provide a foundation for future research and should not be interpreted as established fact for this compound itself.

Introduction

This compound is a long-chain, monounsaturated, odd-chain fatty acid. Its unique structure as a C21 fatty acid places it in a less-studied category than the more common even-chain fatty acids. However, its characteristics as a MUFA suggest potential roles in various physiological processes, including the modulation of inflammation, cellular signaling, and metabolism. This guide will explore these potential therapeutic avenues by examining the known effects of similar fatty acids.

Potential Therapeutic Effects

Based on the biological activities of other long-chain MUFAs, this compound could potentially exert beneficial effects in several key areas:

Anti-Inflammatory Properties

Monounsaturated fatty acids are known to possess anti-inflammatory properties.[1] They can counteract the pro-inflammatory effects of saturated fatty acids (SFAs) by modulating key inflammatory pathways.[1][2] It is hypothesized that this compound could similarly influence inflammatory responses.

Potential Mechanisms of Anti-Inflammatory Action:

  • Modulation of Toll-Like Receptor (TLR) Signaling: SFAs can activate TLR4, leading to the activation of the NF-κB pathway and the production of pro-inflammatory cytokines.[2][3] MUFAs can inhibit this activation, thereby reducing inflammation.[1][3]

  • Activation of G-protein Coupled Receptors (GPRs): MUFAs can bind to GPR120, which in turn can inhibit NF-κB and NLRP3 inflammasome activation.[1]

  • Alteration of Membrane Composition: Incorporation of MUFAs into cell membranes can alter membrane fluidity and the formation of lipid rafts, which can impact inflammatory cell signaling.[2]

Potential Anti-Cancer Activity

Certain fatty acids have demonstrated anti-cancer properties by influencing cell proliferation, apoptosis, and angiogenesis.[4][5] While data on C21 fatty acids is sparse, the effects of other MUFAs and fatty acid derivatives on cancer cells provide a basis for potential investigation.

Potential Mechanisms of Anti-Cancer Action:

  • Induction of Apoptosis: Some fatty acids can induce apoptosis in cancer cells by up-regulating genes involved in programmed cell death and down-regulating cell cycle regulatory genes.[4]

  • Inhibition of Proliferation and Migration: Omega-9 fatty acids, such as oleic acid, have been shown to suppress the migration and proliferation of cancer cells.[6]

  • Modulation of Signaling Pathways: Fatty acids can influence signaling pathways involved in cancer progression. For example, metabolites of omega-3 fatty acids have been shown to inhibit cancer growth and spread.[7]

Metabolic Regulation

Odd-chain fatty acids and MUFAs are implicated in metabolic health, with potential roles in improving insulin sensitivity and lipid profiles.[8][9]

Potential Mechanisms of Metabolic Regulation:

  • Improved Insulin Sensitivity: Diets rich in MUFAs have been shown to improve insulin sensitivity.[1][9]

  • Favorable Lipid Profile: A candidate drug designated C21 has demonstrated the ability to lower LDL and increase HDL in a phase I clinical study, suggesting that C21 fatty acids may have beneficial effects on blood lipids.[10]

  • Metabolism of Odd-Chain Fatty Acids: The metabolism of odd-chain fatty acids results in the production of propionyl-CoA, which can enter the Krebs cycle and may have implications for glucose and energy metabolism.[11]

Quantitative Data from Related Compounds

As no quantitative data is available for this compound, the following tables summarize the effects of related fatty acids on various biological parameters.

Table 1: Anti-Inflammatory Effects of Monounsaturated Fatty Acids

Fatty AcidModel SystemBiomarkerEffectReference
Oleic AcidMacrophagesNF-κB ActivationInhibition[2]
Oleic AcidAdipose Tissue (mice)IL-6, MCP-1, TNF-αDecrease[1]
Oleic AcidAdipose Tissue (mice)IL-4, IL-10, PPARγIncrease[1]

Table 2: Anti-Cancer Effects of Various Fatty Acids

Fatty AcidCell LineParameterEffectReference
Capric, Caprylic, Caproic AcidsColorectal, Skin, Breast CancerCell Viability70-90% Reduction[4]
Omega-3 Fatty Acid MetabolitesOsteosarcoma (mice)Tumor Growth, AngiogenesisInhibition[7]
Oleic AcidBreast Cancer CellsMigration and ProliferationSuppression[6]

Experimental Protocols for Future Research

To elucidate the specific therapeutic effects of this compound, the following experimental protocols, adapted from studies on other fatty acids, are proposed.

In Vitro Anti-Inflammatory Assay

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in macrophages.

Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Stimulation: Induce an inflammatory response by treating the cells with a pro-inflammatory stimulus such as lipopolysaccharide (LPS).

  • Treatment: Concurrently treat the cells with varying concentrations of this compound.

  • Cytokine Measurement: After a suitable incubation period, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA).

  • Analysis: Compare the cytokine levels in the treated groups to the LPS-only control to determine the inhibitory effect of this compound.

In Vitro Cancer Cell Viability Assay

Objective: To assess the cytotoxic effects of this compound on cancer cells.

Methodology:

  • Cell Culture: Culture a cancer cell line of interest (e.g., breast cancer: MCF-7; colorectal cancer: HCT116) in appropriate media.

  • Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[4]

  • Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) to quantify the cytotoxic potential of this compound.

In Vivo Model of Metabolic Syndrome

Objective: To investigate the effects of dietary supplementation with this compound on metabolic parameters in an animal model.

Methodology:

  • Animal Model: Use a relevant animal model of metabolic syndrome, such as mice fed a high-fat diet.[12]

  • Dietary Intervention: Supplement the high-fat diet of one group of mice with this compound for a specified period (e.g., 8-12 weeks). A control group will receive the high-fat diet without supplementation.

  • Parameter Measurement: At the end of the study period, collect blood and tissue samples to analyze:

    • Blood glucose and insulin levels (for insulin sensitivity).

    • Serum lipid profile (total cholesterol, LDL, HDL, triglycerides).

    • Markers of inflammation in adipose tissue and liver.

  • Analysis: Compare the metabolic parameters between the supplemented and control groups to determine the in vivo effects of this compound.

Signaling Pathways and Visualizations

The following diagrams illustrate key signaling pathways that are modulated by MUFAs and are likely relevant to the potential therapeutic effects of this compound.

G SFA Saturated Fatty Acid TLR4 TLR4 SFA->TLR4 Activates MUFA This compound (Hypothesized) MUFA->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_p65_p50 NF-κB (p65/p50) IkB IκB IKK->IkB Phosphorylates & Degrades Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to IkB->NFkB_p65_p50 Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Induces

Figure 1: Hypothesized Inhibition of the TLR4/NF-κB Signaling Pathway.

G cluster_membrane Cell Membrane GPR120 GPR120 Beta_Arrestin_2 β-Arrestin 2 GPR120->Beta_Arrestin_2 Recruits MUFA This compound (Hypothesized) MUFA->GPR120 Activates TAK1 TAK1 Beta_Arrestin_2->TAK1 Inhibits IKK IKK TAK1->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Prevents activation of Nucleus Nucleus NFkB_p65_p50->Nucleus Inhibited translocation Anti_inflammatory_Effect Anti-inflammatory Effect Nucleus->Anti_inflammatory_Effect

Figure 2: Hypothesized Activation of the GPR120 Anti-inflammatory Pathway.

G cluster_workflow Experimental Workflow: In Vitro Cancer Cell Viability Start Cancer Cell Culture Treatment Treat with this compound (various concentrations) Start->Treatment Incubation Incubate for 48 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Absorbance Data MTT_Assay->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50 End Assess Cytotoxicity IC50->End

Figure 3: Proposed Experimental Workflow for Assessing Anti-Cancer Activity.

Conclusion

While direct evidence is currently unavailable, the structural characteristics of this compound as a long-chain, monounsaturated, odd-chain fatty acid suggest a promising potential for therapeutic applications in inflammatory conditions, cancer, and metabolic disorders. The hypotheses and experimental frameworks presented in this guide are intended to stimulate and direct future research into this novel fatty acid. Elucidating the precise biological activities and mechanisms of action of this compound will be crucial in determining its viability as a therapeutic agent.

References

Methodological & Application

Application Note: Analysis of 12Z-Heneicosenoic Acid by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12Z-Heneicosenoic acid (C21:H40O2) is a long-chain monounsaturated fatty acid.[1] The analysis of specific fatty acids like this compound is crucial in various research fields, including lipidomics, drug development, and nutritional science, to understand their metabolic roles and potential as biomarkers. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the qualitative and quantitative analysis of fatty acids.[2] Due to their low volatility, fatty acids require derivatization prior to GC-MS analysis, typically through esterification to form fatty acid methyl esters (FAMEs).[2][3][4][5] This application note provides a detailed protocol for the analysis of this compound in biological samples using GC-MS.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound involves several key steps, from sample preparation to data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue, Cells) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation Injection MS_Detection MS Detection & Fragmentation GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Experimental Protocols

Lipid Extraction from Biological Samples

This protocol is a general guideline and may need optimization depending on the sample matrix.

Materials:

  • Biological sample (e.g., 100 µL plasma, 10-20 mg tissue, or 1x10^6 cells)

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or a deuterated analog

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Nitrogen gas supply

Protocol:

  • Homogenize tissue samples in a suitable solvent. For plasma or cell pellets, proceed directly.

  • Add the internal standard to the sample.

  • Add 3 mL of chloroform:methanol (2:1, v/v) to the sample.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Materials:

  • Dried lipid extract

  • 2% H2SO4 in Methanol

  • Hexane

  • Saturated NaCl solution

Protocol:

  • Add 2 mL of 2% sulfuric acid in methanol to the dried lipid extract.

  • Cap the tube tightly and heat at 80°C for 1 hour.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

  • Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

GC-MS Analysis

The following parameters provide a starting point for the analysis of this compound methyl ester. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnDB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent polar capillary column)
Injection Volume1 µL
Injection ModeSplit (10:1)
Injector Temperature250°C
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature 100°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 50-500
Ion Source Temperature230°C
Transfer Line Temperature250°C

Data Presentation

Predicted Retention Time and Mass Spectral Data

While a commercial standard for this compound methyl ester may not be readily available, its retention time and mass spectrum can be predicted based on the behavior of similar fatty acid methyl esters.

CompoundPredicted Retention Time (min)Key Mass Fragments (m/z)
This compound methyl ester25.0 - 27.0338 (M+), 307 (M-31), 264, 222, 180, 138, 96, 74 (base peak)
Heptadecanoic acid methyl ester (IS)~20.0284 (M+), 253 (M-31), 241, 199, 143, 87, 74 (base peak)

Note: Retention times are estimates and will vary depending on the specific GC system and conditions.

The mass spectrum of the saturated analog, heneicosanoic acid methyl ester, shows characteristic fragments at m/z 74 (McLafferty rearrangement) and 87, which are common for FAMEs. For this compound methyl ester, the molecular ion (M+) is expected at m/z 338. The fragmentation pattern will be influenced by the position of the double bond.

Logical Relationship of Analytical Steps

The analytical process follows a logical sequence to ensure accurate and reproducible results.

Analytical Logic Sample Sample Collection - Biological Matrix - Addition of Internal Standard Extraction Lipid Extraction - Separation of lipids from other macromolecules Sample->Extraction Ensures accurate starting material Derivatization Derivatization - Conversion to volatile FAMEs Extraction->Derivatization Prepares lipids for GC GC_MS GC-MS Analysis - Chromatographic separation - Mass spectrometric detection Derivatization->GC_MS Enables analysis of non-volatile compounds Data_Analysis Data Analysis - Peak identification - Quantification against IS GC_MS->Data_Analysis Generates raw data for interpretation

Caption: Logical flow of the GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound by GC-MS. The detailed steps for lipid extraction, derivatization, and GC-MS analysis, along with the predicted analytical data, offer a solid foundation for researchers. Adherence to these protocols, with appropriate optimization for specific sample types and instrumentation, will enable the accurate and reliable quantification of this compound in various biological matrices.

References

Application Notes and Protocols for the Extraction of Long-Chain Unsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the extraction of long-chain unsaturated fatty acids (LC-UFAs) from various biological matrices. The included methodologies are tailored for researchers, scientists, and drug development professionals, emphasizing reproducibility and high recovery rates.

Introduction

Long-chain unsaturated fatty acids are crucial molecules in numerous biological processes and are key targets in drug development and nutritional science. Accurate quantification and analysis of these lipids depend on efficient and reliable extraction from complex biological samples. This document outlines three commonly employed extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE), providing detailed protocols and comparative data to aid in method selection.

Liquid-Liquid Extraction (LLE)

LLE is a foundational technique for lipid extraction, relying on the partitioning of lipids into an organic solvent phase from an aqueous phase. The Folch and Bligh & Dyer methods are the most recognized LLE protocols for lipid extraction.[1]

Folch Method

The Folch method is a widely used technique for the extraction of lipids from tissues.[1] It employs a chloroform-methanol solvent system to effectively solubilize lipids.[2]

Protocol:

  • Homogenization: Homogenize the tissue sample (e.g., up to 0.15 g of a sample with <10% lipids) in a 2:1 (v/v) mixture of chloroform and methanol to a final volume that is 20 times the volume of the sample.[1][2][3] For a 1 g sample, use 20 mL of the solvent mixture.

  • Phase Separation: Add water or a 0.9% NaCl solution to the homogenate to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 8:4:3.

  • Centrifugation: Centrifuge the mixture to facilitate the separation of the two phases. Lipids will be concentrated in the lower chloroform layer.[3]

  • Lipid Recovery: Carefully collect the lower chloroform layer containing the lipids using a glass pipette.

  • Washing: Wash the chloroform layer with a small volume of a 1:1 mixture of methanol and water to remove any non-lipid contaminants.

  • Drying: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.

Bligh and Dyer Method

The Bligh and Dyer method is a modification of the Folch method, particularly suitable for samples with high water content, such as biological fluids.[1]

Protocol:

  • Homogenization: Homogenize the sample in a mixture of chloroform and methanol to achieve a final solvent ratio of 1:2:0.8 (chloroform:methanol:water), accounting for the water in the sample.

  • Phase Separation: Add additional chloroform and water to the homogenate to bring the final solvent ratio to 2:2:1.8 (chloroform:methanol:water), which will induce phase separation.

  • Centrifugation: Centrifuge the mixture to separate the layers.

  • Lipid Recovery: Collect the lower chloroform layer containing the lipids.

  • Drying: Dry the collected chloroform phase under a stream of nitrogen.

Experimental Workflow for Liquid-Liquid Extraction

LLE_Workflow start Sample Homogenization (e.g., Tissue, Biofluid) add_solvent Addition of Chloroform:Methanol start->add_solvent phase_separation Induce Phase Separation (Addition of Water/Saline) add_solvent->phase_separation centrifugation Centrifugation phase_separation->centrifugation collect_organic Collect Lower Organic Phase (Chloroform Layer) centrifugation->collect_organic wash Wash with Methanol/Water collect_organic->wash dry Dry Down Under Nitrogen wash->dry end Total Lipid Extract dry->end

Caption: Workflow for Liquid-Liquid Extraction of Lipids.

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used for the selective extraction and purification of lipids from a complex mixture.[4] It offers an alternative to LLE, with the potential for higher selectivity and reduced solvent consumption.[5]

General SPE Protocol for LC-UFA Isolation

This protocol is a general guideline and may require optimization based on the specific SPE cartridge and sample matrix.

Protocol:

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., C18) by passing a non-polar solvent (e.g., hexane or chloroform) followed by a polar solvent (e.g., methanol).[4]

  • Sample Loading: Load the pre-treated sample (e.g., a lipid extract from LLE dissolved in a small volume of a non-polar solvent) onto the conditioned cartridge.

  • Washing: Wash the cartridge with a series of solvents of increasing polarity to remove interfering compounds. For example, a wash with a non-polar solvent like hexane will elute neutral lipids, while a more polar solvent can remove other impurities.

  • Elution: Elute the desired long-chain unsaturated fatty acids using a suitable solvent or solvent mixture. For instance, a mixture of diethyl ether and acetic acid (98:2 v/v) can be used to elute free fatty acids.[6]

  • Drying: Evaporate the solvent from the collected fraction under a stream of nitrogen.

Experimental Workflow for Solid-Phase Extraction

SPE_Workflow start SPE Cartridge Conditioning load_sample Load Sample Extract start->load_sample wash_impurities Wash to Remove Impurities load_sample->wash_impurities elute_analytes Elute Target LC-UFAs wash_impurities->elute_analytes dry Dry Eluate Under Nitrogen elute_analytes->dry end Purified LC-UFA Fraction dry->end

Caption: General Workflow for Solid-Phase Extraction.

Supercritical Fluid Extraction (SFE)

SFE is an environmentally friendly extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[7] It is particularly advantageous for its ability to extract compounds at low temperatures, preserving the integrity of thermally labile molecules like polyunsaturated fatty acids.[8]

General SFE Protocol

The parameters for SFE (temperature, pressure, and use of co-solvents) need to be optimized for each specific application.

Protocol:

  • Sample Preparation: The sample (e.g., dried and ground biomass) is placed into the extraction vessel.

  • Supercritical Fluid Introduction: Supercritical CO2, heated and pressurized above its critical point (31°C and 74 bar), is passed through the extraction vessel.[7]

  • Co-solvent Addition (Optional): For the extraction of more polar lipids, a co-solvent such as ethanol can be added to the supercritical CO2 to modify its polarity and enhance extraction efficiency.[1]

  • Extraction: The supercritical fluid dissolves the lipids from the sample matrix.

  • Separation: The lipid-laden supercritical fluid is then depressurized in a separator vessel. This causes the CO2 to return to its gaseous state, leaving behind the extracted lipids.

  • Collection: The extracted lipids are collected from the separator.

Experimental Workflow for Supercritical Fluid Extraction

SFE_Workflow start Sample Loading into Extraction Vessel pressurize Introduce Supercritical CO2 (and optional co-solvent) start->pressurize extraction Extraction of Lipids pressurize->extraction depressurize Depressurization in Separator Vessel extraction->depressurize collect Collection of Extracted Lipids depressurize->collect

Caption: Workflow for Supercritical Fluid Extraction.

Quantitative Data Summary

The efficiency of fatty acid extraction can vary significantly depending on the chosen method and the sample matrix. The following tables summarize reported recovery rates for different extraction protocols.

Table 1: Comparison of Solvent Systems for Lipid Extraction from Fermentation Medium [9]

Solvent SystemCaproic Acid (C6:0) Recovery (%)Caprylic Acid (C8:0) Recovery (%)Saturated & Unsaturated LCFA (C10-C18) Recovery (%)
Hexane/MTBE (1:1) with H₂SO₄ and NaCl277698 - 100

Table 2: Recovery of Long-Chain Fatty Acids using in-syringe dispersive liquid-liquid microextraction (DLLME) [10]

Fatty AcidRelative Recovery (%)
Palmitic Acid81 - 113
Stearic Acid81 - 113
Oleic Acid81 - 113

Downstream Analysis

Following extraction, long-chain unsaturated fatty acids are typically derivatized to their fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Flame-Ionization Detection (GC-FID).[3][11] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is also a powerful technique for the analysis of intact fatty acids.[12]

Conclusion

The choice of extraction protocol for long-chain unsaturated fatty acids depends on several factors, including the nature of the sample, the desired purity of the extract, and the available instrumentation. LLE methods like Folch and Bligh & Dyer are robust and widely applicable.[1] SPE offers enhanced selectivity and is well-suited for sample cleanup and fractionation.[5] SFE provides a "green" alternative with excellent preservation of sensitive compounds.[1][7] Careful consideration of these methods and optimization of the protocols will ensure high-quality data for research and development applications.

References

Application Note: HPLC Methods for the Separation and Analysis of 12Z-Heneicosenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

12Z-Heneicosenoic acid (C21:1n-9) is a long-chain monounsaturated fatty acid.[1] The accurate separation and quantification of this and other fatty acids in biological and pharmaceutical matrices are crucial for research and development. High-Performance Liquid Chromatography (HPLC) offers a versatile and powerful tool for analyzing fatty acids, providing advantages in handling heat-sensitive compounds and for preparative-scale purification.[2] This application note details robust HPLC methodologies for the separation of this compound, focusing on Reversed-Phase HPLC (RP-HPLC) and Argentation HPLC as primary techniques. While gas chromatography (GC) is a predominant technique for fatty acid analysis, HPLC is particularly useful for separating geometrical isomers and for applications where derivatization for GC is not desirable.[3][4]

Methodology Overview

The selection of an appropriate HPLC method depends on the specific analytical goal. For general quantification and separation based on chain length and degree of unsaturation, RP-HPLC is the method of choice. For resolving geometric (cis/trans) and positional isomers, argentation chromatography is highly effective.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates fatty acids based on their hydrophobicity.[5] Retention time increases with chain length and decreases with the number of double bonds.[5] For instance, a C18:1 fatty acid will elute after a C16:0 fatty acid.[2]

Protocol 1: RP-HPLC with UV Detection following Derivatization

This protocol is suitable for sensitive quantification of this compound. Since fatty acids lack a strong UV chromophore, derivatization is necessary to enhance detection sensitivity.[6] Phenacyl esters are commonly used for this purpose.[2]

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Extract total lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer).

    • Saponify the lipid extract to release free fatty acids (FFAs) by heating with methanolic KOH.

    • Neutralize the solution and extract the FFAs.

    • To the dried FFA residue, add 0.1 ml of a 2mM solution of 18-crown-6 in acetonitrile and 0.1 ml of a solution of the derivatizing agent (e.g., 4-bromophenacyl bromide) in acetonitrile.[7]

    • Heat the mixture at 80°C for 15 minutes.[7]

    • Cool the reaction vial and dilute with acetonitrile to the desired concentration for injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, an initial condition of 70:30 (v/v) acetonitrile:water, ramping to 95:5 over 25 minutes.[7] A small amount of acetic acid (e.g., 0.1%) can be added to the mobile phase to ensure sharp peaks for free fatty acids if underivatized.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector set at 242 nm for phenacyl esters.[7]

    • Injection Volume: 20 µL.

Protocol 2: RP-HPLC with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS)

For applications where derivatization is to be avoided, ELSD or MS can be used for the detection of underivatized fatty acids. ELSD is a "universal" detector that responds to any non-volatile analyte, while MS provides mass information for identification.

Experimental Protocol:

  • Sample Preparation:

    • Extract and isolate the free fatty acids as described in Protocol 1, but omit the derivatization step.

    • Dissolve the dried FFA extract in the initial mobile phase.

  • HPLC Conditions:

    • Column: C18 or C8 reversed-phase column.

    • Mobile Phase: Acetonitrile/water or methanol/water gradient. For MS detection, volatile modifiers like formic acid or ammonium acetate are used instead of acetic acid.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Detection:

      • ELSD: Nebulizer temperature and gas flow should be optimized for the mobile phase composition.

      • MS: Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acid analysis.[8]

Argentation HPLC

Argentation chromatography utilizes a stationary phase impregnated with silver ions.[9] Silver ions form reversible complexes with the π-electrons of the double bonds in unsaturated fatty acids, leading to their retention.[9] This technique is exceptionally powerful for separating fatty acids based on the number, geometry (cis/trans), and position of their double bonds.[9] Trans isomers are retained less strongly than cis isomers.

Protocol 3: Argentation HPLC for Isomer Separation

This protocol is designed to separate this compound from its potential trans isomer (12E-heneicosenoic acid) and other positional isomers.

Experimental Protocol:

  • Sample Preparation:

    • Prepare fatty acid methyl esters (FAMEs) from the lipid extract using a reagent like BF3-methanol. Derivatization to methyl esters often provides better peak shape and resolution in argentation chromatography.

    • Dissolve the FAMEs in a non-polar solvent like hexane for injection.

  • HPLC Conditions:

    • Column: A commercially available or lab-prepared silver ion column.

    • Mobile Phase: A very non-polar mobile phase is used, with a small amount of a more polar modifier to elute the analytes. A typical mobile phase would be hexane with a gradient of 0.1% to 1% acetonitrile or isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or sub-ambient temperatures to enhance separation.

    • Detection: UV detection at low wavelengths (around 205-210 nm) for the ester group, or ELSD/MS.

    • Injection Volume: 20 µL.

Data Presentation

The following tables summarize the typical conditions for the HPLC methods described.

Table 1: RP-HPLC Conditions for this compound Analysis

ParameterMethod with UV DetectionMethod with ELSD/MS Detection
Analyte Form Phenacyl EsterFree Fatty Acid
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 or C8 (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile/Water GradientAcetonitrile/Water or Methanol/Water Gradient
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Temperature 30°C30 - 40°C
Detector UV at 242 nmELSD or ESI-MS (Negative Ion Mode)

Table 2: Argentation HPLC Conditions for Isomer Separation

ParameterRecommended Conditions
Analyte Form Fatty Acid Methyl Ester (FAME)
Column Silver-Ion Column
Mobile Phase Hexane with Acetonitrile Gradient (e.g., 0.1% to 1%)
Flow Rate 1.0 mL/min
Temperature Ambient or Sub-ambient
Detector UV at 205-210 nm, ELSD, or MS

Visualizations

Experimental Workflow for RP-HPLC Analysis

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample LipidExtract Lipid Extraction (Folch/Bligh-Dyer) Sample->LipidExtract FFAs Saponification to Free Fatty Acids (FFAs) LipidExtract->FFAs Derivatization Derivatization (e.g., Phenacyl Ester) FFAs->Derivatization For UV Detection FinalSample Final Sample for Injection FFAs->FinalSample For ELSD/MS Derivatization->FinalSample HPLC RP-HPLC System FinalSample->HPLC Column C18 Column HPLC->Column Detector Detection (UV, ELSD, MS) Column->Detector Data Data Acquisition Detector->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for sample preparation and analysis of this compound using RP-HPLC.

Logical Flow for HPLC Method Selection

G Start Analytical Goal Quant Quantification of Total C21:1 Start->Quant Isomer Isomer Separation (cis/trans, positional) Start->Isomer RPHPLC Reversed-Phase HPLC Quant->RPHPLC AgHPLC Argentation HPLC Isomer->AgHPLC UV_Detect High Sensitivity Needed? RPHPLC->UV_Detect Deriv Derivatize for UV Detection UV_Detect->Deriv Yes ELSD_MS Use ELSD or MS Detection UV_Detect->ELSD_MS No

Caption: Decision tree for selecting the appropriate HPLC method for this compound analysis.

References

Application Notes and Protocols for the Derivatization of 12Z-Heneicosenoic Acid for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

12Z-Heneicosenoic acid (C21:1) is a long-chain monounsaturated fatty acid. For accurate and sensitive analysis by chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is a critical step.[1][2][3] This process converts the polar carboxylic acid group into a less polar and more volatile derivative, improving chromatographic peak shape, enhancing thermal stability, and, in some cases, providing structural information upon mass spectrometric detection.[3] This document provides detailed protocols for the most common and effective derivatization methods for this compound.

Choosing a Derivatization Method

The selection of a derivatization method depends on the analytical objective. For routine quantification, conversion to fatty acid methyl esters (FAMEs) is the most common approach.[1] For structural elucidation, such as pinpointing the location of the double bond, derivatization to picolinyl esters or 4,4-dimethyloxazoline (DMOX) derivatives is preferred due to their characteristic fragmentation patterns in mass spectrometry (MS).[4][5][6][7] For HPLC analysis, derivatization with a UV-absorbing or fluorescent tag is necessary for sensitive detection.[8][9][10]

Data Presentation: Comparison of Derivatization Methods

Derivatization MethodAnalytePrincipleAdvantagesDisadvantagesTypical Application
Fatty Acid Methyl Esters (FAMEs) This compoundEsterification of the carboxylic acid with methanol in the presence of an acid or base catalyst.Simple, robust, and quantitative method.[1] Excellent volatility for GC analysis.Mass spectra may not provide information on the position of the double bond.[4][5]Quantification of total fatty acid content by GC-FID or GC-MS.
Picolinyl Esters This compoundReaction of the fatty acid with 3-pyridylcarbinol.Mass spectra provide diagnostic ions that allow for the determination of double bond position and chain branching.[4][11]More complex derivatization procedure compared to FAMEs.Structural elucidation of fatty acids by GC-MS.
4,4-Dimethyloxazoline (DMOX) Derivatives This compoundReaction of the fatty acid with 2-amino-2-methyl-1-propanol.Similar to picolinyl esters, DMOX derivatives yield mass spectra that are informative for locating double bonds.[6][7][12]Can require high temperatures and long reaction times, which may not be suitable for all unsaturated fatty acids.[5]Structural analysis of unsaturated and branched fatty acids by GC-MS.
Phenacyl Esters This compoundEsterification with a phenacyl halide in the presence of a base.Introduces a strong UV chromophore, enabling sensitive detection by HPLC-UV.[8]Not suitable for GC analysis.Quantification of fatty acids by reversed-phase HPLC.

Experimental Protocols

Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol

This is a widely used method for preparing FAMEs for GC analysis.[1][2][13]

Materials:

  • This compound sample

  • Boron trifluoride-methanol solution (14% BF3 in methanol)

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Accurately weigh 1-10 mg of the lipid sample containing this compound into a reaction vial.

  • Add 2 mL of 14% BF3-methanol solution to the vial.

  • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath, with occasional shaking.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex the mixture vigorously for 1 minute and then allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • The sample is now ready for GC-FID or GC-MS analysis.

Protocol 2: Preparation of Picolinyl Esters for Structural Elucidation

This method is used to create derivatives that are informative for determining the double bond position by GC-MS.[4][5]

Materials:

  • This compound sample

  • Thionyl chloride

  • 3-Pyridylcarbinol (3-hydroxymethylpyridine)

  • Pyridine

  • Hexane

  • Anhydrous diethyl ether

  • Reaction vials with PTFE-lined caps

Procedure:

  • Place 1-5 mg of the this compound sample in a reaction vial.

  • Add 1 mL of anhydrous diethyl ether and 50 µL of thionyl chloride.

  • Cap the vial and let it stand at room temperature for 1 hour to form the acid chloride.

  • Evaporate the solvent and excess thionyl chloride under a gentle stream of nitrogen.

  • Add 0.5 mL of a 1:10 (v/v) solution of 3-pyridylcarbinol in pyridine.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool the reaction mixture and add 2 mL of hexane and 1 mL of water.

  • Vortex the mixture and allow the layers to separate.

  • Transfer the upper hexane layer to a new vial.

  • Wash the hexane layer with two additional 1 mL portions of water.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Protocol 3: Preparation of 4,4-Dimethyloxazoline (DMOX) Derivatives

DMOX derivatives are also excellent for determining the position of unsaturation via GC-MS.[6][12][14]

Materials:

  • This compound sample (preferably as FAME)

  • 2-Amino-2-methyl-1-propanol

  • Trifluoroacetic anhydride (TFAA)

  • Hexane

  • Reaction vials with PTFE-lined caps

Procedure:

  • If starting with the free fatty acid, first convert it to its methyl ester using Protocol 1.

  • Place approximately 1 mg of the FAME of this compound in a reaction vial.

  • Add 0.5 mL of 2-amino-2-methyl-1-propanol.

  • Cap the vial tightly and heat at 180°C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of hexane and 0.5 mL of water, and vortex.

  • Transfer the upper hexane layer containing the intermediate hydroxy amide to a new vial and evaporate the solvent.

  • Add 200 µL of dichloromethane and 50 µL of trifluoroacetic anhydride.

  • Cap the vial and heat at 50°C for 45 minutes to effect cyclization to the DMOX derivative.

  • Evaporate the solvent and redissolve the residue in hexane for GC-MS analysis.

Visualization of Experimental Workflow

Below is a generalized workflow for the derivatization of this compound for chromatographic analysis.

DerivatizationWorkflow cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Chromatographic Analysis cluster_hplc_deriv HPLC Derivatization Sample This compound FAME FAME Derivative (BF3-Methanol) Sample->FAME Picolinyl Picolinyl Ester (Thionyl Chloride, 3-Pyridylcarbinol) Sample->Picolinyl DMOX DMOX Derivative (2-Amino-2-methyl -1-propanol) Sample->DMOX Phenacyl Phenacyl Ester Sample->Phenacyl GC_FID GC-FID FAME->GC_FID Quantification GC_MS GC-MS FAME->GC_MS Quantification Picolinyl->GC_MS Structural Elucidation DMOX->GC_MS Structural Elucidation HPLC_UV HPLC-UV Phenacyl->HPLC_UV Quantification

Caption: Workflow for derivatization of this compound.

References

Application Notes and Protocols for 12Z-Heneicosenoic Acid as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 12Z-heneicosenoic acid as an analytical standard, primarily for the quantification of fatty acids in various biological and pharmaceutical matrices. Due to its odd-numbered carbon chain (C21), it has low natural abundance in many biological systems, making it an excellent internal standard for chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID).

Introduction to this compound as an Internal Standard

This compound (C21:1n-9) is a monounsaturated odd-chain fatty acid. Its unique structure makes it an ideal internal standard for fatty acid analysis because it is unlikely to be present in most biological samples, thus minimizing interference and improving the accuracy of quantification.[1] When added to a sample in a known quantity at the beginning of the sample preparation process, it can be used to correct for the loss of analytes during extraction, derivatization, and analysis.

Key Attributes:

  • Chemical Formula: C₂₁H₄₀O₂

  • Molecular Weight: 324.5 g/mol [2]

  • Structure: A 21-carbon chain with a single cis double bond at the 9th carbon from the methyl end.

Data Presentation: Performance Characteristics

The following tables summarize the typical performance characteristics when using an odd-chain unsaturated fatty acid standard in a validated GC-MS method for fatty acid analysis. While specific data for this compound is not extensively published, these values are representative of what can be expected for a C21:1 internal standard based on data from similar long-chain fatty acids.

Table 1: Linearity and Range

Analyte ClassCalibration Range (µg/mL)Correlation Coefficient (r²)
Saturated Fatty Acids (C14-C24)0.1 - 100> 0.998
Monounsaturated Fatty Acids (C16:1-C24:1)0.1 - 100> 0.998
Polyunsaturated Fatty Acids (C18:2-C22:6)0.05 - 50> 0.997

Table 2: Precision and Recovery

ParameterSaturated Fatty AcidsMonounsaturated Fatty AcidsPolyunsaturated Fatty Acids
Intra-day Precision (%RSD)< 5%< 6%< 8%
Inter-day Precision (%RSD)< 8%< 9%< 12%
Recovery (%)92 - 105%90 - 107%88 - 110%

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

Analyte ClassLOD (µg/mL)LOQ (µg/mL)
Saturated Fatty Acids0.02 - 0.050.06 - 0.15
Monounsaturated Fatty Acids0.03 - 0.060.09 - 0.18
Polyunsaturated Fatty Acids0.01 - 0.040.03 - 0.12

Experimental Protocols

Protocol for Total Fatty Acid Analysis in Biological Matrices (e.g., Plasma, Tissues) using GC-MS

This protocol outlines the steps for lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS, using this compound as an internal standard.

3.1.1. Materials and Reagents

  • This compound standard solution (e.g., 1 mg/mL in ethanol)

  • Biological sample (e.g., 100 µL plasma or 10 mg tissue)

  • Internal Standard Spiking Solution: Dilute the this compound standard to a suitable concentration (e.g., 10 µg/mL) in a mixture of chloroform and methanol (2:1, v/v).

  • Folch Reagent: Chloroform/methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • BF₃-methanol (14%) or methanolic HCl (5%) for derivatization

  • Hexane

  • Saturated NaCl solution

3.1.2. Experimental Workflow Diagram

experimental_workflow sample 1. Sample Preparation (e.g., 100 µL plasma or 10 mg tissue) add_is 2. Add Internal Standard (this compound) sample->add_is extraction 3. Lipid Extraction (Folch Method) add_is->extraction dry_extract 4. Dry Lipid Extract extraction->dry_extract derivatization 5. Derivatization to FAMEs (BF₃-Methanol) dry_extract->derivatization extract_fames 6. Extract FAMEs (Hexane) derivatization->extract_fames gcms_analysis 7. GC-MS Analysis extract_fames->gcms_analysis data_processing 8. Data Processing and Quantification gcms_analysis->data_processing

Caption: Workflow for Fatty Acid Analysis using an Internal Standard.

3.1.3. Step-by-Step Procedure

  • Sample Preparation:

    • For plasma/serum: Use a precise volume (e.g., 100 µL).

    • For tissues: Homogenize a known weight (e.g., 10 mg) in a suitable solvent.

  • Internal Standard Spiking:

    • To the prepared sample, add a precise volume of the this compound internal standard spiking solution (e.g., 50 µL of 10 µg/mL solution).

  • Lipid Extraction (Folch Method):

    • Add 2 mL of Folch reagent (chloroform:methanol, 2:1 v/v) to the sample.

    • Vortex thoroughly for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new tube.

  • Drying the Lipid Extract:

    • Dry the collected organic phase under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Add 1 mL of 14% BF₃-methanol to the dried lipid extract.

    • Seal the tube and heat at 100°C for 30 minutes.

    • Cool the tube to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the tube.

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

  • GC-MS Analysis:

    • Inject 1 µL of the FAME extract into the GC-MS system.

    • Example GC Conditions:

      • Column: DB-23 (30 m x 0.25 mm, 0.25 µm film thickness) or similar

      • Carrier Gas: Helium at a constant flow of 1 mL/min

      • Inlet Temperature: 250°C

      • Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 4°C/min, and hold for 5 min.

      • MS Conditions:

        • Ion Source: Electron Ionization (EI) at 70 eV

        • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan

        • Transfer Line Temperature: 280°C

  • Data Processing and Quantification:

    • Identify the peaks corresponding to the FAMEs of interest and the this compound methyl ester based on their retention times and mass spectra.

    • Calculate the concentration of each fatty acid using the ratio of its peak area to the peak area of the internal standard and by referring to a calibration curve.

Preparation of Calibration Standards

A calibration curve should be prepared to ensure accurate quantification.

  • Prepare a mixed stock solution of the fatty acids to be quantified.

  • Perform serial dilutions of the mixed stock solution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Spike each calibration standard with the same amount of this compound internal standard as used for the samples.

  • Derivatize the calibration standards in the same manner as the samples.

  • Analyze the derivatized standards by GC-MS and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.

Logical Relationships in Quantitative Analysis

The accurate quantification of fatty acids relies on a series of logical relationships between the sample, the internal standard, and the calibration standards.

logical_relationships cluster_sample Sample Analysis cluster_calibration Calibration Sample_Analyte Analyte in Sample (Unknown Amount) Sample_IS Internal Standard (Known Amount) Sample_Analyte->Sample_IS Area Ratio Calculation Final_Concentration Final Analyte Concentration in Sample Sample_IS->Final_Concentration Cal_Analyte Analyte in Standard (Known Amount) Cal_IS Internal Standard (Known Amount) Cal_Analyte->Cal_IS Area Ratio Calculation Calibration_Curve Calibration Curve (Area Ratio vs. Concentration) Cal_IS->Calibration_Curve Calibration_Curve->Final_Concentration

Caption: Logical Flow of Internal Standard-Based Quantification.

Conclusion

This compound is a highly suitable internal standard for the quantitative analysis of fatty acids in complex matrices. Its low natural abundance and chemical properties allow for accurate correction of experimental variations. The provided protocols and performance data serve as a robust starting point for researchers to develop and validate their own analytical methods for fatty acid profiling in various scientific and developmental applications.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 12Z-Heneicosenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

12Z-Heneicosenoic acid (C21:1, n-9) is a long-chain monounsaturated fatty acid. The determination of its structure and isomeric purity is crucial in various fields, including lipidomics, biomarker discovery, and nutritional science. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful technique for the structural elucidation of fatty acids. Due to the inherent low volatility and poor ionization efficiency of free fatty acids, derivatization is a critical step prior to analysis.[1] The most common method is the conversion to fatty acid methyl esters (FAMEs), which are more volatile and produce characteristic fragmentation patterns. This application note provides a detailed protocol for the derivatization of this compound to its methyl ester and outlines the expected fragmentation pattern upon electron ionization (EI) mass spectrometry.

Predicted Mass Spectrometry Data

The analysis of this compound is most effectively performed after conversion to its methyl ester, this compound methyl ester. The molecular weight of the underivatized acid is 324.5 g/mol [2], while the FAME derivative has a molecular weight of 338.6 g/mol . The following table summarizes the predicted key fragment ions for the methyl ester derivative upon electron ionization.

Table 1: Predicted m/z Values and Relative Abundance of Key Fragments for this compound Methyl Ester

m/zPredicted Fragment IonDescriptionPredicted Relative Abundance
338[M]⁺Molecular IonLow
307[M-31]⁺Loss of a methoxy group (-OCH₃)Moderate
264[C₁₈H₃₂O₂]⁺McLafferty rearrangement followed by loss of C₂H₄Low to Moderate
222[C₁₄H₂₂O₂]⁺Cleavage at the double bond (allylic cleavage)Moderate to High
199[C₁₂H₂₃O₂]⁺Cleavage at the double bond (vinylic cleavage)Moderate
185[C₁₁H₂₁O₂]⁺Cleavage alpha to the double bond on the carboxyl sideLow
153[C₉H₁₇O₂]⁺Cleavage beta to the double bond on the carboxyl sideLow
87[C₅H₇O₂]⁺Characteristic fragment for FAMEs containing the ester groupHigh
74[C₃H₆O₂]⁺McLafferty rearrangement ion, characteristic of FAMEsHigh (often base peak)
55[C₄H₇]⁺Common hydrocarbon fragmentHigh

Experimental Protocols

A standard protocol for the analysis of this compound involves its conversion to the corresponding fatty acid methyl ester (FAME) followed by GC-MS analysis.

Protocol 1: Derivatization to Fatty Acid Methyl Ester (FAME)

This protocol is based on the widely used method employing boron trichloride in methanol.

Materials:

  • 1-25 mg of lipid sample containing this compound

  • Micro reaction vessel (5-10 mL)

  • Boron trichloride-methanol solution (12% w/w)

  • Hexane (GC grade)

  • Deionized water

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Weigh 1-25 mg of the sample into a micro reaction vessel.

  • Add 2 mL of 12% BCl₃-methanol solution to the vessel.

  • Cap the vessel tightly and heat at 60°C for 10 minutes. This promotes the esterification reaction.

  • Cool the reaction vessel to room temperature.

  • Add 1 mL of deionized water and 1 mL of hexane to the vessel.

  • Cap the vessel and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate. The upper layer is the organic (hexane) layer containing the FAMEs.

  • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

Protocol 2: GC-MS Analysis of this compound Methyl Ester

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

GC Conditions:

  • Column: DB-23 or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 240°C

    • Hold: 10 minutes at 240°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Range: m/z 50-400

  • Scan Speed: 2 scans/second

Visualizations

Fragmentation Pathway

The following diagram illustrates the key fragmentation pathways for this compound methyl ester under electron ionization.

fragmentation_pathway M This compound Methyl Ester [M]⁺ m/z 338 M_minus_OCH3 [M-OCH₃]⁺ m/z 307 M->M_minus_OCH3 -OCH₃ mclafferty McLafferty Rearrangement Ion [C₃H₆O₂]⁺ m/z 74 M->mclafferty McLafferty Rearrangement mclafferty_loss [M-C₂H₄]⁺ m/z 264 M->mclafferty_loss -C₂H₄ allylic_cleavage Allylic Cleavage Product [C₁₄H₂₂O₂]⁺ m/z 222 M->allylic_cleavage Allylic Cleavage vinylic_cleavage Vinylic Cleavage Product [C₁₂H₂₃O₂]⁺ m/z 199 M->vinylic_cleavage Vinylic Cleavage mz87 [C₅H₇O₂]⁺ m/z 87 M->mz87 mz55 [C₄H₇]⁺ m/z 55 M->mz55

Caption: Predicted EI fragmentation of this compound methyl ester.

Experimental Workflow

This diagram outlines the logical flow of the experimental protocol from sample preparation to data analysis.

experimental_workflow sample Lipid Sample Containing This compound derivatization Derivatization with BCl₃-Methanol sample->derivatization extraction Liquid-Liquid Extraction with Hexane derivatization->extraction gc_ms GC-MS Analysis extraction->gc_ms data_acquisition Data Acquisition (m/z 50-400) gc_ms->data_acquisition data_analysis Data Analysis: - Mass Spectrum Interpretation - Library Matching data_acquisition->data_analysis result Structural Elucidation and Quantification data_analysis->result

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for 12Z-Heneicosenoic Acid in Lipidomics Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the extraction, preparation, and analysis of 12Z-heneicosenoic acid, a long-chain monounsaturated fatty acid, in various biological samples for lipidomics research.

Introduction to this compound

This compound (C21:1) is a long-chain fatty acid.[1] While its saturated counterpart, heneicosanoic acid (C21:0), is recognized for its role as a membrane stabilizer, energy source, and its presence in mammalian milk and red blood cells, the specific biological functions of the unsaturated form are less characterized.[2][3][4][5][6] The odd-chain length and unsaturation of this compound make it an interesting target for lipidomics studies, as it may have unique metabolic origins and signaling properties.

Lipidomics, the large-scale study of lipids in biological systems, requires robust and reproducible methods for sample preparation to ensure accurate quantification and identification of individual lipid species. The protocols outlined below are designed to provide a framework for the analysis of this compound from various biological matrices.

Experimental Protocols

Lipid Extraction from Biological Samples

The selection of an appropriate lipid extraction method is critical for the recovery of this compound. The choice of solvent system is driven by the polarity of the target lipid.[7][8] For long-chain fatty acids, a combination of polar and non-polar solvents is typically employed to disrupt lipid-protein complexes and solubilize the lipids.[7] The Folch and Bligh & Dyer methods are considered gold standards for total lipid extraction from animal tissues.[7][9]

Table 1: Comparison of Common Lipid Extraction Methods

MethodSolvent SystemKey AdvantagesKey DisadvantagesSample Type Suitability
Folch Chloroform:Methanol (2:1, v/v)High extraction efficiency for a broad range of lipids.[7][9]Use of chloroform, which is a hazardous solvent. Can be time-consuming.[8]Solid tissues.[7][9]
Bligh & Dyer Chloroform:Methanol:Water (1:2:0.8, v/v/v initial)Less solvent-intensive than the Folch method.[8]Lower recovery for some non-polar lipids compared to Folch.Biological fluids and tissues with high water content.[7][9]
MTBE (Matyash) Methyl-tert-butyl ether:Methanol (10:3, v/v)Safer solvent profile (MTBE is less toxic than chloroform). Good phase separation.[8][10]May have lower extraction efficiency for certain polar lipids.General purpose for various biological samples.[10]
Protocol 2.1.1: Modified Folch Method for Lipid Extraction[7][9][10]

This protocol is suitable for the extraction of total lipids, including this compound, from tissues and cell pellets.

Materials:

  • Homogenizer

  • Glass centrifuge tubes with PTFE-lined caps

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.88% KCl)

  • Nitrogen gas stream or vacuum concentrator

  • Internal standard (e.g., heptadecanoic acid, C17:0)

Procedure:

  • Weigh approximately 100 mg of tissue or a cell pellet of 2-3 million cells.

  • Add the sample to a glass homogenizing tube.

  • Add the internal standard to the sample.

  • Add 2 mL of ice-cold chloroform:methanol (2:1, v/v).

  • Homogenize the sample thoroughly.

  • Transfer the homogenate to a glass centrifuge tube.

  • Vortex for 2 minutes and incubate at room temperature for 20 minutes.

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Store the dried lipid extract at -80°C until analysis.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography (GC), fatty acids are typically derivatized to their corresponding fatty acid methyl esters (FAMEs). This process increases the volatility of the fatty acids, making them amenable to GC analysis.

Protocol 2.2.1: Acid-Catalyzed Derivatization

Materials:

  • Dried lipid extract

  • 2% Sulfuric acid in methanol

  • Hexane (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

Procedure:

  • Reconstitute the dried lipid extract in 1 mL of toluene.

  • Add 2 mL of 2% sulfuric acid in methanol.

  • Cap the tube tightly and heat at 50°C for 2 hours.

  • Allow the sample to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a new glass tube.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the FAME solution to a GC vial for analysis.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of FAMEs. The gas chromatograph separates the different FAMEs based on their boiling points and polarity, and the mass spectrometer provides identification and quantification based on their mass-to-charge ratio.

Table 2: Example GC-MS Parameters for FAME Analysis

ParameterSetting
Gas Chromatograph
ColumnBPX70 (or similar polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temperature 100°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 15 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 50-500

Data Presentation

Quantitative analysis of this compound should be performed relative to an appropriate internal standard. The following table can be used to report the recovery and quantification results.

Table 3: Quantitative Data for this compound

Sample IDMatrixExtraction MethodPeak Area (this compound)Peak Area (Internal Standard)Concentration (µg/g or µg/mL)% Recovery

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound from biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Extraction Drying Drying of Extract Extraction->Drying Derivatization FAME Derivatization Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing and Quantification GCMS->Data fatty_acid_signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA This compound FABP Fatty Acid Binding Protein (FABP) FA->FABP Uptake PPAR PPAR FABP->PPAR Transport Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE Peroxisome Proliferator Response Element (PPRE) Complex->PPRE Binding Gene Target Gene Transcription PPRE->Gene Activation

References

Application Notes and Protocol for the Dissolution of 12Z-Heneicosenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12Z-Heneicosenoic acid is a long-chain, monounsaturated omega-9 fatty acid with the chemical formula C21H40O2.[1] As with many long-chain fatty acids, its poor solubility in aqueous solutions presents a challenge for its use in biological assays and other experimental systems. This document provides a detailed protocol for the effective dissolution of this compound in both organic solvents for stock solutions and in aqueous buffer systems suitable for cell culture and other biological applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for selecting the appropriate dissolution method.

PropertyValueSource
Molecular FormulaC21H40O2[1]
Molecular Weight324.5 g/mol [1]
Common Synonyms(Z)-henicos-12-enoic acid, 12(Z)-Heneicosenoic acid, C21:1n-9[1]
Physical StateAssumed to be a crystalline solid, similar to related fatty acids.
Water SolubilityPredicted to be very low, a common characteristic of long-chain fatty acids.[2]

Quantitative Solubility Data

SolventSolubility of Heneicosanoic Acid (C21:0)Source
Ethanol~20 mg/mL (requires purging with an inert gas)
ChloroformSoluble (25 mg/ml)[3]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL
DMSO3.33 mg/mL (requires sonication, warming, and heating to 60°C)[4]

Note: The presence of a cis-double bond in this compound may slightly increase its solubility in polar solvents compared to its saturated counterpart.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent. This stock solution can then be used for further dilutions into aqueous buffers or cell culture media.

Materials:

  • This compound

  • Ethanol (anhydrous, purged with an inert gas like nitrogen or argon) or Chloroform

  • Inert gas (Nitrogen or Argon)

  • Glass vial with a PTFE-lined cap

  • Analytical balance

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry glass vial.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., ethanol or chloroform) to the vial to achieve the desired concentration. For instance, to prepare a 10 mg/mL solution, add 1 mL of solvent for every 10 mg of the fatty acid.

  • Inert Gas Purging: If using ethanol, it is recommended to purge the solvent with an inert gas before use to prevent oxidation of the unsaturated fatty acid. The headspace of the vial containing the solution should also be flushed with the inert gas before sealing.

  • Dissolution: Cap the vial tightly and vortex or sonicate at room temperature until the fatty acid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but prolonged heating should be avoided to prevent degradation.

  • Storage: Store the stock solution at -20°C or -80°C under an inert atmosphere to minimize oxidation. For long-term storage, -80°C is recommended.

Protocol 2: Preparation of an Aqueous Working Solution using an Organic Stock

This protocol details the preparation of a working solution of this compound in an aqueous buffer, a common requirement for biological experiments. This method involves the dilution of an organic stock solution.

Materials:

  • This compound stock solution in ethanol (from Protocol 1)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Pre-warming: Warm the aqueous buffer to 37°C to aid in the dispersion of the fatty acid.

  • Dilution: While vortexing the warm aqueous buffer, slowly add the required volume of the ethanolic stock solution of this compound. The final concentration of ethanol in the aqueous solution should be kept as low as possible (typically <1%) to avoid solvent-induced artifacts in biological systems.

  • Observation: The solution may appear slightly cloudy due to the formation of micelles or fine precipitates, which is common for long-chain fatty acids in aqueous solutions.[5]

  • Use Immediately: It is highly recommended to use the aqueous working solution immediately after preparation. Storing aqueous solutions of long-chain fatty acids is generally not advised as they are prone to precipitation and degradation.

Protocol 3: Preparation of a Fatty Acid-BSA Complex for Cell Culture

For cell culture applications, it is often necessary to complex the fatty acid with a carrier protein like bovine serum albumin (BSA) to enhance its stability and delivery to cells.

Materials:

  • This compound stock solution in ethanol (from Protocol 1)

  • Fatty acid-free BSA

  • Aqueous buffer or cell culture medium

  • Sterile tubes

  • Water bath or incubator at 37°C

  • Vortex mixer

Procedure:

  • Prepare BSA Solution: Prepare a solution of fatty acid-free BSA in the desired aqueous buffer or cell culture medium (e.g., a 10% w/v solution).

  • Complexation:

    • In a sterile tube, add the desired volume of the this compound ethanolic stock solution.

    • Slowly add the BSA solution to the fatty acid stock while vortexing. The molar ratio of fatty acid to BSA is critical and may need to be optimized for your specific application (a common starting point is a 2:1 to 5:1 molar ratio).

  • Incubation: Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to allow for the complexation of the fatty acid to the BSA.

  • Sterilization (Optional): If required for your application, the fatty acid-BSA complex solution can be sterile-filtered through a 0.22 µm filter.

  • Use in Cell Culture: The prepared fatty acid-BSA complex can then be added to the cell culture medium to achieve the desired final concentration of this compound.

Visualization

Dissolution Workflow

The following diagram illustrates the general workflow for dissolving this compound for use in biological experiments.

DissolutionWorkflow Start Start: This compound (Solid) OrganicSolvent Protocol 1: Dissolve in Organic Solvent (e.g., Ethanol) Start->OrganicSolvent StockSolution Organic Stock Solution (e.g., 10 mg/mL) OrganicSolvent->StockSolution AqueousDilution Protocol 2: Dilute in Aqueous Buffer StockSolution->AqueousDilution BSA_Complex Protocol 3: Complex with BSA StockSolution->BSA_Complex WorkingSolution Aqueous Working Solution (Use Immediately) AqueousDilution->WorkingSolution BSA_WorkingSolution Fatty Acid-BSA Complex (For Cell Culture) BSA_Complex->BSA_WorkingSolution

Workflow for dissolving this compound.

References

Application of 12Z-Heneicosenoic Acid in Cell Culture: A Generalized Approach

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

12Z-Heneicosenoic acid is a long-chain monounsaturated fatty acid with a 21-carbon chain and a single double bond at the 12th position. While specific studies on this particular fatty acid are limited, the broader class of long-chain MUFAs is known to play crucial roles in various cellular processes. In cell culture, supplementation with fatty acids is often essential, particularly in serum-free media, to support cell growth, membrane integrity, energy metabolism, and signaling.[] Long-chain MUFAs can influence cellular functions ranging from proliferation and differentiation to inflammation and apoptosis.

Potential Applications in Cell Culture

Based on the known functions of similar long-chain MUFAs, this compound could be investigated for the following applications:

  • Modulation of Membrane Fluidity and Composition: As a component of phospholipids, this compound can be incorporated into cellular membranes, thereby altering their fluidity and the function of membrane-associated proteins.

  • Energy Source: Fatty acids are a primary source of energy for cells through beta-oxidation.

  • Signaling Molecule: Long-chain fatty acids can act as signaling molecules by activating specific receptors, such as G protein-coupled receptors (GPCRs), and modulating intracellular signaling pathways.[2]

  • Investigation of Lipid Metabolism: This fatty acid can be used as a tool to study the pathways of fatty acid uptake, trafficking, and metabolism.

  • Anti-inflammatory and Cytoprotective Effects: Some MUFAs have been shown to exert anti-inflammatory effects and protect cells from the lipotoxicity induced by saturated fatty acids.[3][4]

Data Presentation: General Effects of Long-Chain Monounsaturated Fatty Acids in Cell Culture

Cell TypeLong-Chain MUFA StudiedObserved EffectsReference
Human Umbilical Vein Endothelial Cells (HUVECs)Oleate, PalmitoleateProtection against palmitate-induced apoptosis, activation of AMPK.[3]
Macrophage-like THP-1 cellsLong-chain MUFA-rich fish oilIncreased cholesterol efflux.[5]
3T3-L1 preadipocytesOleateIncreased expression of the adiponectin gene.[4]
Human aortic endothelial cellsOleic acidDown-regulation of insulin receptor and PI3K subunit expression, promotion of eNOS phosphorylation.

Experimental Protocols

Protocol 1: Preparation of this compound-Bovine Serum Albumin (BSA) Complex

Due to the poor solubility of long-chain fatty acids in aqueous media, they are typically complexed with fatty acid-free BSA for delivery to cells in culture.

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol, 100%

  • Sterile phosphate-buffered saline (PBS)

  • Sterile water for injection

  • 0.22 µm sterile filter

Procedure:

  • Prepare a stock solution of this compound: Dissolve the fatty acid in 100% ethanol to a concentration of 100 mM.

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a concentration of 10% (w/v). Gently rotate the vial to dissolve the BSA without generating foam.

  • Complexation:

    • Warm the 10% BSA solution to 37°C.

    • Slowly add the this compound stock solution to the warm BSA solution while gently vortexing. A molar ratio of 2:1 to 4:1 (fatty acid:BSA) is commonly used.

    • For example, to prepare a 10 mM fatty acid solution with a 2.5 mM BSA concentration (4:1 ratio), add 100 µl of the 100 mM fatty acid stock to 900 µl of the 10% BSA solution.

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Sterilization: Sterilize the fatty acid-BSA complex by passing it through a 0.22 µm sterile filter.

  • Storage: Store the complex at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Supplementation of Cell Culture Media

Procedure:

  • Thaw the prepared this compound-BSA complex at room temperature.

  • Dilute the complex directly into your complete cell culture medium to achieve the desired final concentration.

  • As a starting point, concentrations ranging from 10 µM to 100 µM can be tested.

  • Always include a vehicle control in your experiments (i.e., medium supplemented with the same concentration of BSA-ethanol complex without the fatty acid).

  • Perform a dose-response curve and a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic working concentration for your specific cell line.

Signaling Pathways

Long-chain fatty acids are known to activate G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[6][7] Activation of GPR120 can initiate multiple downstream signaling cascades. While the specific interaction of this compound with GPR120 has not been documented, a hypothetical signaling pathway is presented below.

GPR120_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR120 GPR120 Gq Gαq GPR120->Gq Activates beta_arrestin β-Arrestin 2 GPR120->beta_arrestin Recruits FA This compound (or other LCFA) FA->GPR120 Binds and Activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Downstream Downstream Effects (e.g., Anti-inflammatory, Insulin Sensitizing) Ca->Downstream PKC->Downstream ERK ERK1/2 beta_arrestin->ERK Activates ERK->Downstream

Caption: Hypothetical GPR120 signaling pathway activated by a long-chain fatty acid.

Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound in a cell culture model.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Prep_FA Prepare 12Z-Heneicosenoic Acid-BSA Complex Dose_Response Dose-Response & Cytotoxicity Assays (e.g., MTT, LDH) Prep_FA->Dose_Response Cell_Treatment Treat Cells with Optimal Concentration Dose_Response->Cell_Treatment Functional_Assays Perform Functional Assays (e.g., Proliferation, Migration, Gene Expression, Protein Analysis) Cell_Treatment->Functional_Assays Data_Analysis Data Analysis and Interpretation Functional_Assays->Data_Analysis

Caption: General experimental workflow for studying this compound in cell culture.

References

Application Notes and Protocols for NMR Spectroscopy of (Z)-henicos-12-enoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR spectroscopy are sensitive to the local electronic environment of each nucleus. For (Z)-henicos-12-enoic acid, the key structural features that influence the NMR spectrum are the terminal methyl group, the long aliphatic chain, the cis-double bond, the methylene group alpha to the carbonyl group, and the carboxylic acid proton.

¹H NMR Spectroscopy

In ¹H NMR, the olefinic protons of the cis-double bond are expected to appear in a distinct region of the spectrum, typically between 5.30 and 5.40 ppm, and will show a characteristic coupling pattern. The protons on the carbons adjacent to the double bond (allylic protons) will also have a specific chemical shift. The long chain of methylene groups will produce a large, overlapping signal in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will have the largest chemical shift. The two carbons involved in the double bond will appear in the olefinic region, and their chemical shifts can help confirm the Z (cis) configuration. The numerous methylene carbons in the aliphatic chain will have very similar chemical shifts, often resulting in overlapping signals.

Data Presentation

The predicted ¹H and ¹³C NMR data for (Z)-henicos-12-enoic acid are summarized in the tables below. These values are based on established ranges for similar fatty acids and predictive NMR software.

Table 1: Predicted ¹H NMR Chemical Shifts for (Z)-henicos-12-enoic acid

Atom Number(s)Chemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)
H-12, H-135.30 - 5.40Multiplet2H~10-12 (cis)
H-22.30 - 2.40Triplet2H~7.5
H-11, H-141.95 - 2.10Multiplet4H-
H-31.60 - 1.70Quintet2H~7.5
H-4 to H-10, H-15 to H-201.20 - 1.40Multiplet26H-
H-210.85 - 0.95Triplet3H~7.0
COOH10.0 - 12.0Singlet (broad)1H-

Table 2: Predicted ¹³C NMR Chemical Shifts for (Z)-henicos-12-enoic acid

Atom NumberChemical Shift (δ) (ppm)
C-1 (COOH)179 - 181
C-12, C-13129 - 131
C-233 - 35
C-11, C-1426 - 28
C-324 - 26
C-4 to C-10, C-15 to C-1928 - 31
C-2022 - 24
C-2113 - 15

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of (Z)-henicos-12-enoic acid. Instrument parameters may need to be optimized for the specific spectrometer being used.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of (Z)-henicos-12-enoic acid.

  • Solvent Selection: Dissolve the sample in 0.6-0.8 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for fatty acids. For observation of the carboxylic acid proton, a non-protic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) may be used.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Data Acquisition

¹H NMR Spectroscopy

  • Spectrometer: 400 MHz or higher field strength is recommended.

  • Pulse Sequence: Standard single-pulse experiment.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans.

  • Spectral Width: 0-15 ppm.

¹³C NMR Spectroscopy

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 scans (or more, depending on sample concentration).

  • Spectral Width: 0-200 ppm.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the chemical structure with key NMR correlations for (Z)-henicos-12-enoic acid.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Experiment transfer->h1_nmr c13_nmr ¹³C NMR Experiment transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference integrate Integration (¹H) reference->integrate peak_pick Peak Picking reference->peak_pick structure Structure Elucidation integrate->structure quantify Quantification integrate->quantify peak_pick->structure peak_pick->quantify

Caption: Experimental workflow for NMR analysis.

nmr_correlations cluster_structure (Z)-henicos-12-enoic acid cluster_h1_shifts ¹H NMR Key Signals cluster_c13_shifts ¹³C NMR Key Signals mol CH₃-(CH₂)₇-CH=CH-(CH₂)₁₀-COOH H_olefinic 5.3-5.4 ppm (H-12, H-13) mol:e->H_olefinic:w H_alpha 2.3-2.4 ppm (H-2) mol:e->H_alpha:w H_allylic 1.9-2.1 ppm (H-11, H-14) mol:e->H_allylic:w H_methyl 0.8-0.9 ppm (H-21) mol:e->H_methyl:w H_acid 10-12 ppm (COOH) mol:e->H_acid:w C_carbonyl 179-181 ppm (C-1) mol:e->C_carbonyl:w C_olefinic 129-131 ppm (C-12, C-13) mol:e->C_olefinic:w C_alpha 33-35 ppm (C-2) mol:e->C_alpha:w C_methyl 13-15 ppm (C-21) mol:e->C_methyl:w

Caption: Structure and key NMR correlations.

References

Application Notes and Protocols: 12Z-Heneicosenoic Acid as a Substrate in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12Z-Heneicosenoic acid is a long-chain monounsaturated fatty acid. While specific enzymatic data for this particular substrate is limited in publicly available literature, its structural similarity to other long-chain fatty acids suggests its potential as a substrate for several classes of enzymes involved in lipid metabolism. These application notes provide detailed, adaptable protocols for assessing the activity of relevant enzymes that may utilize this compound.

Disclaimer: The quantitative data presented in the following tables are for representative, structurally similar substrates and are intended to provide a frame of reference for experimental design. Researchers will need to empirically determine the specific kinetic parameters for this compound with their enzyme of interest.

I. Long-Chain Acyl-CoA Synthetase (ACSL)

Application: ACSL enzymes catalyze the ATP-dependent formation of acyl-CoA from a free fatty acid. This is the first committed step in fatty acid metabolism, directing the fatty acid towards either beta-oxidation or lipid synthesis. An assay for ACSL activity can be used to screen for inhibitors or to characterize the substrate specificity of different ACSL isoforms.

Data Presentation: Kinetic Parameters of ACSL with Various Long-Chain Fatty Acid Substrates

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Rat Liver MicrosomesOleic Acid (18:1)5 - 20100 - 500General Literature
Human ACSL1Palmitic Acid (16:0)10 - 5050 - 200General Literature
Human ACSL4Arachidonic Acid (20:4)5 - 15200 - 800General Literature
E. coli FadDMyristic Acid (14:0)20 - 60Not ReportedGeneral Literature

Experimental Protocol: Fluorometric Assay for ACSL Activity

This protocol is adapted from commercially available kits and provides a sensitive method for measuring ACSL activity.

1. Materials and Reagents:

  • This compound (or other fatty acid substrate)

  • Coenzyme A (CoA)

  • Adenosine 5'-triphosphate (ATP)

  • Magnesium Chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.5)

  • ACSL enzyme source (purified enzyme or cell lysate)

  • Fluorometric detection reagent (e.g., a probe that reacts with free CoA or AMP/pyrophosphate)

  • 96-well black microplate

  • Fluorometric microplate reader

2. Assay Principle:

The consumption of CoA or the production of AMP/pyrophosphate during the acyl-CoA synthesis reaction is coupled to a secondary enzymatic reaction that generates a fluorescent product. The rate of fluorescence increase is directly proportional to the ACSL activity.

3. Procedure:

  • Prepare Substrate Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to create a stock solution. Further dilute in assay buffer to the desired final concentrations.

  • Prepare Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing:

    • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

    • ATP (e.g., 5 mM)

    • CoA (e.g., 0.5 mM)

    • MgCl₂ (e.g., 10 mM)

    • DTT (e.g., 1 mM)

    • Fluorometric detection reagent (as per manufacturer's instructions)

    • This compound at various concentrations.

  • Initiate Reaction: Add the ACSL enzyme source to each well to initiate the reaction.

  • Incubate and Measure: Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths. Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes).

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence change) for each substrate concentration. Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Experimental Workflow for ACSL Assay

ACSL_Workflow sub_prep Prepare 12Z-Heneicosenoic Acid Solution plate_setup Add Substrate and Mixture to 96-well Plate sub_prep->plate_setup mix_prep Prepare Reaction Mixture (ATP, CoA, etc.) mix_prep->plate_setup reaction_init Initiate with ACSL Enzyme plate_setup->reaction_init measurement Measure Fluorescence Increase Over Time reaction_init->measurement analysis Calculate Kinetic Parameters (Km, Vmax) measurement->analysis

Caption: Workflow for the fluorometric long-chain acyl-CoA synthetase (ACSL) assay.

II. Cytochrome P450 (CYP) Fatty Acid Hydroxylase

Application: Cytochrome P450 enzymes are involved in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids. They can introduce hydroxyl groups at various positions along the fatty acid chain. Assaying CYP activity with this compound can help identify specific CYP isoforms responsible for its metabolism and characterize the resulting hydroxylated products.

Data Presentation: Kinetic Parameters of CYP-mediated Fatty Acid Hydroxylation

CYP IsoformSubstrateProductKm (µM)Vmax (pmol/min/pmol CYP)Reference
Human CYP4A11Lauric Acid (12:0)12-Hydroxylauric acid~5~10General Literature
Human CYP2E1Myristic Acid (14:0)(ω-1)-Hydroxymyristic acid~80~4General Literature
Human CYP2J2Arachidonic Acid (20:4)Epoxyeicosatrienoic acids (EETs)10 - 205 - 15General Literature
Rabbit Kidney MicrosomesProstaglandin E1ω-Hydroxy PGE1Not ReportedNot ReportedGeneral Literature

Experimental Protocol: LC-MS/MS-based Assay for CYP Hydroxylase Activity

This protocol provides a highly specific and sensitive method for identifying and quantifying the hydroxylated metabolites of this compound.

1. Materials and Reagents:

  • This compound

  • CYP enzyme source (e.g., recombinant human CYPs, liver microsomes)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Formic acid

  • Internal standard (e.g., a deuterated analog of the expected product)

  • LC-MS/MS system

2. Assay Principle:

The CYP enzyme hydroxylates this compound in the presence of NADPH and molecular oxygen. The reaction is stopped, and the products are extracted and analyzed by LC-MS/MS. The amount of hydroxylated product formed is quantified by comparing its peak area to that of a known amount of an internal standard.

3. Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine:

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • CYP enzyme source

    • This compound

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to initiate the reaction.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Preparation: Centrifuge the mixture to pellet the protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample onto an appropriate LC column (e.g., C18) and elute with a gradient of water and acetonitrile containing formic acid. Monitor for the parent compound and the expected mass-to-charge ratio (m/z) of the hydroxylated product and its fragments in the mass spectrometer.

  • Data Analysis: Quantify the amount of product formed based on the peak area ratio of the analyte to the internal standard.

Signaling Pathway for CYP-mediated Fatty Acid Metabolism

CYP_Pathway FA This compound CYP Cytochrome P450 FA->CYP H2O H2O CYP->H2O OH_FA Hydroxylated Metabolite CYP->OH_FA NADPH_Reductase NADPH-P450 Reductase NADPH_Reductase->CYP e- NADP NADP+ NADPH_Reductase->NADP NADPH NADPH NADPH->NADPH_Reductase e- O2 O2 O2->CYP Further_Metabolism Further Metabolism or Biological Activity OH_FA->Further_Metabolism

Caption: CYP450 catalytic cycle for fatty acid hydroxylation.

III. Lipoxygenase (LOX)

Application: Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. While this compound is monounsaturated, some LOX isoforms have been shown to have activity on monounsaturated fatty acids, although typically at a much lower rate. A LOX assay can determine if this compound can be a substrate and can be used to screen for LOX inhibitors.

Data Presentation: Kinetic Parameters of LOX with Various Fatty Acid Substrates

Enzyme SourceSubstrateProductKm (µM)kcat/Km (M⁻¹s⁻¹)Reference
Soybean LOX-1Linoleic Acid (18:2)13(S)-HPODE10 - 20~1.6 x 10⁷General Literature
Human 5-LOXArachidonic Acid (20:4)5(S)-HPETE5 - 15~2 x 10⁶General Literature
Human 15-LOX-1Linoleic Acid (18:2)13(S)-HPODE10 - 30~1 x 10⁶General Literature
Soybean LOX-1Oleic Acid (18:1)Allylic hydroperoxidesHigh (mM range)~1.6 x 10²General Literature

Experimental Protocol: Spectrophotometric Assay for LOX Activity

This protocol is based on the detection of the conjugated diene hydroperoxide product, which has a characteristic absorbance at 234 nm.

1. Materials and Reagents:

  • This compound

  • LOX enzyme (e.g., soybean lipoxygenase, purified human LOX)

  • Borate buffer or Tris-HCl buffer (pH 9.0 for soybean LOX, pH 7.5 for human LOX)

  • UV-transparent cuvettes or 96-well UV-transparent microplate

  • UV-Vis spectrophotometer or microplate reader

2. Assay Principle:

The lipoxygenase-catalyzed reaction introduces a hydroperoxy group and shifts the double bond to form a conjugated diene system. This conjugated diene has a strong absorbance at 234 nm, which can be monitored over time.

3. Procedure:

  • Prepare Substrate Solution: Dissolve this compound in ethanol or DMSO to make a stock solution. Dilute in the assay buffer to the desired final concentrations.

  • Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 234 nm.

  • Prepare Reaction Mixture: In a cuvette, add the assay buffer and the this compound solution.

  • Initiate Reaction: Add the LOX enzyme to the cuvette, mix quickly by inversion, and immediately start recording the absorbance at 234 nm.

  • Data Acquisition: Record the absorbance every few seconds for several minutes.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε₂₃₄ for conjugated diene hydroperoxides is approximately 25,000 M⁻¹cm⁻¹). Determine kinetic parameters by measuring the initial rates at various substrate concentrations.

Logical Relationship for LOX Assay Principle

LOX_Principle Substrate This compound (Non-conjugated) Enzyme Lipoxygenase (LOX) + O2 Substrate->Enzyme Product Hydroperoxy-heneicosenoic Acid (Conjugated Diene) Enzyme->Product Detection Increased Absorbance at 234 nm Product->Detection

Caption: Principle of the spectrophotometric lipoxygenase (LOX) assay.

Application Notes and Protocols: Incorporation of 12Z-Heneicosenoic Acid into Cell Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12Z-Heneicosenoic acid is a long-chain monounsaturated fatty acid that has garnered interest for its potential role in modulating cell membrane properties and influencing cellular signaling pathways. Understanding its incorporation into cell membranes is crucial for elucidating its biological functions and exploring its therapeutic potential. These application notes provide a comprehensive overview of the methodologies to study the integration of this compound into cellular membranes, its effects on membrane composition and fluidity, and its potential impact on signaling cascades.

Key Concepts

The incorporation of exogenous fatty acids like this compound into cell membranes is a multi-step process. It typically involves transport across the plasma membrane, often facilitated by Fatty Acid Transport Proteins (FATPs), followed by activation to its acyl-CoA derivative. This activated form can then be incorporated into various lipid species, including phospholipids, which are the primary components of cell membranes. The introduction of this novel fatty acid can alter the physicochemical properties of the membrane, such as fluidity and the organization of lipid rafts, which in turn can modulate the function of membrane-associated proteins and signaling pathways.

Data Presentation

Table 1: Quantitative Analysis of this compound Uptake in Cultured Cells
Cell LineTreatment Concentration (µM)Incubation Time (hours)Radiolabeled TracerUptake Efficiency (%)
HEK2935024[³H]-12Z-heneicosenoic acid65 ± 5
HepG25024[³H]-12Z-heneicosenoic acid72 ± 7
Jurkat5024[³H]-12Z-heneicosenoic acid58 ± 6
Primary Human Macrophages5024[³H]-12Z-heneicosenoic acid78 ± 8

Note: Data are representative examples and may vary based on experimental conditions.

Table 2: Alterations in Membrane Phospholipid Composition Following this compound Incorporation
Phospholipid ClassControl (% of Total)This compound Treated (% of Total)Fold Change
Phosphatidylcholine (PC)35381.09
Phosphatidylethanolamine (PE)25271.08
Phosphatidylserine (PS)1090.90
Phosphatidylinositol (PI)870.88
Sphingomyelin (SM)15120.80
Other771.00

Note: This table illustrates potential shifts in phospholipid classes after incorporation of the exogenous fatty acid.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex for Cell Culture

This protocol describes the preparation of a stock solution of this compound complexed with bovine serum albumin (BSA) for delivery to cultured cells. Fatty acids are poorly soluble in aqueous media and complexing them to BSA enhances their bioavailability and reduces potential toxicity.[1][2]

Materials:

  • This compound

  • Ethanol, absolute

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes and conical tubes

  • Water bath or incubator at 37°C

  • Shaker

Procedure:

  • Prepare a 100 mM stock solution of this compound in ethanol.

    • Weigh out the appropriate amount of this compound and dissolve it in absolute ethanol in a sterile tube.

    • Sonicate briefly on ice if necessary to fully dissolve the fatty acid.[3] This stock can be stored at -20°C under nitrogen.

  • Prepare a 10% (w/v) fatty acid-free BSA solution in PBS.

    • Dissolve the BSA in PBS and sterile-filter through a 0.22 µm filter.

  • Complex the fatty acid with BSA.

    • In a sterile conical tube, warm the required volume of 10% BSA solution to 37°C.

    • Slowly add the ethanolic stock of this compound to the warm BSA solution while gently vortexing. The final molar ratio of fatty acid to BSA should be between 3:1 and 6:1.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle shaking to allow for complex formation.[1]

  • Prepare the final working solution.

    • Dilute the this compound-BSA complex into the desired cell culture medium to achieve the final treatment concentration.

    • A control medium containing BSA and the equivalent amount of ethanol should also be prepared.

Protocol 2: Quantification of Cellular Uptake of this compound

This protocol outlines the use of radiolabeled this compound to quantify its uptake by cultured cells.

Materials:

  • Cultured cells of interest

  • [³H]-12Z-heneicosenoic acid

  • This compound-BSA complex (from Protocol 1)

  • Control medium (BSA-vehicle)

  • Ice-cold PBS

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail and vials

  • Scintillation counter

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 24-well plates) and allow them to adhere and grow to the desired confluency.

  • Treatment:

    • Prepare the treatment medium containing the this compound-BSA complex and a known amount of [³H]-12Z-heneicosenoic acid.

    • Remove the old medium from the cells and replace it with the treatment or control medium.

    • Incubate the cells for the desired time points (e.g., 1, 4, 12, 24 hours).

  • Cell Lysis and Scintillation Counting:

    • After incubation, place the plate on ice and aspirate the medium.

    • Wash the cells three times with ice-cold PBS to remove any unbound fatty acids.

    • Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.

    • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of a parallel set of cell lysates using a protein assay.

    • Calculate the uptake of [³H]-12Z-heneicosenoic acid and normalize it to the protein concentration (e.g., in nmol/mg of protein).

Protocol 3: Analysis of Membrane Lipid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method to analyze changes in the fatty acid profile of cell membranes after incorporation of this compound.

Materials:

  • Control and this compound-treated cells

  • PBS

  • Methanol

  • Chloroform

  • Internal standard (e.g., heptadecanoic acid)

  • BF₃-methanol solution

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system

Procedure:

  • Lipid Extraction:

    • Harvest the cells and wash them with PBS.

    • Extract the total lipids using a modified Bligh-Dyer method with a chloroform:methanol:water (2:1:0.8 v/v/v) mixture.[4] Add an internal standard at the beginning of the extraction.

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Dry the extracted lipids under a stream of nitrogen.

    • Transesterify the fatty acids to FAMEs by adding BF₃-methanol and heating at 100°C for 30 minutes.

  • FAME Extraction:

    • After cooling, add hexane and saturated NaCl solution to the sample.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Analyze the FAMEs using a GC-MS system equipped with a suitable capillary column.

    • Identify and quantify the fatty acids based on their retention times and mass spectra compared to known standards.

    • Calculate the relative percentage of each fatty acid in the total fatty acid profile.

Visualization of Pathways and Workflows

experimental_workflow Experimental Workflow for Studying this compound Incorporation cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_fa Prepare 12Z-Heneicosenoic Acid-BSA Complex treat_cells Incubate Cells with FA-BSA Complex prep_fa->treat_cells prep_cells Culture Cells to Desired Confluency prep_cells->treat_cells uptake Quantify Cellular Uptake (Radiolabeling) treat_cells->uptake lipidomics Analyze Membrane Lipid Composition (GC-MS) treat_cells->lipidomics signaling Investigate Signaling Pathway Modulation treat_cells->signaling

Caption: Workflow for this compound studies.

signaling_pathway Potential Modulation of PI3K/Akt Signaling by this compound FA This compound Incorporation Membrane Cell Membrane Alteration FA->Membrane Receptor Growth Factor Receptor Membrane->Receptor Modulates Activity PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Cellular Responses (e.g., eNOS activation) Akt->Downstream phosphorylates

Caption: PI3K/Akt signaling modulation.

Potential Effects on Cell Membranes and Signaling

The incorporation of this compound, a monounsaturated fatty acid, into membrane phospholipids is expected to increase membrane fluidity.[5][6] This is because the cis double bond introduces a kink in the acyl chain, disrupting the tight packing of phospholipids.[5][6] This alteration in fluidity can have several downstream consequences:

  • Lipid Raft Dynamics: Changes in membrane fluidity and composition can affect the formation and stability of lipid rafts.[7][8][9] These specialized membrane microdomains are enriched in cholesterol and sphingolipids and play a crucial role in signal transduction.[7][8][9] The incorporation of a novel monounsaturated fatty acid may alter the partitioning of signaling proteins into and out of these rafts.

  • Signaling Pathway Modulation: The activity of many membrane-bound receptors and enzymes is sensitive to the lipid environment. For instance, studies with other fatty acids have shown modulation of the PI3K/Akt/eNOS pathway, which is critical for cell survival, growth, and vascular function.[10] It is plausible that this compound could similarly influence this and other signaling cascades by altering the membrane environment of key signaling components.

Troubleshooting and Considerations

  • Fatty Acid Toxicity: High concentrations of free fatty acids can be toxic to cells.[2] It is essential to determine the optimal, non-toxic concentration range for each cell type through dose-response experiments. Complexing with BSA is a critical step to mitigate toxicity.[1][2]

  • Oxidation: Unsaturated fatty acids are susceptible to oxidation. Prepare fresh solutions and consider overlaying with nitrogen gas for storage to minimize degradation.[1]

  • Choice of Control: The appropriate control is crucial for interpreting results. A vehicle control containing BSA and the same concentration of the solvent (e.g., ethanol) used to dissolve the fatty acid should always be included.[1]

  • Serum in Culture Medium: The presence of lipids in fetal bovine serum (FBS) can interfere with the incorporation of the exogenous fatty acid. For some experiments, it may be necessary to use serum-free or lipid-depleted serum conditions.

References

Application Notes & Protocols for Investigating 12Z-Heneicosenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for investigating the biological activities of 12Z-heneicosenoic acid, a long-chain fatty acid. Due to the limited specific research on this molecule, the following protocols and hypothesized signaling pathways are based on the known functions of other long-chain unsaturated fatty acids, such as their roles in inflammation and cancer biology.

Hypothesized Biological Activities

Based on existing literature for similar fatty acids, this compound is hypothesized to possess:

  • Anti-inflammatory Properties: By modulating key inflammatory signaling pathways.

  • Anticancer Effects: Through the induction of apoptosis and inhibition of cell proliferation in cancer cell lines.

The following experimental designs are structured to test these hypotheses.

Experimental Design: A Phased Approach

A tiered approach is recommended to systematically elucidate the biological functions of this compound.

Phase 1: In Vitro Screening for Bioactivity

The initial phase focuses on determining the cytotoxic and anti-inflammatory potential of this compound in relevant cell lines.

Phase 2: Mechanistic Elucidation

Should bioactivity be confirmed, this phase will delve into the underlying molecular mechanisms and signaling pathways.

Phase 3: In Vivo Validation (Future Work)

Positive in vitro results would warrant progression to animal models to assess efficacy and safety. This document will focus on the protocols for Phase 1 and 2.

Phase 1: In Vitro Bioactivity Screening

Cell Line Selection and Culture
  • For Anti-inflammatory Assays:

    • RAW 264.7 (murine macrophage-like)

    • THP-1 (human monocytic)

  • For Anticancer Assays:

    • MCF-7 (human breast adenocarcinoma)

    • HT-29 (human colorectal adenocarcinoma)

    • A549 (human lung carcinoma)

    • A non-cancerous cell line (e.g., MCF-10A or fibroblasts) should be used as a control to assess selective cytotoxicity.

Protocol: Cell Culture

  • Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency.

Preparation of this compound Stock Solution
  • Dissolve this compound in ethanol or DMSO to create a high-concentration stock solution (e.g., 100 mM).

  • Store the stock solution at -20°C.

  • For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay will determine the dose-dependent effect of this compound on cell viability.

Protocol: MTT Assay

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (medium with the same concentration of solvent).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation: Cell Viability

Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
Vehicle Control100100100
1
10
25
50
100
Anti-inflammatory Activity Assessment

This will be assessed by measuring the inhibition of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify NO concentration using a sodium nitrite standard curve.

Protocol: Cytokine Measurement (ELISA)

  • Follow the same cell treatment procedure as the Griess test.

  • Collect the cell culture supernatant.

  • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available ELISA kits, following the manufacturer's instructions.

Data Presentation: Anti-inflammatory Activity

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control
LPS (1 µg/mL)
LPS + this compound (X µM)
LPS + this compound (Y µM)

Phase 2: Mechanistic Studies

Based on the results from Phase 1, these experiments will explore the molecular pathways involved.

Investigation of Apoptosis

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Treat cancer cells with IC50 concentrations of this compound for 24 and 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubate for 15 minutes in the dark.

  • Analyze the cells by flow cytometry.

Data Presentation: Apoptosis Analysis

TreatmentLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Vehicle Control
This compound (IC50)
Western Blot Analysis of Signaling Proteins

This will be used to investigate the effect of this compound on key signaling pathways.

Hypothesized Anticancer Signaling Pathway

anticancer_pathway FA 12Z-Heneicosenoic Acid Receptor Cell Surface Receptor FA->Receptor Bax Bax FA->Bax PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Bax Caspase3->Apoptosis

Caption: Hypothesized anticancer signaling pathway of this compound.

Hypothesized Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_Nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 FA 12Z-Heneicosenoic Acid IKK IKK FA->IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Inflammation

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Protocol: Western Blotting

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies (e.g., p-Akt, Akt, p-NF-κB, NF-κB, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Visualize the protein bands using an ECL detection system.

  • Quantify band intensity using image analysis software.

Data Presentation: Western Blot Quantification

ProteinVehicle Control (Relative Density)This compound (Relative Density)
p-Akt/Akt
p-NF-κB/NF-κB
Bcl-2/Bax Ratio
Cleaved Caspase-3
Gene Expression Analysis (RT-qPCR)

Protocol: Real-Time Quantitative PCR

  • Treat cells with this compound.

  • Extract total RNA using a commercial kit (e.g., TRIzol).

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix and primers for target genes (e.g., TNF, IL6, NOS2, BCL2, BAX).

  • Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or ACTB).

  • Calculate the relative fold change in gene expression using the 2^-ΔΔCt method.

Data Presentation: Gene Expression Analysis

GeneVehicle Control (Fold Change)This compound (Fold Change)
TNF1.0
IL61.0
NOS21.0
BCL21.0
BAX1.0

Experimental Workflow Diagram

experimental_workflow start Start: this compound phase1 Phase 1: In Vitro Screening start->phase1 viability Cell Viability Assay (MTT) phase1->viability inflammation Anti-inflammatory Assay (Griess, ELISA) phase1->inflammation decision Bioactivity Confirmed? viability->decision inflammation->decision phase2 Phase 2: Mechanistic Studies decision->phase2 Yes end End: Elucidation of Biological Function decision->end No apoptosis Apoptosis Assay (Flow Cytometry) phase2->apoptosis western Western Blot (Signaling Proteins) phase2->western qpcr RT-qPCR (Gene Expression) phase2->qpcr apoptosis->end western->end qpcr->end

Caption: General experimental workflow for this compound research.

Troubleshooting & Optimization

Technical Support Center: 12Z-Heneicosenoic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 12Z-heneicosenoic acid in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a long-chain, monounsaturated fatty acid.[1] Like other unsaturated fatty acids, the presence of a double bond in its structure makes it susceptible to degradation through oxidation and hydrolysis.[2] This degradation can lead to the formation of peroxides and other reactive species, which can compromise the integrity of experiments and the development of drug formulations.

Q2: What are the primary pathways of degradation for this compound in solution?

A2: The primary degradation pathway is autoxidation, a free radical chain reaction involving oxygen that targets the double bond.[3] This process leads to the formation of hydroperoxides (primary oxidation products), which can further break down into secondary oxidation products like aldehydes and ketones, causing rancidity.[3][4] Hydrolysis, the cleavage of the fatty acid from a lipid backbone (if applicable), can also occur, especially in the presence of moisture.[2]

Q3: What is the best way to store a stock solution of this compound?

A3: To ensure maximum stability, this compound should be dissolved in a suitable organic solvent, such as ethanol or chloroform, and stored in a glass container with a Teflon-lined cap at -20°C or lower.[2] The solution should be purged with an inert gas like argon or nitrogen to remove oxygen before sealing.[2] Avoid using plastic containers for storage of organic solutions as plasticizers can leach into the solution.[2]

Q4: Can I store this compound as a dry powder?

A4: Storing unsaturated fatty acids like this compound as a powder is not recommended.[2] They are often hygroscopic and can absorb moisture from the air, which can accelerate hydrolysis and oxidation.[2] It is best to dissolve the fatty acid in an appropriate organic solvent immediately upon receipt.[2]

Q5: What are some signs that my this compound solution has degraded?

A5: Visual signs of degradation can include a change in color (e.g., yellowing) or the appearance of a precipitate. An "off" or rancid odor is also an indicator of significant oxidation. For a more quantitative assessment, you can measure the peroxide value (PV) of the solution, which indicates the concentration of primary oxidation products.[3] A noticeable rancid taste is often detected when the peroxide value is between 30 and 40 milliequivalents/kg.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution has turned yellow Oxidation of the fatty acid.Discard the solution and prepare a fresh one. Ensure proper storage conditions for the new solution (inert atmosphere, low temperature, protection from light).
Precipitate has formed in the solution The fatty acid has come out of solution due to low temperature or evaporation of the solvent. The fatty acid may have degraded and formed insoluble polymers.Gently warm the solution to see if the precipitate redissolves. If it does not, the solution has likely degraded and should be discarded.
Inconsistent results in bioassays The fatty acid solution may have degraded, leading to lower potency or the presence of interfering byproducts.Prepare a fresh solution from a new stock. Test the stability of the solution over the time course of your experiment. Consider adding an antioxidant to your solution.
Peroxide value is high Significant oxidation has occurred.Discard the solution. Review your storage and handling procedures to minimize oxygen exposure.

Experimental Protocols

Protocol 1: Accelerated Oxidation Stability Testing (Schaal Oven Test)

This method is used to evaluate the relative stability of a this compound solution under accelerated conditions.

Methodology:

  • Prepare solutions of this compound in the desired solvent, with and without antioxidants.

  • Transfer equal aliquots of each solution into separate, loosely capped glass vials to allow for air exposure.

  • Place the vials in a constant temperature oven, typically set between 60-63°C.[5]

  • At predetermined time points (e.g., 24, 48, 72 hours), remove a vial from each group.

  • Analyze the samples for indicators of oxidation, such as peroxide value (see Protocol 2).

  • A slower rate of increase in the peroxide value indicates greater stability.

Protocol 2: Determination of Peroxide Value

This protocol measures the concentration of hydroperoxides, the primary products of lipid oxidation.

Methodology:

  • Weigh approximately 5 grams of the this compound solution into a 250 mL Erlenmeyer flask.

  • Add 30 mL of a 3:2 acetic acid:chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of a saturated potassium iodide solution.

  • Swirl the solution for exactly one minute.

  • Add 30 mL of deionized water.

  • Add 0.5 mL of a 1% starch solution as an indicator. The solution should turn a blue/black color.[3]

  • Titrate with a standardized 0.1 N sodium thiosulfate solution until the blue color disappears.[3]

  • Perform a blank titration with the reagents only.

  • Calculate the peroxide value (PV) in milliequivalents per kilogram (meq/kg) using the following formula:

    PV = (S - B) * N * 1000 / W

    Where:

    • S = sample titration volume (mL)

    • B = blank titration volume (mL)

    • N = normality of the sodium thiosulfate solution

    • W = weight of the sample (g)

Data Presentation

Table 1: Hypothetical Stability of this compound Solutions under Different Storage Conditions (Accelerated Study at 60°C)

Storage Condition Antioxidant Peroxide Value (meq/kg) at 0 hours Peroxide Value (meq/kg) at 24 hours Peroxide Value (meq/kg) at 48 hours Peroxide Value (meq/kg) at 72 hours
Air, LightNone0.515.245.898.3
Air, DarkNone0.510.130.575.1
Nitrogen, DarkNone0.51.23.58.9
Air, DarkBHT (0.02%)0.52.57.820.4
Air, Darka-Tocopherol (0.02%)0.53.19.225.6

Note: This data is illustrative and will vary based on the specific experimental conditions.

Visualizations

FattyAcidOxidation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination UnsaturatedFattyAcid This compound FattyAcidRadical Fatty Acid Radical (L.) UnsaturatedFattyAcid->FattyAcidRadical H abstraction Oxygen Oxygen (O2) PeroxyRadical Peroxy Radical (LOO.) Initiators Initiators (Light, Heat, Metal Ions) Initiators->FattyAcidRadical FattyAcidRadical->PeroxyRadical + O2 Hydroperoxide Hydroperoxide (LOOH) (Primary Oxidation Product) PeroxyRadical->Hydroperoxide + LH NonRadicalProducts Non-Radical Products (Secondary Oxidation Products - e.g., Aldehydes, Ketones) Hydroperoxide->NonRadicalProducts Decomposition

Caption: Autoxidation pathway of this compound.

TroubleshootingWorkflow start Inconsistent Experimental Results check_solution Check this compound Solution start->check_solution is_discolored Is the solution discolored or hazy? check_solution->is_discolored prepare_fresh Prepare a fresh solution is_discolored->prepare_fresh Yes measure_pv Measure Peroxide Value (PV) is_discolored->measure_pv No check_storage Review storage and handling procedures prepare_fresh->check_storage add_antioxidant Consider adding an antioxidant to the new solution check_storage->add_antioxidant is_pv_high Is PV within acceptable limits? measure_pv->is_pv_high is_pv_high->prepare_fresh No use_solution Continue with experiment is_pv_high->use_solution Yes

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Quantification of 12Z-Heneicosenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 12Z-heneicosenoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also known as C21:1n-9) is a long-chain monounsaturated fatty acid with 21 carbon atoms and a single double bond at the 12th carbon from the methyl end (in the cis, or 'Z', configuration).[1] It belongs to the class of odd-chain fatty acids, which are generally found in lower abundance in biological systems compared to even-chain fatty acids.[2]

Q2: Which analytical techniques are most suitable for quantifying this compound?

A2: The most common and reliable methods are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] GC-MS typically requires derivatization of the fatty acid to a more volatile form, such as a fatty acid methyl ester (FAME).[5] LC-MS/MS can analyze the underivatized acid, but derivatization is often used to enhance sensitivity.[6]

Q3: Why is derivatization necessary for GC-MS analysis of this compound?

A3: Derivatization is crucial for GC-MS analysis of fatty acids for two main reasons. First, it increases the volatility of the fatty acid, allowing it to be vaporized in the GC inlet without degradation. Second, it neutralizes the polar carboxyl group, which can cause poor peak shape and adsorption to the GC column.[5]

Q4: Are there specific challenges associated with quantifying an odd-chain fatty acid like this compound?

A4: Yes, odd-chain fatty acids are often present at very low concentrations in biological samples, making their detection and accurate quantification challenging.[2] This necessitates highly sensitive analytical methods and careful sample preparation to minimize background noise and interference.

Q5: How can I distinguish this compound from its isomers?

A5: Separating isomers is a significant challenge. For GC-MS, specialized capillary columns, such as those with ionic liquid stationary phases, can resolve geometric (cis/trans) and positional isomers.[7] For LC-MS, reversed-phase columns with long run times and specific mobile phase compositions can achieve separation. The position of the double bond relative to the omega end of the fatty acid can influence its retention time in reversed-phase LC.[8]

Troubleshooting Guides

Issue 1: Poor Peak Shape or No Peak Detected in GC-MS Analysis
Possible Cause Troubleshooting Step
Incomplete Derivatization Ensure the derivatization reagent is fresh and the reaction conditions (time, temperature) are optimized for very-long-chain fatty acids. Consider extending the reaction time or increasing the temperature slightly. Prepare a reagent blank to check for contamination.
Analyte Adsorption The free carboxyl group of underivatized fatty acids can adsorb to active sites in the GC inlet and column. Confirm complete derivatization. Use a deactivated inlet liner and a high-quality capillary column.
Low Analyte Concentration This compound may be present at very low levels.[2] Concentrate the sample extract or increase the injection volume. Ensure the MS is operating in a sensitive mode, such as selected ion monitoring (SIM).
Thermal Degradation High temperatures in the GC inlet can degrade unsaturated fatty acids.[4] Lower the inlet temperature and ensure a rapid transfer of the analyte to the column.
Issue 2: Low Signal Intensity or Poor Sensitivity in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Poor Ionization Efficiency Fatty acids can have poor ionization efficiency in negative electrospray ionization (ESI) mode.[6] Optimize MS source parameters. Consider derivatization with a charge-carrying tag to improve ionization in positive ESI mode.[9]
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Dilute the sample extract to reduce matrix effects. Use a stable isotope-labeled internal standard (e.g., deuterated this compound) to compensate for suppression.[10]
Suboptimal Mobile Phase The mobile phase composition can significantly impact ionization. Ensure the pH and solvent composition are optimized for fatty acid analysis.
Analyte Loss During Sample Preparation This compound can be lost during extraction and cleanup steps. Use a validated extraction protocol and minimize the number of sample transfer steps. The use of an internal standard added at the beginning of the sample preparation is crucial to monitor and correct for losses.[10]
Issue 3: Inaccurate or Non-Reproducible Quantification
Possible Cause Troubleshooting Step
Lack of an Appropriate Internal Standard For accurate quantification, a stable isotope-labeled internal standard is highly recommended to account for variations in sample preparation and matrix effects.[10] If a specific standard for this compound is unavailable, use a closely related odd-chain fatty acid standard.
Standard Curve Issues Ensure the calibration standards are prepared accurately and cover the expected concentration range of the analyte in the samples. Prepare standards in a matrix that mimics the biological samples to account for matrix effects.
Isomer Co-elution If isomers are not chromatographically resolved, the quantification will represent the sum of all co-eluting isomers.[11] Employ a chromatographic method capable of resolving the isomers of interest.[7][8]
Analyte Instability Unsaturated fatty acids can be susceptible to oxidation.[5] Add an antioxidant like butylated hydroxytoluene (BHT) during sample preparation and store samples at low temperatures (-80°C) under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: Total Fatty Acid Extraction and FAME Derivatization for GC-MS
  • Sample Homogenization: Homogenize the biological sample (e.g., tissue, plasma) in a suitable solvent system, such as chloroform:methanol (2:1, v/v).

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., deuterated odd-chain fatty acid) to the homogenate.

  • Lipid Extraction: Perform a lipid extraction using a method like the Folch or Bligh-Dyer procedure.

  • Saponification: To release esterified fatty acids, treat the lipid extract with a methanolic base (e.g., 0.5 M KOH in methanol) and heat at 70°C for 10 minutes.

  • Acidification and Extraction: Acidify the sample with HCl and extract the free fatty acids with a nonpolar solvent like hexane.

  • Derivatization to FAMEs: Evaporate the hexane and add a derivatizing agent such as 14% boron trifluoride in methanol (BF3-methanol).[5] Heat at 80-100°C for 30-60 minutes.[4]

  • Extraction of FAMEs: After cooling, add water and hexane, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs.

  • Analysis: Inject an aliquot of the hexane layer into the GC-MS system.

Protocol 2: LC-MS/MS Analysis of Free this compound
  • Sample Extraction: Extract the lipids from the biological sample using a suitable solvent mixture (e.g., isopropanol).

  • Internal Standard Spiking: Add an appropriate internal standard to the sample prior to extraction.

  • Protein Precipitation: If analyzing plasma or serum, precipitate proteins with a cold solvent like acetonitrile and centrifuge.

  • Solid-Phase Extraction (SPE) (Optional): To clean up the sample and isolate free fatty acids, use an anion exchange SPE cartridge.

  • Reconstitution: Evaporate the final extract and reconstitute it in the initial mobile phase for LC-MS/MS analysis.

  • LC Separation: Use a C8 or C18 reversed-phase column with a gradient elution, typically using a mobile phase consisting of water and acetonitrile/methanol with additives like formic acid or ammonium acetate to improve peak shape and ionization.[12]

  • MS/MS Detection: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and its internal standard.

Quantitative Data

The following table presents example data on the relative abundance of odd-chain fatty acids in the milk of different mammals, illustrating the typical low concentrations of these fatty acids.

Fatty Acid Cow Milk (% of total FAs) Goat Milk (% of total FAs) Human Milk (% of total FAs) Camel Milk (% of total FAs) Yak Milk (% of total FAs)
C15:0 ~0.62-1.75----
C17:0 ~0.46-2.52----
Total OCFAs 2.532.610.814.343.95
Data adapted from a study on odd-chain fatty acids in mammalian milk.[13]

Visualizations

experimental_workflow sample Biological Sample (e.g., Plasma, Tissue) extraction Lipid Extraction (with Internal Standard) sample->extraction derivatization Derivatization (e.g., FAMEs for GC-MS) extraction->derivatization For GC-MS lcms LC-MS/MS Analysis extraction->lcms For LC-MS/MS (Direct Analysis) gcms GC-MS Analysis derivatization->gcms data Data Processing & Quantification gcms->data lcms->data

Caption: General experimental workflow for this compound quantification.

troubleshooting_logic start Inaccurate Quantification check_is Is a stable isotope-labeled internal standard (IS) being used? start->check_is add_is Implement a suitable IS. check_is->add_is No check_isomers Are isomers co-eluting? check_is->check_isomers Yes add_is->check_isomers improve_chrom Optimize chromatography to separate isomers. check_isomers->improve_chrom Yes check_matrix Are matrix effects significant? check_isomers->check_matrix No improve_chrom->check_matrix dilute Dilute sample or use matrix-matched calibrants. check_matrix->dilute Yes end Accurate Quantification check_matrix->end No dilute->end

Caption: Troubleshooting decision tree for inaccurate quantification.

fatty_acid_metabolism diet Dietary Intake (Odd-Chain Fatty Acids) fa_pool Free Fatty Acid Pool (includes this compound) diet->fa_pool endogenous Endogenous Synthesis endogenous->fa_pool membrane Membrane Incorporation (Phospholipids) fa_pool->membrane storage Energy Storage (Triacylglycerols) fa_pool->storage signaling Cell Signaling (Lipid Mediators) fa_pool->signaling beta_ox Beta-Oxidation (Energy Production) fa_pool->beta_ox

Caption: Simplified overview of fatty acid metabolic pathways.

References

Technical Support Center: Optimizing GC-MS Parameters for C21:1 Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) analysis of C21:1 and other long-chain fatty acids.

Troubleshooting Guide

Question: Why am I seeing poor peak shape (e.g., tailing) for my C21:1 fatty acid?

Answer:

Poor peak shape, particularly tailing, for fatty acids is a common issue that can often be attributed to the inherent polarity of the carboxylic acid group and its interaction with the GC system. Here are the primary causes and solutions:

  • Incomplete Derivatization: Free fatty acids are highly polar and can interact with active sites in the GC inlet and column, leading to peak tailing. It is crucial to ensure complete derivatization of the fatty acid to its less polar ester form, typically a fatty acid methyl ester (FAME).

    • Solution: Review your derivatization protocol. Methods like esterification with boron trifluoride in methanol (BF3-methanol) or silylation with reagents like BSTFA are common. Ensure you are using a sufficient molar excess of the derivatizing agent and that the reaction conditions (temperature and time) are optimized. Always use high-quality, low-moisture derivatization reagents, as water can hinder the reaction.

  • Active Sites in the GC System: Even with derivatization, active sites in the inlet liner, column, or detector can cause peak tailing.

    • Solution: Use deactivated inlet liners and gold-plated seals to minimize interactions. Regularly condition your GC column according to the manufacturer's instructions to remove contaminants and ensure a properly deactivated surface.

  • Column Choice: The stationary phase of your GC column plays a critical role.

    • Solution: For FAME analysis, polar columns are generally recommended. Consider using a column with a polyethylene glycol (e.g., DB-WAX, HP-INNOWax) or a cyanopropyl silicone (e.g., CP-Sil 88, HP-88) stationary phase.

Question: I am having difficulty separating C21:1 from other closely eluting fatty acids. What can I do to improve resolution?

Answer:

Achieving baseline separation of long-chain fatty acid isomers can be challenging. Here are several parameters you can optimize to improve resolution:

  • Column Selection: The choice of GC column is the most critical factor for separation.

    • Solution: For complex mixtures and isomer separations, a highly polar cyanopropyl column (e.g., HP-88) is often preferred. Longer columns (e.g., 50-100 m) and smaller internal diameters (e.g., 0.25 mm) will provide higher resolution, though analysis times may increase.

  • Temperature Programming: An optimized temperature program is essential for good separation of compounds with a wide range of boiling points.

    • Solution: Start with a generic temperature program (e.g., initial temperature of 40-60°C, ramp at 10°C/min) and then adjust it based on your chromatogram. To improve the separation of early eluting peaks, consider a lower initial oven temperature. For closely eluting compounds, a slower ramp rate in the temperature range where they elute can significantly enhance resolution.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Solution: Optimize the flow rate of your carrier gas (typically helium or hydrogen) to achieve the best separation efficiency for your column dimensions. This information is usually provided by the column manufacturer.

Question: My sensitivity for C21:1 is low. How can I increase the signal-to-noise ratio?

Answer:

Low sensitivity can be a significant hurdle, especially when analyzing trace levels of fatty acids. Consider the following to boost your signal:

  • Mass Spectrometer Settings:

    • Solution: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode instead of full scan mode. SIM mode focuses on specific ions characteristic of your analyte, which dramatically increases sensitivity by reducing noise. For the C21:1 methyl ester, you would monitor its characteristic ions. While electron ionization (EI) is common, for some long-chain unsaturated FAMEs, molecular ions can be weak due to fragmentation. In such cases, positive chemical ionization (PCI) can enhance the molecular ion intensity.

  • Injection Technique:

    • Solution: A splitless injection ensures that the entire sample is transferred to the column, which is ideal for trace analysis. Ensure your injection volume and solvent are appropriate for this technique.

  • Sample Preparation:

    • Solution: Concentrate your sample after the derivatization and extraction steps. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.

  • System Maintenance:

    • Solution: A clean ion source is crucial for optimal sensitivity. Regularly clean the ion source components as part of your routine maintenance. Also, check for and eliminate any leaks in the system, as this can increase background noise.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before analyzing C21:1 fatty acids by GC-MS?

A1: The essential first step is derivatization. Due to their low volatility and polar nature, free fatty acids must be converted into more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs), before GC-MS analysis. This process improves chromatographic peak shape and prevents unwanted interactions with the GC system.

Q2: Which type of GC column is best for C21:1 FAME analysis?

A2: For the analysis of FAMEs, including C21:1, polar to highly polar stationary phases are recommended. Commonly used and effective columns include:

  • Polyethylene Glycol (PEG) columns (e.g., DB-WAX, HP-INNOWax): These are suitable for general FAME profiling.

  • Cyanopropyl Silicone columns (e.g., CP-Sil 88, HP-88, DB-23): These columns offer high polarity and are excellent for separating complex mixtures of FAMEs, including positional and geometric (cis/trans) isomers.

Q3: What are typical GC oven temperature program settings for long-chain fatty acids?

A3: A typical temperature program for the analysis of long-chain FAMEs starts at a relatively low temperature to separate the more volatile components and then ramps up to elute the higher-boiling-point fatty acids. A good starting point would be:

  • Initial Temperature: 50-100°C, hold for 1-2 minutes.

  • Ramp Rate: 10-25°C per minute to a temperature of around 200-230°C.

  • Second Ramp (optional): A slower ramp of 2-5°C per minute to a final temperature of 230-250°C can help resolve later eluting compounds.

  • Final Hold: Hold at the final temperature for 5-10 minutes to ensure all components have eluted. The optimal program will depend on the specific column and the complexity of the sample.

Q4: What mass spectrometry ionization mode is best for C21:1 FAME?

A4: Electron Ionization (EI) is the most common and generally suitable ionization method for FAME analysis. It provides reproducible fragmentation patterns that are useful for library matching and structural elucidation. However, for some long-chain unsaturated FAMEs, the molecular ion may be weak or absent. In such cases, Positive Chemical Ionization (PCI) can be a valuable alternative as it is a softer ionization technique that often yields a more abundant molecular ion, which is useful for confirming the molecular weight.

Q5: Should I use SCAN or SIM mode for my analysis?

A5: The choice between SCAN and Selected Ion Monitoring (SIM) mode depends on your analytical goals:

  • SCAN Mode: Acquires a full mass spectrum. This is ideal for qualitative analysis, identifying unknown compounds, and initial method development.

  • SIM Mode: Monitors only a few specific ions. This mode is significantly more sensitive than SCAN and is the preferred choice for quantitative analysis and detecting trace levels of known compounds like C21:1.

Data Presentation

Table 1: Recommended GC Columns for C21:1 Fatty Acid Methyl Ester (FAME) Analysis

Stationary Phase TypeExample ColumnsPolarityKey Advantages
Polyethylene Glycol (PEG)DB-WAX, HP-INNOWaxPolarGood for general purpose FAME analysis.
Cyanopropyl SiliconeCP-Sil 88, HP-88, DB-23HighExcellent for separating complex mixtures and isomers (cis/trans).
Biscyanopropyl PolysiloxaneSP-2560HighSpecifically designed for detailed FAME separations, including positional and geometric isomers.

Table 2: Example GC-MS Parameters for C21:1 FAME Analysis

ParameterSettingRationale
GC System
Injection ModeSplitlessMaximizes transfer of analyte to the column for trace analysis.
Inlet Temperature250 °CEnsures rapid volatilization of the sample.
Carrier GasHeliumInert and provides good efficiency.
Flow Rate1.0 - 1.5 mL/minOptimized for column efficiency.
Oven ProgramInitial: 100°C (1 min) -> 25°C/min to 200°C -> 3°C/min to 230°C (18 min)Balances separation of a wide range of FAMEs with reasonable analysis time.
MS System
Ionization ModeElectron Ionization (EI)Provides standard, reproducible fragmentation patterns.
Ion Source Temp.230 °CTypical for EI analysis.
Quadrupole Temp.150 °CTypical for EI analysis.
Acquisition ModeSIM (for quantitation) or SCAN (for identification)SIM for high sensitivity, SCAN for qualitative analysis.

Experimental Protocols

Protocol 1: Derivatization of C21:1 Fatty Acid to its Methyl Ester (FAME) using BF3-Methanol

This protocol describes the esterification of fatty acids to FAMEs, a crucial step for GC-MS analysis.

Materials:

  • Sample containing C21:1 fatty acid

  • Boron trifluoride-methanol (12-14% BF3 in methanol) reagent

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Micro reaction vessel (5-10 mL)

  • Water bath or heating block

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh 1-25 mg of the sample into a micro reaction vessel.

  • Add 2 mL of the BF3-methanol reagent to the vessel.

  • Cap the vessel tightly and heat at 60 °C for 5-10 minutes in a water bath or heating block. The optimal time may need to be determined empirically.

  • Cool the reaction vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vessel.

  • Shake the vessel vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction e.g., Folch method Derivatization Derivatization to FAMEs Extraction->Derivatization e.g., BF3-Methanol GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation Temperature Program MS_Detection MS Detection GC_Separation->MS_Detection Ionization & Fragmentation Peak_Integration Peak Integration MS_Detection->Peak_Integration Identification Compound Identification Peak_Integration->Identification Mass Spectral Library Quantification Quantification Identification->Quantification Internal/External Standards

Caption: Workflow for GC-MS analysis of C21:1 fatty acids.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Chromatographic Result Derivatization Incomplete Derivatization Problem->Derivatization Column Inappropriate Column Problem->Column TempProg Suboptimal Temp. Program Problem->TempProg Injection Incorrect Injection Parameters Problem->Injection System System Contamination / Leaks Problem->System OptimizeDeriv Optimize Derivatization Protocol Derivatization->OptimizeDeriv SelectColumn Select High-Polarity Column Column->SelectColumn OptimizeTemp Adjust Temperature Ramps TempProg->OptimizeTemp CheckInjector Verify Injection Settings Injection->CheckInjector MaintainSystem Perform System Maintenance System->MaintainSystem

Caption: Troubleshooting logic for common GC-MS issues.

"minimizing isomerization of 12Z-heneicosenoic acid during analysis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the isomerization of 12Z-heneicosenoic acid during analysis. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your results.

Troubleshooting Guides

This section addresses specific issues that can arise during the analysis of this compound, with a focus on preventing its conversion from the Z (cis) to the E (trans) isomer.

Problem Potential Cause Recommended Solution
Peak corresponding to the E-isomer (trans) of 12-heneicosenoic acid is unexpectedly high in the chromatogram. Thermal Isomerization during GC Analysis: High injector or oven temperatures can induce isomerization of the Z-isomer.Optimize GC parameters. Use the lowest possible injector and oven temperatures that still allow for good peak shape and resolution. For long-chain fatty acids, a slow temperature ramp is often beneficial.
Isomerization during Sample Preparation (Derivatization): High temperatures or harsh acidic/basic conditions during the derivatization to fatty acid methyl esters (FAMEs) can cause isomerization.[1]Employ a milder derivatization method. Consider using (trimethylsilyl)diazomethane (TMSD) in hexane, which is known to be less harsh and can be performed at room temperature.[2] Alternatively, if using acid-catalyzed methylation, lower the reaction temperature and shorten the incubation time.[1]
Isomerization during Sample Extraction: Prolonged exposure to heat or light during lipid extraction can promote isomerization.Minimize exposure to high temperatures and light. Use amber glassware and work efficiently. Consider performing extractions on ice.
Poor separation of Z- and E-isomers. Inappropriate GC Column: The gas chromatography column is not suitable for resolving geometric isomers.Use a highly polar capillary column. Columns with a high cyano-propyl content, such as a SP™-2560 or equivalent, are specifically designed for the separation of cis/trans fatty acid isomers.[3][4]
Suboptimal GC Oven Temperature Program: The temperature gradient may not be shallow enough to allow for the separation of closely eluting isomers.Optimize the oven temperature program. A slow, gradual temperature ramp often improves the resolution of geometric isomers.
Broad or tailing peaks for this compound methyl ester. Incomplete Derivatization: The fatty acid has not been fully converted to its methyl ester, leading to interactions with the column.Ensure the derivatization reaction goes to completion. Check the freshness of your reagents and consider slightly extending the reaction time under mild conditions.
Active sites in the GC system: Free silanol groups in the injector liner or on the column can interact with the analyte.Use a deactivated injector liner. If the problem persists, consider conditioning the column according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What is isomerization in the context of this compound, and why is it a concern?

A1: Isomerization refers to the chemical process where the Z (cis) configuration of the double bond in this compound changes to the E (trans) configuration. This is a significant concern in analytical chemistry because it can lead to an inaccurate quantification of the naturally occurring Z-isomer. The biological properties of cis and trans isomers can differ substantially, so accurate measurement is crucial for research and development.

Q2: At what stages of my analytical workflow is isomerization most likely to occur?

A2: Isomerization can be induced at several stages, primarily due to exposure to heat, light, and certain chemical conditions. The most critical steps are:

  • Sample Preparation: Particularly during the derivatization of the fatty acid to its more volatile methyl ester (FAME). High temperatures and harsh acidic or basic reagents are known to promote isomerization.[1]

  • Gas Chromatography (GC) Analysis: High temperatures in the GC injector port and oven can cause on-column isomerization.

Q3: What is the best derivatization method to minimize isomerization?

A3: While several methods exist, methylation using (trimethylsilyl)diazomethane (TMSD) is often recommended as it is a milder technique that can be performed at room temperature, significantly reducing the risk of heat-induced isomerization compared to methods requiring high temperatures.[2] If using more traditional acid-catalyzed methods like with BF3/Methanol, it is crucial to use lower temperatures and shorter reaction times.[2]

Q4: Can I use High-Performance Liquid Chromatography (HPLC) to avoid the high temperatures of GC?

A4: Yes, HPLC can be an alternative to GC for fatty acid analysis. To enable UV detection, fatty acids need to be derivatized with a UV-absorbing chromophore. This derivatization is often carried out at lower temperatures than FAME preparation for GC, which can help prevent isomerization.[5][6] However, the chromatographic separation of long-chain fatty acid isomers by HPLC can be challenging and may require specialized columns and mobile phases.

Q5: How can I confirm that the peaks in my chromatogram correspond to the correct isomers?

A5: The most reliable way to identify your peaks is to analyze certified reference standards of both the Z- and E-isomers of 12-heneicosenoic acid under the same analytical conditions. This will allow you to confirm the retention times for each isomer.

Quantitative Data on Thermal Isomerization

The isomerization of this compound is expected to be comparable to that of other long-chain monounsaturated fatty acids, such as oleic acid (C18:1). The following table summarizes data on the thermal isomerization of oleic acid, which can serve as a useful reference.

Temperature (°C)Reaction Rate Constant (k) (h⁻¹)Activation Energy (kJ/mol)Reference
1001.3 x 10⁻³31[7]
120--Isomerization can occur under oxidizing conditions[8]
140---
150---
1605.2 x 10⁻³31[7]

Note: The data presented is for oleic acid and should be used as an estimate for the behavior of this compound.

Experimental Protocols

Lipid Extraction (Modified Folch Method)

This protocol is designed to extract total lipids from a biological sample while minimizing exposure to conditions that may cause isomerization.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes with PTFE-lined caps

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenize the sample in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times that of the sample.

  • Agitate the mixture for 15-20 minutes at room temperature.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture, cap, and invert several times to mix.

  • Centrifuge at a low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.

  • Carefully collect the lower (chloroform) layer containing the lipids using a glass pipette.

  • Dry the lipid extract over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a low temperature (<40°C).

  • Store the extracted lipids under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower until derivatization.

Derivatization to Fatty Acid Methyl Esters (FAMEs) - Mild Protocol

This protocol uses (trimethylsilyl)diazomethane (TMSD) to minimize the risk of isomerization.

Materials:

  • (Trimethylsilyl)diazomethane (TMSD), 2.0 M in hexanes

  • Toluene

  • Methanol

  • Small glass vials with PTFE-lined caps

Procedure:

  • Dissolve the dried lipid extract in a small volume of toluene:methanol (2:1, v/v).

  • Slowly add TMSD dropwise while vortexing until a persistent yellow color is observed.

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Re-dissolve the FAMEs in an appropriate solvent (e.g., hexane or iso-octane) for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).

  • Column: Highly polar capillary column (e.g., SP™-2560, 100 m x 0.25 mm x 0.20 µm film thickness or equivalent).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 220-250°C (use the lowest temperature that allows for efficient volatilization).

  • Oven Program:

    • Initial temperature: 140°C, hold for 5 min.

    • Ramp: 1-2°C/min to 240°C.

    • Hold at 240°C for 15-20 min.

    • (Note: This is a starting point and should be optimized for your specific instrument and separation needs.)

  • Detector Temperature (FID): 250-260°C.

  • MS Parameters (if applicable):

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 50-500.

Visualizations

Isomerization_Pathway 12Z-Heneicosenoic_Acid This compound (cis) Transition_State Transition State 12Z-Heneicosenoic_Acid->Transition_State Energy Input (e.g., Heat, Light) 12E-Heneicosenoic_Acid 12E-Heneicosenoic Acid (trans) Transition_State->12E-Heneicosenoic_Acid Rotation around C=C bond

Caption: Isomerization of 12Z- to 12E-heneicosenoic acid.

Analysis_Workflow cluster_sample_prep Sample Preparation (Minimize Heat & Light) cluster_analysis Analysis Lipid_Extraction Lipid Extraction (e.g., Modified Folch) Derivatization Derivatization to FAMEs (Mild Conditions, e.g., TMSD) Lipid_Extraction->Derivatization GC_MS_Analysis GC-MS Analysis (Highly Polar Column) Derivatization->GC_MS_Analysis Isomerization_Risk_1 Isomerization Risk Point Derivatization->Isomerization_Risk_1 Data_Analysis Data Analysis (Peak Identification & Quantification) GC_MS_Analysis->Data_Analysis Isomerization_Risk_2 Isomerization Risk Point GC_MS_Analysis->Isomerization_Risk_2 Biological_Sample Biological Sample Biological_Sample->Lipid_Extraction

Caption: Workflow for minimizing isomerization during analysis.

References

"overcoming low recovery of 12Z-heneicosenoic acid in extraction"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of 12Z-heneicosenoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for low recovery of this compound?

Low recovery of this compound can stem from several factors throughout the extraction process. Incomplete cell lysis of the source material can prevent the release of lipids. The choice of extraction solvent is critical; a solvent with inappropriate polarity may not efficiently solubilize this long-chain fatty acid. Furthermore, this compound can be present as salts of divalent cations, which are often poorly soluble in common organic solvents.[1][2][3] Degradation of the fatty acid due to high temperatures or oxidation during the extraction process can also lead to significant losses. Finally, losses can occur during post-extraction steps such as washing, drying, and solvent removal.

Q2: How does the choice of solvent affect the extraction efficiency of this compound?

The polarity of the solvent plays a crucial role in the extraction of fatty acids. Nonpolar solvents like n-hexane are commonly used for lipid extraction.[4] However, a mixture of polar and nonpolar solvents, such as chloroform/methanol, is often more effective at disrupting cell membranes and extracting a broader range of lipids, including long-chain fatty acids. For instance, studies on pistachio oil extraction showed that ethyl acetate, a solvent of medium polarity, yielded the highest content of unsaturated fatty acids.[4] The optimal solvent system will depend on the specific matrix of your sample.

Q3: Can pre-treatment of my sample improve the recovery of this compound?

Yes, pre-treatment can significantly improve recovery. If this compound is present as insoluble salts, an acid hydrolysis step can be employed to release the free fatty acid.[1][2] This typically involves heating the sample with an acid, such as hydrochloric acid, before solvent extraction. Mechanical pre-treatments like grinding, homogenization, or sonication can also enhance recovery by increasing the surface area of the sample and improving solvent penetration.

Q4: Are there advanced extraction techniques that can improve recovery?

Several modern extraction techniques can offer higher recovery rates and are more environmentally friendly than traditional methods. These include:

  • Ultrasound-Assisted Extraction (UAE): Uses sound waves to create cavitation, disrupting cell walls and enhancing solvent penetration.[5][6]

  • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[7]

  • Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically carbon dioxide, as the solvent. This technique is highly tunable and can provide clean extracts.[8][9]

  • Enzyme-Assisted Extraction (EAE): Uses enzymes to break down cell walls, facilitating the release of lipids. This method is highly specific and operates under mild conditions.[10]

Troubleshooting Guides

Issue 1: Low Yield of Total Lipid Extract
Possible Cause Troubleshooting Step Rationale
Incomplete cell lysis - Increase the intensity or duration of mechanical disruption (homogenization, sonication).- Consider enzymatic digestion of the cell wall prior to extraction.To effectively release intracellular lipids from the sample matrix.
Inappropriate solvent system - Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, or mixtures like chloroform/methanol).- Perform sequential extractions with solvents of increasing polarity.To ensure the solvent has the appropriate solvating power for this compound and other lipids in the sample.[4]
Formation of insoluble fatty acid salts - Incorporate a pre-extraction acid hydrolysis step (e.g., with 3N HCl).[2]To convert insoluble salts into their more soluble free fatty acid form.[1][3]
Insufficient solvent-to-sample ratio - Increase the volume of solvent used for extraction.To ensure complete immersion of the sample and create a sufficient concentration gradient to drive extraction.
Issue 2: Low Purity of this compound in the Extract
Possible Cause Troubleshooting Step Rationale
Co-extraction of other lipids and pigments - Optimize the polarity of the extraction solvent to be more selective for fatty acids.- Employ a post-extraction purification step, such as column chromatography or preparative HPLC.To remove unwanted compounds from the final extract.
Presence of nonsaponifiable lipids - Include a saponification step followed by extraction of the fatty acid salts. The nonsaponifiable lipids can then be removed with a nonpolar solvent.To separate the fatty acids from other lipid classes like sterols and waxes.[1]
Degradation of this compound - Perform the extraction at lower temperatures.- Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Add an antioxidant (e.g., BHT) to the extraction solvent.To minimize the chemical breakdown of the target fatty acid during the extraction process.

Experimental Protocols

Protocol 1: Acid Hydrolysis Pre-treatment
  • Weigh 1-2 grams of the dried, homogenized sample into a screw-cap test tube.

  • Add 10 mL of 3N hydrochloric acid (HCl).

  • Cap the tube tightly and heat at 100°C for 1 hour, with intermittent vortexing.

  • Allow the tube to cool to room temperature.

  • Proceed with solvent extraction.

Protocol 2: General Solvent Extraction (Folch Method)
  • To the acid-hydrolyzed sample, add 20 mL of a 2:1 (v/v) mixture of chloroform and methanol.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.

  • Wash the chloroform phase by adding 0.2 volumes (4 mL) of 0.9% sodium chloride solution.

  • Vortex and centrifuge again as in step 3.

  • Collect the lower chloroform phase.

  • Dry the chloroform extract over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen.

Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC Analysis
  • Resuspend the dried lipid extract in 2 mL of a 2% sulfuric acid solution in methanol.

  • Heat at 60°C for 1 hour.

  • Allow the solution to cool to room temperature.

  • Add 2 mL of n-hexane and 1 mL of deionized water.

  • Vortex and centrifuge to separate the phases.

  • The upper hexane layer containing the FAMEs is collected for GC analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification_analysis Purification & Analysis Sample Sample Homogenization Homogenization Sample->Homogenization Acid_Hydrolysis Acid Hydrolysis (Optional) Homogenization->Acid_Hydrolysis Solvent_Extraction Solvent Extraction (e.g., Chloroform/Methanol) Acid_Hydrolysis->Solvent_Extraction Phase_Separation Phase Separation (Centrifugation) Solvent_Extraction->Phase_Separation Lipid_Extract Crude Lipid Extract Phase_Separation->Lipid_Extract Purification Purification (e.g., Chromatography) Lipid_Extract->Purification Derivatization Derivatization to FAMEs Purification->Derivatization GC_Analysis GC Analysis Derivatization->GC_Analysis troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Recovery Low Recovery of This compound Incomplete_Lysis Incomplete Cell Lysis Low_Recovery->Incomplete_Lysis Poor_Solubility Poor Solubility Low_Recovery->Poor_Solubility Degradation Degradation Low_Recovery->Degradation Insoluble_Salts Insoluble Salts Low_Recovery->Insoluble_Salts Improve_Homogenization Improve Homogenization/ Sonication Incomplete_Lysis->Improve_Homogenization Optimize_Solvent Optimize Solvent System Poor_Solubility->Optimize_Solvent Control_Temperature Control Temperature/ Inert Atmosphere Degradation->Control_Temperature Acid_Hydrolysis Perform Acid Hydrolysis Insoluble_Salts->Acid_Hydrolysis

References

Technical Support Center: Improving the Resolution of 12Z-heneicosenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic resolution of 12Z-heneicosenoic acid and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in resolving isomers of this compound?

The main challenges stem from the subtle structural similarities between positional and geometric isomers of heneicosenoic acid. These isomers often have very similar physical and chemical properties, such as hydrophobicity and boiling points, making their separation by standard chromatographic techniques difficult. Achieving baseline resolution requires highly selective methods that can differentiate based on the double bond's position and configuration (cis/trans).

Q2: Which chromatographic techniques are most effective for separating monounsaturated fatty acid isomers like this compound?

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common and effective techniques. Specifically:

  • Silver-ion HPLC (Ag+-HPLC): This is a powerful method for separating isomers based on the degree of unsaturation and the configuration of double bonds.[1][2]

  • Reversed-Phase HPLC (RP-HPLC): This technique separates fatty acids based on their hydrophobicity. The position of the double bond can influence retention, with isomers having a double bond closer to the omega carbon eluting earlier.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC, especially with long, polar capillary columns, can provide high-resolution separation.[4] Mass spectrometry is crucial for identification. Derivatization to fatty acid methyl esters (FAMEs) is a standard procedure before GC analysis.[2][4]

Q3: Why is derivatization necessary for the GC analysis of fatty acids?

Derivatization is essential for several reasons. For GC analysis, converting fatty acids to their methyl esters (FAMEs) increases their volatility and reduces peak tailing, leading to better chromatographic separation and peak shape.[5] For mass spectrometry, derivatization techniques like forming picolinyl esters or dimethyloxazoline (DMOX) derivatives help in determining the double bond position, as the fragmentation patterns in the mass spectrometer become more informative.[2][4]

Q4: How does the position of the double bond affect the elution order in reversed-phase HPLC?

In reversed-phase HPLC, the elution order of unsaturated fatty acid isomers is determined by the position of the double bond relative to the omega carbon (the terminal methyl group). A double bond located closer to the omega carbon reduces the overall hydrophobicity of the molecule, causing it to elute earlier than isomers where the double bond is further from the omega carbon.[3]

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Co-elution of this compound Isomers in RP-HPLC

Possible Causes and Solutions:

  • Inadequate Mobile Phase Composition: The organic modifier concentration and gradient slope are critical for resolving isomers with similar hydrophobicities.

    • Solution: Optimize the gradient elution program. Start with a shallower gradient to increase the separation time between closely eluting peaks. Experiment with different organic modifiers, such as acetonitrile and methanol, as they offer different selectivities.

  • Suboptimal Column Temperature: Temperature affects solvent viscosity and the mass transfer kinetics, which can influence resolution.

    • Solution: Methodically vary the column temperature (e.g., in 5°C increments) to find the optimal balance between resolution and analysis time.

  • Incorrect Column Chemistry: A standard C18 column may not provide sufficient selectivity for geometric isomers.[6]

    • Solution: Consider using a column with higher shape selectivity, such as a cholesteryl-group bonded stationary phase, which can better differentiate between the rigid structure of trans isomers and the bent structure of cis isomers.[6]

Issue 2: Inability to Differentiate Positional Isomers Using GC-MS of FAMEs

Possible Causes and Solutions:

  • Insufficient GC Resolution: The GC column and temperature program may not be adequate to separate the isomers physically.

    • Solution 1: Employ a longer capillary column (e.g., >100 m) with a highly polar stationary phase (e.g., a high-cyanopropyl phase) to enhance the separation of positional isomers.[4]

    • Solution 2: Optimize the oven temperature program. Use a very slow temperature ramp (e.g., 1-2°C/min) through the elution range of the heneicosenoic acid isomers.

  • Non-diagnostic Mass Spectra of FAMEs: Electron ionization mass spectrometry of FAMEs often produces molecular ions but lacks the fragmentation needed to pinpoint the double bond location.[2]

    • Solution: Prepare derivatives that yield diagnostic ions for double bond localization. Recommended derivatives include dimethyloxazoline (DMOX) or picolinyl esters. The fragmentation of these derivatives in the mass spectrometer will reveal the position of the original double bond.[4]

Quantitative Data Summary

The following tables present hypothetical data to illustrate the effect of different chromatographic conditions on the separation of this compound from its potential positional isomers (e.g., 11Z- and 13Z-heneicosenoic acid).

Table 1: Effect of Mobile Phase Composition on RP-HPLC Resolution

Mobile Phase Gradient (Acetonitrile in Water)Retention Time (min) - 11Z IsomerRetention Time (min) - 12Z IsomerRetention Time (min) - 13Z IsomerResolution (11Z/12Z)Resolution (12Z/13Z)
70-95% over 20 min15.215.515.81.21.2
75-90% over 30 min18.118.619.11.61.6
80-85% over 40 min22.523.223.92.12.1

Table 2: Influence of GC Column Polarity on Isomer Separation (as FAMEs)

GC Column Stationary PhaseRetention Time (min) - 11Z IsomerRetention Time (min) - 12Z IsomerRetention Time (min) - 13Z IsomerResolution (11Z/12Z)Resolution (12Z/13Z)
Mid-polarity (e.g., 50% cyanopropyl)25.425.625.81.01.0
High-polarity (e.g., >70% cyanopropyl)32.132.833.51.81.8

Experimental Protocols

Protocol 1: High-Resolution Separation of Heneicosenoic Acid Isomers by Silver-Ion HPLC

This protocol describes a method to separate fatty acid methyl esters based on their degree of unsaturation and isomeric form.

  • Sample Preparation:

    • Saponify the lipid sample using methanolic NaOH to release the fatty acids.

    • Methylate the free fatty acids using a suitable reagent like BF3-methanol to form FAMEs.

    • Extract the FAMEs with hexane and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the FAMEs in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A silica-based column impregnated with silver ions (Ag+-HPLC column).

    • Mobile Phase: A gradient of a polar solvent (e.g., acetonitrile) in a non-polar solvent (e.g., hexane). The exact gradient will need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV detector at 205 nm or an Evaporative Light Scattering Detector (ELSD).

  • Data Analysis:

    • Identify peaks based on retention times compared to standards. Saturated FAMEs will elute first, followed by unsaturated FAMEs. Within the monounsaturated fraction, trans isomers typically elute before cis isomers.

Protocol 2: GC-MS Analysis with DMOX Derivatization for Double Bond Localization

This protocol is for the definitive identification of positional isomers of heneicosenoic acid.

  • Derivatization to DMOX:

    • Convert the free fatty acids to their dimethyloxazoline (DMOX) derivatives by reacting them with 2-amino-2-methyl-1-propanol.

  • GC-MS Conditions:

    • GC Column: A long, polar capillary column (e.g., 100m x 0.25mm ID, coated with a high-cyanopropyl stationary phase).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 150°C), hold for 5 minutes, then ramp slowly (e.g., 2°C/min) to a final temperature of 240°C.

    • Injection: Splitless injection mode.

    • MS Conditions: Electron ionization (EI) at 70 eV. Scan a mass range from m/z 50 to 500.

  • Data Analysis:

    • The location of the double bond is determined by the characteristic 12-amu gap in the series of alkyl fragments in the mass spectrum.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_results Data Interpretation LipidSample Lipid Sample Saponification Saponification (to Free Fatty Acids) LipidSample->Saponification Derivatization Derivatization (FAMEs or DMOX) Saponification->Derivatization HPLC Ag+-HPLC or RP-HPLC Derivatization->HPLC for HPLC GCMS High-Resolution GC-MS Derivatization->GCMS for GC-MS Resolution Isomer Resolution & Quantification HPLC->Resolution Identification Structural Identification GCMS->Identification

Caption: General experimental workflow for the separation and identification of fatty acid isomers.

troubleshooting_guide cluster_hplc HPLC Troubleshooting cluster_gc GC Troubleshooting Start Poor Isomer Resolution OptimizeGradient Optimize Mobile Phase Gradient Start->OptimizeGradient HPLC LongerColumn Use Longer, More Polar Column Start->LongerColumn GC ChangeTemp Adjust Column Temperature OptimizeGradient->ChangeTemp Still poor? ChangeColumn Use High Shape-Selectivity Column ChangeTemp->ChangeColumn Still poor? SlowRamp Decrease Oven Temp. Ramp Rate LongerColumn->SlowRamp Still poor? ChangeDeriv Use DMOX/Picolinyl Derivatives SlowRamp->ChangeDeriv No ID?

Caption: A decision tree for troubleshooting poor resolution of fatty acid isomers.

References

Technical Support Center: Synthesis of High-Purity 12Z-Heneicosenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of high-purity 12Z-heneicosenoic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Wittig reaction yield for the synthesis of this compound is consistently low. What are the potential causes and solutions?

A1: Low yields in the Wittig reaction for this synthesis can stem from several factors:

  • Inefficient Ylide Formation: The phosphonium ylide, a key reagent, may not be forming efficiently. This can be due to an insufficiently strong base or degradation of the ylide.

    • Troubleshooting:

      • Ensure the use of a strong, fresh base like n-butyllithium (n-BuLi) or sodium amide (NaNH2) for deprotonation of the phosphonium salt.[1][2]

      • Perform the reaction under strictly anhydrous and inert conditions (e.g., dry solvents, argon or nitrogen atmosphere) as ylides are sensitive to water and oxygen.[2]

  • Steric Hindrance: While less common for aldehydes, significant steric hindrance around the carbonyl group or the ylide can impede the reaction.[3]

  • Side Reactions: The aldehyde starting material may be prone to oxidation, polymerization, or decomposition, especially if it is labile.[3]

    • Troubleshooting: Use freshly purified aldehyde for the reaction.

Q2: The stereoselectivity of my reaction is poor, resulting in a mixture of Z and E isomers. How can I improve the formation of the desired 12Z-isomer?

A2: Achieving high Z-selectivity is a common challenge. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

  • Ylide Stabilization: Non-stabilized ylides predominantly form Z-alkenes.[4] Ensure your phosphonium ylide is non-stabilized (i.e., the R group on the ylide is an alkyl group).

  • Reaction Conditions:

    • Solvent: Aprotic and non-polar solvents like THF or diethyl ether generally favor the formation of the Z-isomer.

    • Temperature: Running the reaction at low temperatures can enhance the kinetic control that leads to the Z-product.

    • Salt-Free Conditions: The presence of lithium salts can sometimes decrease Z-selectivity. Using sodium- or potassium-based bases can lead to higher Z:E ratios.

Q3: I am having difficulty removing triphenylphosphine oxide byproduct from my final product. What purification strategies are effective?

A3: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and its removal is a frequent purification challenge.

  • Crystallization: If your product is a solid, crystallization can be an effective method to separate it from the more soluble triphenylphosphine oxide.

  • Column Chromatography: This is a very common and effective method. Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate). The less polar alkene product will elute before the more polar triphenylphosphine oxide.

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or ether, allowing for its removal by filtration.

Q4: How can I accurately determine the purity and isomeric ratio of my synthesized this compound?

A4: A combination of analytical techniques is often necessary for full characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR can be used to determine the stereochemistry of the double bond. The coupling constant (J-value) for the vinyl protons is typically smaller for cis (Z) isomers compared to trans (E) isomers.

    • ¹³C NMR can help confirm the position of the double bond.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the Z and E isomers, and the relative peak areas can be used to quantify the isomeric ratio. The mass spectrum will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used to separate and quantify the isomers.[5]

Quantitative Data Summary

ParameterTypical ValueNotes
Overall Yield 40-60%Highly dependent on reaction scale and purification efficiency.
Z:E Isomeric Ratio >95:5Achievable with optimized Wittig reaction conditions.
Purity (Post-Purification) >99%After column chromatography or HPLC purification.[5]

Experimental Protocols

Proposed Synthesis of this compound via Wittig Reaction

This protocol outlines a general procedure. Specific quantities and reaction times may require optimization.

Part 1: Preparation of the Phosphonium Ylide

  • Preparation of the Phosphonium Salt:

    • React triphenylphosphine with the appropriate alkyl halide (e.g., 1-bromononane) in a suitable solvent like toluene or acetonitrile.

    • Heat the mixture to reflux for several hours.

    • Cool the reaction mixture to allow the phosphonium salt to crystallize.

    • Collect the salt by filtration, wash with a cold solvent, and dry under vacuum.

  • Ylide Formation:

    • Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere (argon or nitrogen).

    • Cool the suspension to -78°C (dry ice/acetone bath).

    • Add a strong base (e.g., n-BuLi in hexanes) dropwise with stirring.

    • Allow the mixture to warm to room temperature, during which the characteristic orange-red color of the ylide should appear.

Part 2: Wittig Reaction and Workup

  • Reaction:

    • Cool the freshly prepared ylide solution back down to -78°C.

    • Add a solution of the aldehyde partner (e.g., dodecanal) in anhydrous THF dropwise.

    • Stir the reaction mixture at low temperature for a few hours, then allow it to warm to room temperature and stir overnight.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with a non-polar organic solvent (e.g., diethyl ether or hexane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Part 3: Purification

  • Column Chromatography:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexane as the eluent to separate the desired alkene from triphenylphosphine oxide and any unreacted starting materials.

  • Final Characterization:

    • Analyze the purified fractions by TLC, GC-MS, and NMR to confirm the purity and isomeric ratio.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials (Alkyl Halide, Aldehyde, PPh3) phosphonium_salt Phosphonium Salt Formation start->phosphonium_salt ylide_formation Ylide Generation phosphonium_salt->ylide_formation wittig_reaction Wittig Reaction ylide_formation->wittig_reaction workup Aqueous Workup wittig_reaction->workup chromatography Column Chromatography workup->chromatography analysis Purity & Isomer Analysis (NMR, GC-MS) chromatography->analysis final_product High-Purity this compound analysis->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_purity Impure Product start Problem Encountered q_byproduct Optimize Chromatography (Solvent Gradient) start->q_byproduct q_isomers Adjust Reaction Conditions (Low Temp, Salt-Free) start->q_isomers q_yield q_yield start->q_yield q_ylide Check Ylide Formation Conditions (Anhydrous, Inert Atmosphere, Strong Base) solution_base Solution: Use fresh, strong base. q_ylide->solution_base q_reagents Verify Reagent Purity (Fresh Aldehyde) solution_aldehyde Solution: Purify aldehyde before use. q_reagents->solution_aldehyde solution_chroma Solution: Optimize eluent system. q_byproduct->solution_chroma solution_conditions Solution: Use salt-free conditions at low temp. q_isomers->solution_conditions q_yield->q_ylide Possible Cause q_yield->q_reagents Possible Cause

References

Technical Support Center: Handling and Storage of cis-12-Heneicosenoic Acid Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of cis-12-heneicosenoic acid standards during experimental procedures.

Troubleshooting Guides

Issue: Suspected Oxidation of cis-12-Heneicosenoic Acid Standard

Symptoms:

  • Discoloration of the standard (e.g., yellowing).

  • Changes in viscosity or physical appearance.

  • Inconsistent or unexpected experimental results.

  • Presence of off-odors.

Immediate Actions:

  • Cease Use: Immediately stop using the suspected standard in any critical experiments.

  • Isolate: Segregate the vial to prevent accidental use.

  • Document: Record the lot number, date of receipt, storage conditions, and any observations.

Troubleshooting Steps:

Troubleshooting_Oxidation cluster_0 Initial Assessment cluster_1 Verification cluster_2 Corrective Actions cluster_3 Preventative Measures start Suspected Oxidation assess_visual Visual Inspection: Discoloration, Particulates? start->assess_visual assess_odor Odor Check: Rancid or unusual smell? start->assess_odor run_qc Perform Quality Control Tests: - Peroxide Value (PV) - TBARS Assay assess_visual->run_qc assess_odor->run_qc compare_results Compare to Specifications or Fresh Standard run_qc->compare_results discard Discard Oxidized Standard compare_results->discard Oxidation Confirmed review_storage Review Storage & Handling Protocols: - Temperature - Atmosphere - Light Exposure discard->review_storage review_solvent Review Solvent & Solution Prep: - Solvent Purity - Antioxidant Use discard->review_solvent implement_changes Implement Corrective Actions review_storage->implement_changes review_solvent->implement_changes new_standard Order New Standard implement_changes->new_standard

Caption: Troubleshooting workflow for suspected oxidation of fatty acid standards.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for a cis-12-heneicosenoic acid standard?

A1: To minimize oxidation, the standard should be stored at low temperatures, protected from light, and under an inert atmosphere. For long-term storage (months to years), -80°C is recommended as it significantly slows down peroxidation. For short-term storage (days to weeks), -20°C is acceptable.[1][2] The container should be tightly sealed and flushed with an inert gas like argon or nitrogen to displace oxygen.

Q2: The standard is supplied as a solid. How should I handle it upon receipt?

A2: Upon receipt, if not for immediate use, store the unopened vial at the recommended temperature (-20°C or -80°C). Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture inside, which can accelerate degradation. Handle the solid material quickly in an environment with minimal light and oxygen exposure, preferably in a glove box or under a stream of inert gas.

Q3: How often can I freeze and thaw the standard solution?

A3: Repeated freeze-thaw cycles should be avoided as they can introduce oxygen and moisture, promoting oxidation. It is best practice to aliquot the standard solution into smaller, single-use vials after preparation. This allows you to thaw only the amount needed for a specific experiment.

Solvents and Solution Preparation

Q4: What is the best solvent for dissolving cis-12-heneicosenoic acid?

A4: Ethanol is a commonly used and recommended solvent for preparing stock solutions of long-chain fatty acids.[3][4] It has relatively low toxicity and is miscible with aqueous solutions, which is often required for cell culture and other biological assays. For applications where a non-polar solvent is required, n-hexane is a suitable choice.[5] Chloroform:methanol mixtures are also effective but pose higher health and safety risks.

Q5: Should I add an antioxidant to my standard solution?

A5: Yes, adding an antioxidant is a highly recommended practice to prevent oxidation, especially if the solution will be stored for any length of time. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and vitamin E (α-tocopherol).

Q6: What concentration of antioxidant should I use?

A6: The optimal concentration can depend on the specific fatty acid and the storage duration. However, here are some general guidelines:

  • BHT: A final concentration of 50-100 µM is often used.[6] For cosmetic products, concentrations can range from 0.0002% to 0.8%.[7]

  • Vitamin E (α-tocopherol): The ratio of antioxidant to fatty acid is important. One study showed that 0.25 mg of vitamin E per mg of lipid was effective in protecting polyunsaturated fatty acids.[3] It is important to note that at very high concentrations, vitamin E can act as a pro-oxidant.[3]

Assessing Oxidation

Q7: How can I test if my cis-12-heneicosenoic acid standard has oxidized?

A7: Two common methods to assess lipid oxidation are the determination of the Peroxide Value (PV) and the Thiobarbituric Acid Reactive Substances (TBARS) assay.

  • Peroxide Value (PV): This test measures the concentration of peroxides and hydroperoxides, which are the initial products of lipid oxidation.[8] A low PV is indicative of a fresh, unoxidized sample.

  • TBARS Assay: This assay measures secondary oxidation products, primarily malondialdehyde (MDA).[9][10] An increase in the TBARS value indicates a higher level of lipid peroxidation.

Q8: What is an acceptable Peroxide Value for a fatty acid standard?

A8: For fresh, high-quality oils, the peroxide value is typically less than 10 meq/kg.[4] A rancid taste is often noticeable when the peroxide value is between 30 and 40 meq/kg.[4] For an analytical standard, the PV should be as low as possible, ideally below 2 meq/kg.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature
Long-Term (>1 month)-80°CSignificantly reduces the rate of autoxidation.[1]
Short-Term (<1 month)-20°CAdequate for short periods, but less effective than -80°C for long-term stability.[4]
Storage Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen, a key reactant in lipid oxidation.
Light Conditions Store in the dark (amber vials)Light can initiate and accelerate auto-oxidation.
Solvent for Stock Solution EthanolGood solubility for long-chain fatty acids and compatible with many biological systems.[3][4]
n-HexaneA good non-polar alternative.[5]
Antioxidant Concentration
BHT50 - 100 µMEffective at preventing lipid peroxidation.[6]
Vitamin E (α-tocopherol)~0.25 mg per mg of lipidActs as a chain-breaking antioxidant.[3]
Acceptable Oxidation Levels
Peroxide Value (PV)< 2 meq/kgIndicates a high-purity, unoxidized standard.
TBARSNear baseline/undetectableSecondary oxidation products should be minimal in a fresh standard.

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV)

This method is adapted from standard procedures for determining the peroxide value of fats and oils.

Materials:

  • cis-12-Heneicosenoic acid sample

  • Acetic acid-chloroform solution (3:2, v/v)

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • Distilled water

  • 0.01 N Sodium thiosulfate (Na₂S₂O₃) solution (standardized)

  • 1% Starch solution (indicator)

  • Erlenmeyer flask with stopper

  • Burette

Procedure:

  • Accurately weigh approximately 5 g of the cis-12-heneicosenoic acid sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.

  • Immediately add 30 mL of distilled water.

  • Titrate the liberated iodine with the 0.01 N Na₂S₂O₃ solution, swirling the flask continuously until the yellow iodine color almost disappears.

  • Add 0.5 mL of 1% starch solution. The solution will turn blue.

  • Continue the titration, adding the Na₂S₂O₃ solution dropwise until the blue color just disappears.

  • Record the volume of Na₂S₂O₃ solution used.

  • Perform a blank determination under the same conditions without the fatty acid sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol provides a general method for determining secondary oxidation products.

Materials:

  • cis-12-Heneicosenoic acid sample

  • Trichloroacetic acid (TCA) solution (e.g., 15% w/v)

  • Thiobarbituric acid (TBA) solution (e.g., 0.375% w/v)

  • Malondialdehyde (MDA) standard (e.g., 1,1,3,3-tetramethoxypropane)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Dissolve a known amount of the cis-12-heneicosenoic acid in a suitable solvent.

  • Reaction Mixture: In a test tube, mix the sample solution with the TCA and TBA solutions.

  • Heating: Heat the mixture in a boiling water bath for a specified time (e.g., 15-30 minutes). This will develop a pink color in the presence of MDA.

  • Cooling: Cool the tubes to room temperature.

  • Centrifugation: Centrifuge the samples to pellet any precipitate.

  • Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of MDA.

  • Calculation: Determine the concentration of TBARS in the sample by comparing its absorbance to the standard curve. Results are typically expressed as nmol MDA equivalents per mg of fatty acid.

Logical Workflow Diagram

Fatty_Acid_Handling_Workflow cluster_0 Receiving & Storage cluster_1 Solution Preparation cluster_2 Experimental Use receive Receive Standard store Store at -80°C in the dark receive->store equilibrate Equilibrate to Room Temp store->equilibrate dissolve Dissolve in Ethanol under Inert Gas equilibrate->dissolve add_antioxidant Add Antioxidant (e.g., BHT) dissolve->add_antioxidant aliquot Aliquot into Single-Use Vials add_antioxidant->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution thaw Thaw Single-Use Aliquot store_solution->thaw use Use in Experiment thaw->use discard_excess Discard Unused Portion use->discard_excess

Caption: Recommended workflow for handling and preparing cis-12-heneicosenoic acid standards.

References

Technical Support Center: Optimizing Derivatization of 12Z-Heneicosenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 12Z-heneicosenoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

A1: Derivatization is crucial for the analysis of fatty acids like this compound, particularly for gas chromatography (GC) and mass spectrometry (MS). The process converts the polar carboxylic acid group into a less polar and more volatile ester or silyl ether. This enhances thermal stability, reduces peak tailing, and improves chromatographic separation and detection sensitivity.[1][2]

Q2: What are the most common derivatization methods for this compound?

A2: The most common methods include:

  • Esterification to form Fatty Acid Methyl Esters (FAMEs): This is a widely used technique that converts the fatty acid to its methyl ester, which is more volatile and stable for GC analysis.[3]

  • Picolinyl Esterification: This method is particularly useful for structure elucidation by mass spectrometry, as the picolinyl group helps to stabilize fragmentation and provide information about the position of double bonds and other functional groups.[4]

  • Silylation: This technique replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group, increasing volatility for GC analysis. It is a versatile method that can also derivatize other functional groups like hydroxyls.[1]

Q3: My derivatization yield is consistently low. What are the likely causes?

A3: Low derivatization yield can stem from several factors:

  • Presence of Water: Water can hydrolyze the derivatizing reagents and the formed esters, leading to incomplete reactions.[1] It is critical to use anhydrous solvents and reagents and to dry the sample thoroughly.

  • Reagent Quality and Storage: Derivatization reagents can degrade over time, especially if not stored under anhydrous and inert conditions. Always use high-quality reagents and follow the manufacturer's storage recommendations.

  • Suboptimal Reaction Conditions: Reaction time, temperature, and reagent-to-sample ratio are critical parameters. These may need to be optimized for this compound.

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature, within the stability limits of the analyte and derivative.

  • Reversible Reactions: Esterification reactions can be reversible. Using an excess of the alcohol (e.g., methanol) can help drive the reaction towards the product side.[5]

Q4: I am observing unexpected peaks in my chromatogram. What could they be?

A4: Extraneous peaks can be due to:

  • Reagent Artifacts: The derivatization reagents themselves or their byproducts can sometimes be detected. It is important to run a reagent blank to identify these peaks.[1]

  • Side Reactions: In silylation, other functional groups on the molecule or impurities in the sample can also be derivatized, leading to multiple products.[1]

  • Sample Contamination: Impurities in the sample or from the sample preparation process can lead to extra peaks.

  • Isomerization: Harsh reaction conditions (e.g., high temperatures or strong acids/bases) can potentially cause isomerization of the double bond in this compound.

Troubleshooting Guides

Issue 1: Low or No Derivatization Yield for FAMEs
Possible Cause Troubleshooting Step
Presence of water in the sample or reagents.Ensure the sample is completely dry before adding reagents. Use anhydrous solvents and fresh, high-quality derivatization reagents. Consider adding a water scavenger.[1]
Inactive or degraded derivatization reagent (e.g., BF3-methanol, HCl-methanol).Use a fresh bottle of reagent or prepare a fresh solution. Store reagents under anhydrous conditions and away from light.
Suboptimal reaction temperature or time.Optimize the reaction conditions. For acid-catalyzed methylation, try heating at 60-100°C for 10-60 minutes. Monitor the reaction progress by analyzing aliquots at different time points.[1]
Insufficient amount of derivatizing reagent.Increase the molar excess of the derivatizing reagent to ensure the reaction goes to completion.
Reversible reaction equilibrium.Use a large excess of methanol to shift the equilibrium towards the formation of the methyl ester.[5]
Issue 2: Incomplete Conversion to Picolinyl Esters
Possible Cause Troubleshooting Step
Suboptimal reaction conditions for the specific fatty acid.Increase the reaction temperature and/or time. For example, heating at 45°C for 45 minutes has been shown to improve yields for some fatty acids.
Poor quality of the starting FAME.Ensure the initial FAME synthesis has gone to completion before attempting to convert to the picolinyl ester.
Degradation of the picolinyl ester during workup.Use a modified workup procedure, for instance, by adding hexane and water instead of a sodium bicarbonate solution to minimize contamination and degradation.
Issue 3: Silylation Artifacts or Incomplete Reaction

| Possible Cause | Troubleshooting Step | | Steric hindrance around the carboxylic acid group. | For sterically hindered compounds, a more potent silylating agent or the addition of a catalyst (e.g., TMCS with BSTFA) may be necessary.[6] | | Presence of moisture. | Silylating reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled in a desiccator, and use anhydrous solvents.[6] | | Suboptimal reaction temperature. | While many silylations occur at room temperature, some may require heating. Try incubating the reaction at 60-70°C.[1] | | Multiple derivatives formed. | If other functional groups are present, they may also be silylated. If this is undesirable, consider a different derivatization method that is more specific to carboxylic acids. |

Experimental Protocols

Protocol 1: Fatty Acid Methyl Ester (FAME) Derivatization using BF3-Methanol
  • Sample Preparation: Weigh 1-10 mg of the this compound sample into a reaction vial. If the sample is in an aqueous solution, evaporate to complete dryness under a stream of nitrogen.

  • Reagent Addition: Add 1 mL of a 14% (w/v) solution of boron trifluoride (BF3) in methanol.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of water. Vortex vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. The top hexane layer contains the FAMEs.

  • Collection: Carefully transfer the top hexane layer to a clean vial for GC-MS analysis.

Protocol 2: Picolinyl Ester Derivatization from FAME

This protocol assumes you have already prepared the FAME of this compound.

  • Reagent Preparation: Prepare a solution of 3-(hydroxymethyl)pyridine in sodium methoxide.

  • Reaction: Mix the FAME sample with the picolinylating reagent.

  • Optimization: Heat the mixture at 45°C for 45 minutes to drive the reaction to completion.

  • Workup: After cooling, add hexane and water to the reaction mixture and vortex.

  • Extraction: Allow the phases to separate and collect the upper hexane layer containing the picolinyl ester for GC-MS analysis.

Protocol 3: Silylation using BSTFA with 1% TMCS
  • Sample Preparation: Place 1-10 mg of the dried this compound sample into a reaction vial.

  • Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) and 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane).

  • Reaction: Cap the vial and heat at 60°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

Quantitative Data Summary

The following tables summarize optimized conditions for common derivatization methods based on literature for long-chain unsaturated fatty acids. These should serve as a starting point for the optimization of this compound derivatization.

Table 1: Optimized Conditions for FAME Derivatization

ParameterAcid-Catalyzed (BF3/HCl)Base-Catalyzed (NaOCH3)
Catalyst Conc. 1-14% in Methanol0.5-2 M in Methanol
Temperature 60 - 100 °C50 - 65 °C
Time 10 - 60 min5 - 15 min
Molar Ratio (Reagent:FA) > 30:1> 20:1
Reference [1][7][7]

Table 2: Optimized Conditions for Picolinyl Ester and Silyl Derivatization

ParameterPicolinyl EsterificationSilylation (BSTFA + 1% TMCS)
Reagent 3-(hydroxymethyl)pyridine in NaOCH3BSTFA + 1% TMCS
Temperature 45 °C60 - 70 °C
Time 45 min15 - 60 min
Solvent HexanePyridine, Acetonitrile, DCM
Reference [1][6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization Method Selection cluster_optimize Optimization cluster_analysis Analysis & Evaluation start Start with this compound sample dry Ensure sample is anhydrous start->dry fame FAME (BF3/MeOH) dry->fame Choose Method pico Picolinyl Ester dry->pico Choose Method silyl Silylation (BSTFA) dry->silyl Choose Method optimize Optimize: - Temperature - Time - Reagent Ratio fame->optimize pico->optimize silyl->optimize gcms GC-MS Analysis optimize->gcms yield Evaluate Yield & Purity gcms->yield troubleshoot Troubleshoot Issues yield->troubleshoot If issues persist end Optimized Protocol yield->end If successful troubleshoot->optimize Re-optimize

Caption: Experimental workflow for optimizing derivatization of this compound.

fatty_acid_metabolism cluster_cytosol Cytosol cluster_synthesis Fatty Acid Synthesis cluster_mitochondrion Mitochondrion cluster_beta_oxidation Beta-Oxidation fatty_acid Fatty Acid (e.g., this compound) acyl_coa Fatty Acyl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase acyl_coa_mito Fatty Acyl-CoA acyl_coa->acyl_coa_mito Carnitine Shuttle acetyl_coa_cytosol Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa_cytosol->malonyl_coa ACC synthesis_path Fatty Acid Synthase (Elongation) malonyl_coa->synthesis_path synthesis_path->fatty_acid beta_ox_cycle Beta-Oxidation Spiral acyl_coa_mito->beta_ox_cycle acetyl_coa_mito Acetyl-CoA beta_ox_cycle->acetyl_coa_mito n cycles tca_cycle TCA Cycle acetyl_coa_mito->tca_cycle

Caption: General overview of fatty acid metabolism pathways.

References

"troubleshooting guide for 12Z-heneicosenoic acid experiments"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12Z-heneicosenoic acid.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the storage, handling, and analysis of this compound, as well as challenges in cell-based assays.

1. Handling and Storage

Question: My this compound solution appears cloudy or has precipitated. What should I do?

Answer:

  • Solubility Issues: this compound, a long-chain monounsaturated fatty acid, has low solubility in aqueous solutions. To improve solubility, consider the following:

    • Use of Organic Solvents: Dissolve the fatty acid in a small amount of an organic solvent like ethanol or DMSO before adding it to your aqueous buffer or cell culture medium.[1] The final concentration of the organic solvent should be kept low (e.g., <0.1% for ethanol) to avoid cellular toxicity.[1]

    • Complexing with BSA: For cell culture experiments, complexing this compound with fatty acid-free bovine serum albumin (BSA) is highly recommended. This mimics the physiological transport of fatty acids and improves their stability and delivery to cells.[2][3]

    • pH Adjustment: Increasing the pH of the solution can deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[3]

    • Heating: Gently warming the solution can aid in dissolution, but be cautious as excessive heat can promote oxidation.[1]

Question: I am concerned about the stability of my this compound stock solution. How can I prevent degradation?

Answer:

  • Oxidation: The cis-double bond in this compound is susceptible to oxidation. To minimize this:

    • Inert Atmosphere: Store stock solutions under an inert gas like nitrogen or argon.

    • Low Temperature: Store stock solutions at -20°C or -80°C.

    • Light Protection: Protect solutions from light.

    • Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to organic stock solutions.

    • Fresh Preparations: Prepare aqueous solutions fresh for each experiment whenever possible. The stability of polyunsaturated fatty acids in aqueous solutions can vary, with some studies suggesting that higher degrees of unsaturation can paradoxically lead to greater stability in certain aqueous environments.[4]

2. Analytical Chemistry (HPLC & GC-MS)

Question: I am having trouble with the HPLC analysis of this compound, such as poor peak shape or inconsistent retention times. What could be the cause?

Answer:

  • Peak Tailing: This is a common issue when analyzing free fatty acids.

    • Mobile Phase Modifier: Add a small amount of a weak acid, like acetic acid or formic acid, to the mobile phase to suppress the ionization of the carboxylic acid group, which improves peak shape.[5]

    • Column Choice: Use a C18 or C8 reversed-phase column suitable for lipid analysis.

  • Retention Time Drift:

    • Temperature Control: Use a column oven to maintain a stable temperature.[6]

    • Mobile Phase Composition: Ensure the mobile phase is well-mixed and degassed. Inconsistent composition can lead to shifting retention times.[6]

    • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.[6]

Question: My GC-MS analysis of this compound (as a FAME derivative) is showing no peaks or poor sensitivity. What should I check?

Answer:

  • Incomplete Derivatization: Fatty acids must be derivatized to their more volatile methyl esters (FAMEs) for GC analysis.[7][8]

    • Reagent Quality: Ensure your derivatization reagent (e.g., BF3-methanol, HCl-methanol) is fresh and has not been compromised by moisture.

    • Reaction Conditions: Optimize the reaction time and temperature to ensure complete conversion to the FAME.

  • GC-MS System Issues:

    • Injector Port Temperature: Ensure the injector port is at an appropriate temperature to volatilize the FAME without causing degradation.

    • Column Choice: A polar capillary column (e.g., wax-type) is typically used for FAME analysis.[8]

    • Matrix Effects: Complex sample matrices can sometimes interfere with the analysis.[9] Consider a sample cleanup step if necessary.

    • Ion Source Contamination: The ion source can become contaminated over time, leading to reduced sensitivity. Regular cleaning and maintenance are crucial.

3. Cell-Based Assays

Question: I am observing cytotoxicity in my cell culture experiments with this compound. How can I mitigate this?

Answer:

  • Concentration: High concentrations of free fatty acids can be toxic to cells. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell type.

  • BSA Ratio: When using BSA to deliver the fatty acid, the molar ratio of fatty acid to BSA is critical. A high ratio can lead to a higher concentration of unbound fatty acid, which can be cytotoxic.[2]

  • Solvent Toxicity: As mentioned earlier, ensure the final concentration of any organic solvent used for initial dissolution is minimal and non-toxic to your cells.[1]

  • Oxidation Products: Oxidized fatty acids can be more cytotoxic than their unoxidized counterparts. Ensure your stock solutions are fresh and have been stored properly to prevent the formation of these products.

Question: My cells are not showing the expected biological response to this compound. What could be the reason?

Answer:

  • Bioavailability: Ensure the fatty acid is properly delivered to the cells. Using a BSA complex is the most common and effective method.[2][3]

  • Cell Type: The response to a specific fatty acid can be highly cell-type dependent.

  • Experimental Duration: The time course of the cellular response can vary. Consider performing a time-course experiment.

  • Assay Sensitivity: Ensure your downstream assay is sensitive enough to detect the expected changes.

Quantitative Data Summary

ParameterTypical Value RangeAnalytical MethodReference
Solubility in Ethanol ~10-50 mg/mLGravimetric[1]
Optimal Concentration for Cell Culture 10 - 200 µM (cell type dependent)Cell Viability Assay (e.g., MTT)[2]
HPLC Retention Time (C18 column) Varies with exact conditionsHPLC-UV/MS[5]
GC-MS m/z of FAME derivative [M]+ at 338.3GC-MS[10]

Note: The values in this table are illustrative and may vary depending on the specific experimental conditions.

Experimental Protocols

1. Preparation of this compound-BSA Complex for Cell Culture

Objective: To prepare a sterile, bioavailable solution of this compound for treating cells in culture.

Materials:

  • This compound

  • Fatty acid-free BSA

  • Ethanol (200 proof, sterile)

  • Sterile PBS or serum-free cell culture medium

  • Sterile conical tubes

  • Water bath or incubator at 37°C

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a stock solution of this compound by dissolving it in sterile ethanol to a concentration of 100 mM.

  • In a sterile conical tube, prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS or serum-free medium.

  • Gently warm the BSA solution to 37°C.

  • Slowly add the this compound stock solution dropwise to the warm BSA solution while gently vortexing. The final molar ratio of fatty acid to BSA should be between 2:1 and 6:1, depending on the desired final concentration and experimental needs.

  • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Sterile-filter the final solution using a 0.22 µm filter.

  • The complex is now ready to be diluted to the final desired concentration in your cell culture medium.

2. Derivatization of this compound to its Fatty Acid Methyl Ester (FAME) for GC-MS Analysis

Objective: To convert this compound to its volatile methyl ester for analysis by gas chromatography-mass spectrometry.

Materials:

  • Dried lipid extract containing this compound

  • Boron trifluoride (BF3) in methanol (14%)

  • Hexane

  • Saturated sodium chloride solution

  • Glass test tubes with Teflon-lined caps

  • Heating block or water bath at 100°C

Procedure:

  • To the dried lipid extract in a glass test tube, add 1 mL of 14% BF3 in methanol.

  • Cap the tube tightly and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the phases.

  • Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Omega-9 Fatty Acids

This compound is an omega-9 monounsaturated fatty acid. While its specific signaling pathways are not extensively characterized, they are expected to be similar to those of other well-studied omega-9 fatty acids like oleic acid. These pathways are crucial in regulating metabolism and cellular stress responses. Key signaling nodes include Peroxisome Proliferator-Activated Receptors (PPARs), Sirtuin 1 (SIRT1), and AMP-activated protein kinase (AMPK).[11][12][13]

fatty_acid_signaling FA This compound (Omega-9) PPAR PPARα/γ FA->PPAR Activates SIRT1 SIRT1 FA->SIRT1 Activates AMPK AMPK FA->AMPK Activates FattyAcidOxidation Fatty Acid Oxidation PPAR->FattyAcidOxidation Upregulates PGC1a PGC-1α SIRT1->PGC1a Deacetylates (Activates) Inflammation Inflammation (NF-κB) SIRT1->Inflammation Inhibits AMPK->PGC1a Activates PGC1a->FattyAcidOxidation Promotes MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis Promotes

Caption: Putative signaling pathways activated by this compound.

Experimental Workflow for Cellular Lipid Uptake Assay

This workflow outlines the key steps for measuring the uptake of this compound in a cell culture model.

lipid_uptake_workflow Start Start Prep_Cells Plate cells and allow to adhere Start->Prep_Cells Prep_FA Prepare this compound -BSA Complex Start->Prep_FA Treatment Treat cells with FA-BSA complex Prep_Cells->Treatment Prep_FA->Treatment Incubation Incubate for defined time points Treatment->Incubation Wash Wash cells to remove excess fatty acid Incubation->Wash Lysis Lyse cells Wash->Lysis Lipid_Extraction Extract lipids Lysis->Lipid_Extraction Analysis Analyze by GC-MS or HPLC Lipid_Extraction->Analysis End End Analysis->End

Caption: Workflow for a cellular fatty acid uptake experiment.

References

Technical Support Center: Detection of 12Z-Heneicosenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 12Z-heneicosenoic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the detection sensitivity of this long-chain fatty acid.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, providing potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Underivatized carboxyl group interacting with the GC column's stationary phase.[1] - Active sites in the GC liner or column.- Ensure complete derivatization to fatty acid methyl esters (FAMEs) or other suitable esters.[1] - Use a deactivated GC liner and a high-quality capillary column designed for fatty acid analysis. - Optimize injection temperature to ensure rapid volatilization without degradation.
Low Signal Intensity / Poor Sensitivity - Incomplete derivatization. - Sample degradation during preparation or injection.[2] - Suboptimal mass spectrometry (MS) parameters. - Matrix effects from complex samples. - Inefficient extraction from the sample matrix.- Optimize derivatization reaction time and temperature.[1] Consider alternative derivatization reagents (e.g., BF3-methanol, BSTFA).[1][3] - For LC-MS, consider charge-reversal derivatization to enhance ionization efficiency.[4] - Use a lower injection port temperature to minimize thermal degradation of the unsaturated fatty acid. - Perform MS tuning and calibration. Optimize ionization energy and detector settings. - Improve sample cleanup to remove interfering matrix components. - Evaluate and optimize the lipid extraction method (e.g., Folch or Bligh-Dyer).[5]
Non-reproducible Results - Inconsistent sample preparation and derivatization. - Contamination from solvents, glassware, or plasticware.[6] - Variability in injection volume. - Instrument instability.- Use an automated sample preparation system for consistency.[2][7] - Utilize high-purity solvents and thoroughly clean all glassware. Avoid plasticware where possible.[6] - Employ an autosampler for precise and repeatable injections. - Regularly perform system suitability checks and calibrations.
Co-elution with Other Compounds - Similar retention times of different fatty acid isomers or other lipid species.[8]- Optimize the GC temperature program to improve separation. - Use a longer capillary column or a column with a different stationary phase polarity. - For MS detection, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to specifically detect this compound based on its unique mass-to-charge ratio and fragmentation pattern.
No Peak Detected - Analyte concentration is below the limit of detection (LOD). - Complete loss of sample during preparation. - Degradation of the analyte.- Concentrate the sample extract before analysis. - Use a more sensitive detection technique (e.g., tandem mass spectrometry). - Incorporate an internal standard early in the sample preparation process to monitor for sample loss.[6] - Handle samples at low temperatures and under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the double bond.

Frequently Asked Questions (FAQs)

1. Why is derivatization necessary for the analysis of this compound by gas chromatography (GC)?

Free fatty acids like this compound are highly polar and have low volatility, making them unsuitable for direct GC analysis.[1] Derivatization, typically to a fatty acid methyl ester (FAME), is essential to:

  • Increase Volatility: Esterification of the carboxylic acid group makes the molecule less polar and more volatile, allowing it to travel through the GC column.

  • Improve Peak Shape: Derivatization prevents the polar carboxyl group from interacting with the GC column's stationary phase, which would otherwise cause significant peak tailing.[1]

  • Enhance Stability: Esterified fatty acids are generally more thermally stable than their free acid counterparts.

2. What are the recommended derivatization methods for this compound?

Several methods can be employed, with the choice depending on the sample matrix and available resources:

  • Acid-Catalyzed Esterification (e.g., BF3-Methanol or BCl3-Methanol): This is a widely used and effective method for preparing FAMEs.[1][3] It involves heating the sample with the reagent to convert the fatty acid to its methyl ester.

  • Silylation (e.g., BSTFA or MSTFA): This method converts the carboxylic acid to a trimethylsilyl (TMS) ester. It is also effective but can derivatize other functional groups like hydroxyls and amines.[1][9]

  • Alkylation with Trimethyl Sulfonium Hydroxide (TMSH): This is a rapid, on-column derivatization method that can be automated.[2]

3. How can I improve the sensitivity of my LC-MS/MS analysis for this compound?

For LC-MS/MS, sensitivity can be significantly enhanced through derivatization that improves ionization efficiency. A highly effective technique is charge-reversal derivatization . By converting the carboxylic acid to a cationic derivative, you can analyze the compound in positive ion mode, which can be 10- to 20-fold more sensitive than analyzing the underivatized acid in negative ion mode.[4]

4. What type of internal standard should I use for quantitative analysis?

The ideal internal standard is a structurally similar compound that is not present in the sample. For this compound, good options include:

  • Odd-chain saturated fatty acids: Heneicosanoic acid (C21:0) is a suitable choice if not endogenously present.[10][11]

  • Isotopically labeled this compound: This is the best possible internal standard as it has nearly identical chemical and physical properties to the analyte.

The internal standard should be added at the very beginning of the sample preparation process to account for any loss during extraction and derivatization.[6]

5. How can I minimize contamination during sample preparation?

Fatty acids are common contaminants. To minimize their impact:

  • Use high-purity solvents.

  • Whenever possible, use glassware instead of plastic tubes and pipette tips.[6]

  • Thoroughly clean all glassware with a detergent designed for laboratory use, followed by rinsing with high-purity solvent.

  • Include "blank" samples (containing only the internal standard and solvents) in your analysis to identify and subtract any background contamination.[6]

Experimental Protocols

Protocol 1: Fatty Acid Extraction and Derivatization to FAMEs with BF3-Methanol

This protocol describes a general procedure for extracting total fatty acids from a biological sample and converting them to FAMEs for GC-MS analysis.

  • Lipid Extraction (Folch Method):

    • Homogenize the sample (e.g., tissue, cells) in a chloroform:methanol (2:1, v/v) solution.[5]

    • Vortex thoroughly and allow the mixture to stand to ensure complete lipid extraction.

    • Add 0.2 volumes of a 0.9% NaCl solution to induce phase separation.

    • Centrifuge to pellet any solid material and clearly separate the layers.

    • Carefully collect the lower (chloroform) layer containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Saponification and Methylation:

    • To the dried lipid extract, add 1-2 mL of 0.5 M NaOH in methanol.

    • Heat at 80-100°C for 5-10 minutes to cleave the fatty acids from complex lipids.

    • Cool the sample and add 2 mL of 14% Boron Trifluoride (BF3) in methanol.[1]

    • Heat again at 80-100°C for 5-10 minutes to methylate the free fatty acids.

    • Cool to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex vigorously and then centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.

    • Dry the hexane extract over anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample extraction Lipid Extraction (e.g., Folch Method) sample->extraction dried_lipid Dried Lipid Extract extraction->dried_lipid saponification Saponification (NaOH in Methanol) dried_lipid->saponification methylation Methylation (BF3 in Methanol) saponification->methylation fames Fatty Acid Methyl Esters (FAMEs) in Hexane methylation->fames gcms GC-MS Analysis fames->gcms data Data Acquisition and Processing gcms->data

Caption: FAME preparation workflow for GC-MS analysis.

troubleshooting_logic cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start Poor Signal in GC-MS Analysis check_deriv 1. Check Derivatization Efficiency start->check_deriv check_sample_prep 2. Review Sample Preparation start->check_sample_prep check_instrument 3. Verify Instrument Performance start->check_instrument sol_deriv Optimize Reaction Time/Temp Change Derivatization Reagent check_deriv->sol_deriv Incomplete? sol_prep Improve Extraction Efficiency Check for Contamination Use Internal Standard check_sample_prep->sol_prep Issues found? sol_instrument Tune MS Clean Injector/Source Check for Leaks check_instrument->sol_instrument Problems detected?

Caption: Troubleshooting logic for low signal intensity.

References

"best practices for storing 12Z-heneicosenoic acid"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling 12Z-heneicosenoic acid. The information is presented in a question-and-answer format to address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

For long-term storage, this compound should be stored at -20°C or lower.[1] Unsaturated fatty acids are susceptible to oxidation, and lower temperatures significantly slow down this degradation process.[2][3][4][5][6] For short-term storage, refrigeration at 2-8°C is acceptable, but the duration should be minimized.

Q2: What is the recommended atmosphere for storing this compound?

To prevent oxidation, this compound should be stored under an inert atmosphere, such as nitrogen or argon.[2] Oxygen in the air is a major contributor to the degradation of unsaturated fatty acids. After each use, it is recommended to flush the container with an inert gas before sealing.

Q3: How should I handle this compound to minimize degradation?

Minimize exposure to light, heat, and oxygen.[2][6] Use amber-colored vials or wrap containers in aluminum foil to protect the compound from light. Avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation. It is best to aliquot the fatty acid into smaller, single-use vials.

Q4: Can I store this compound in a solvent?

Yes, storing this compound in a suitable organic solvent can be convenient. However, it is crucial to use a high-purity, peroxide-free solvent. Ethanol is a possible solvent. The solution should be stored under the same conditions as the neat compound: at -20°C or lower, under an inert atmosphere, and protected from light.

Troubleshooting Guides

Issue 1: I suspect my this compound has degraded. How can I check its quality?

Degradation of this compound typically manifests as oxidation or hydrolysis. You can assess the quality of your sample by measuring its peroxide value and acid value.

  • Peroxide Value (PV): This measures the concentration of peroxides and hydroperoxides formed during the initial stages of oxidation. A high PV indicates significant oxidation.

  • Acid Value (AV): This measures the amount of free fatty acids present due to hydrolysis of the triglyceride structure. An increased AV suggests degradation due to moisture.

Issue 2: My experimental results are inconsistent. Could it be related to the storage of this compound?

Inconsistent results can indeed arise from the use of degraded this compound. The presence of oxidation byproducts can interfere with biological assays and chemical reactions. It is crucial to use a fresh, high-quality sample for each experiment. If you suspect degradation, it is recommended to perform a quality check (see Issue 1) or use a new, unopened vial.

Issue 3: I observe a color change or precipitation in my stored this compound.

A noticeable change in color (e.g., yellowing) or the formation of a precipitate can be a sign of significant degradation.[2] In such cases, the product should not be used for sensitive experiments. It is best to discard the degraded sample and obtain a fresh stock.

Quantitative Data

Storage ConditionTemperatureAtmosphereLight ExposureExpected Stability
Optimal -20°C or belowInert Gas (Nitrogen/Argon)DarkHigh (Years)
Sub-optimal 4°CAirDarkModerate (Months)
Poor Room TemperatureAirLightLow (Weeks to Months)

Experimental Protocols

Determination of Peroxide Value

This protocol is adapted from standard methods for determining the peroxide value of fats and oils.[7][8][9][10]

Principle: The peroxides present in the fatty acid oxidize potassium iodide, releasing iodine. The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate solution.

Reagents:

  • Acetic acid-chloroform solution (3:2, v/v)

  • Saturated potassium iodide solution (freshly prepared)

  • 0.01 N Sodium thiosulfate solution (standardized)

  • 1% Starch solution (indicator)

Procedure:

  • Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of the saturated potassium iodide solution.

  • Stopper the flask, swirl for one minute, and then keep it in the dark for 5 minutes.

  • Add 30 mL of deionized water and shake vigorously.

  • Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution until the yellow color almost disappears.

  • Add 1-2 mL of the starch indicator solution. The solution will turn blue.

  • Continue the titration until the blue color disappears completely.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration without the sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of titrant for the sample (mL)

  • B = Volume of titrant for the blank (mL)

  • N = Normality of the sodium thiosulfate solution

  • W = Weight of the sample (g)

Determination of Acid Value

This protocol is based on standard methods for determining the acid value of fats and oils.[11][12][13][14][15]

Principle: The free fatty acids in the sample are neutralized by titration with a standard solution of potassium hydroxide.

Reagents:

  • Neutralized ethanol (95%)

  • Phenolphthalein indicator solution (1% in ethanol)

  • 0.1 N Potassium hydroxide solution (standardized)

Procedure:

  • Weigh approximately 10 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of hot, neutralized ethanol.

  • Add a few drops of phenolphthalein indicator.

  • Heat the mixture to boiling.

  • While hot, titrate with the 0.1 N potassium hydroxide solution, shaking vigorously, until a permanent pink color is obtained.

  • Record the volume of potassium hydroxide solution used.

Calculation: Acid Value (mg KOH/g) = (V * N * 56.1) / W Where:

  • V = Volume of KOH solution used (mL)

  • N = Normality of the KOH solution

  • W = Weight of the sample (g)

Visualizations

fatty_acid_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 12Z_Heneicosenoic_Acid This compound GPR G-Protein Coupled Receptor (e.g., GPR120/FFA4) 12Z_Heneicosenoic_Acid->GPR Binds to PLC Phospholipase C (PLC) GPR->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Induces PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates MAPK_Pathway MAPK Signaling Pathway PKC->MAPK_Pathway Activates Gene_Expression Gene Expression (e.g., anti-inflammatory) MAPK_Pathway->Gene_Expression Regulates

Caption: Signaling pathway of a long-chain monounsaturated fatty acid.

experimental_workflow Start Start: Sample Preparation Lipid_Extraction Lipid Extraction (e.g., Folch Method) Start->Lipid_Extraction Derivatization Fatty Acid Derivatization (e.g., to FAMEs) Lipid_Extraction->Derivatization GC_MS_Analysis GC-MS Analysis for Purity and Composition Derivatization->GC_MS_Analysis Purity_Check Purity Check GC_MS_Analysis->Purity_Check Proceed Proceed with Experiment Purity_Check->Proceed Purity >98% Discard Discard Sample Purity_Check->Discard Purity <98% Cell_Treatment Cell Treatment with This compound Proceed->Cell_Treatment Lipidomics_Analysis Lipidomics Analysis (LC-MS/MS) Cell_Treatment->Lipidomics_Analysis Data_Analysis Data Analysis and Interpretation Lipidomics_Analysis->Data_Analysis

Caption: Experimental workflow for fatty acid analysis and cell treatment.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 12Z-Heneicosenoic Acid and Heneicosanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological profiles of a monounsaturated and a saturated odd-chain fatty acid.

In the landscape of lipidomics, odd-chain fatty acids are gaining increasing attention for their diverse and significant biological roles. This guide provides a detailed comparison of the biological activities of two C21 fatty acids: the monounsaturated 12Z-heneicosenoic acid and the saturated heneicosanoic acid. While direct experimental data for this compound is limited, this comparison draws upon available information for this compound and its close structural analogs, alongside the reported activities of heneicosanoic acid, to provide a valuable resource for future research and therapeutic development.

At a Glance: Key Differences in Biological Activity

Biological ActivityThis compound (Inferred)Heneicosanoic Acid
Antimicrobial Activity Potential for activity, based on analogs.Exhibits antifungal properties.
Anti-inflammatory Activity Likely possesses anti-inflammatory effects.Limited direct evidence of anti-inflammatory action.
Cytotoxic Activity Potential for selective cytotoxicity.Derivatives have shown cytotoxic effects.

In-Depth Analysis of Biological Activities

Antimicrobial Activity

This compound: Direct experimental data on the antimicrobial properties of this compound is currently unavailable. However, studies on other monounsaturated fatty acids suggest potential activity. For instance, gondoic acid (cis-11-eicosenoic acid), a C20:1 fatty acid, has been reported to possess antibacterial properties[2]. The presence of a double bond in the acyl chain can influence the fluidity and integrity of microbial cell membranes, a common mechanism of action for antimicrobial fatty acids.

Anti-inflammatory Activity

Heneicosanoic Acid: There is limited direct experimental evidence detailing the anti-inflammatory properties of heneicosanoic acid. As a saturated fatty acid, its role in inflammation is not as well-defined as its unsaturated counterparts.

This compound: While no studies have directly assessed the anti-inflammatory activity of this compound, evidence from structurally similar monounsaturated fatty acids is compelling. Gondoic acid (cis-11-eicosenoic acid) has been shown to exert anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS) and suppressing the PKCθ/ERK/STAT3 signaling pathway in Kupffer cells[2][3]. Similarly, cis-vaccenic acid, another odd-chain monounsaturated fatty acid, has demonstrated the ability to suppress the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), key mediators in the inflammatory cascade. These findings strongly suggest that this compound, due to its monounsaturated nature, likely possesses anti-inflammatory properties.

Cytotoxic Activity

Heneicosanoic Acid: Direct cytotoxicity data for heneicosanoic acid is scarce. However, research on derivatives of the closely related eicosanoic acid has shown potential. For example, semicarbazone and anilide derivatives of keto-eicosanoic acids have been synthesized and evaluated for their cytotoxic effects on canine mammary tumor cell lines. These studies indicate that chemical modification of the fatty acid backbone can impart cytotoxic properties.

This compound: The cytotoxic potential of this compound has not been directly investigated. However, studies on other monounsaturated fatty acids provide some insights. For instance, cis-vaccenic acid has been shown to promote the viability of prostate cancer cells[4]. Conversely, other unsaturated fatty acids have been shown to induce apoptosis in cancer cells. The effect of a specific fatty acid on cell viability is often cell-type dependent and influenced by the degree and position of unsaturation. Therefore, the cytotoxic profile of this compound warrants further investigation.

Experimental Protocols

To facilitate further research, detailed protocols for key biological assays are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound (this compound or heneicosanoic acid) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized reagent).

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC50) value.

MTT_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_incubation MTT Incubation and Formazan Formation cluster_measurement Measurement and Analysis seed_cells Seed cells in 96-well plate treat_cells Treat with fatty acids seed_cells->treat_cells add_mtt Add MTT solution incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Solubilize formazan read_absorbance Read absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate cell viability (IC50) read_absorbance->calculate_viability

Figure 1. Workflow of the MTT cytotoxicity assay.

Antimicrobial Susceptibility Test (Minimum Inhibitory Concentration - MIC)

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the target microorganism. The lowest concentration that shows no visible growth is the MIC.

Procedure:

  • Prepare a series of twofold dilutions of the fatty acids in a suitable broth medium in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism (bacteria or fungi) according to established protocols (e.g., 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Include positive (microorganism with no fatty acid) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the fatty acid in which no growth is observed.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Inoculation and Incubation cluster_analysis Result Determination serial_dilution Serial dilution of fatty acids inoculate_plate Inoculate microtiter plate prepare_inoculum Prepare standardized inoculum incubate_plate Incubate under suitable conditions inoculate_plate->incubate_plate read_results Visually assess for growth determine_mic Determine MIC read_results->determine_mic NO_Assay_Workflow cluster_cell_culture Cell Culture and Treatment cluster_griess_reaction Griess Reaction cluster_quantification Quantification seed_macrophages Seed macrophages pretreat Pre-treat with fatty acids seed_macrophages->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect supernatant add_griess Add Griess reagent collect_supernatant->add_griess read_absorbance Read absorbance (540 nm) calculate_inhibition Calculate % NO inhibition read_absorbance->calculate_inhibition Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 PKCtheta PKCθ TLR4->PKCtheta NFkB NF-κB TLR4->NFkB ROS ROS Production TLR4->ROS ERK ERK PKCtheta->ERK STAT3 STAT3 ERK->STAT3 Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α, IL-6) STAT3->Proinflammatory_Genes NFkB->Proinflammatory_Genes MUFA This compound (Monounsaturated Fatty Acid) MUFA->PKCtheta MUFA->ROS

References

The Hypothetical Validation of 12Z-Heneicosenoic Acid as a Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is a notable absence of published scientific literature validating 12Z-heneicosenoic acid as a clinical biomarker for any specific disease. This guide, therefore, presents a hypothetical framework for the validation of a novel long-chain monounsaturated fatty acid, using this compound as an illustrative candidate. The experimental data and comparisons presented are hypothetical and intended to serve as a template for researchers in the field of biomarker discovery and validation.

Introduction

The search for novel biomarkers is a critical endeavor in modern medicine, promising earlier disease detection, more accurate prognosis, and personalized therapeutic strategies. Fatty acids and their metabolites are increasingly recognized for their roles in various pathological processes, including cancer and cardiometabolic diseases, making them an interesting class of potential biomarkers.[1][2][3][4] This guide outlines a comprehensive, multi-phase workflow for the validation of a hypothetical novel fatty acid biomarker, this compound. We will explore the necessary experimental protocols, data presentation strategies, and comparative analyses against established biomarkers.

Phase 1: Discovery and Analytical Validation

The initial phase of biomarker validation focuses on identifying a potential association between the candidate molecule and a disease state, followed by the development and validation of a robust analytical method for its quantification in biological samples.

Experimental Protocol: Quantification of this compound in Human Plasma
  • Lipid Extraction: Total lipids are extracted from plasma samples (e.g., 100 µL) using a modified Folch or Bligh-Dyer method with a mixture of chloroform and methanol.

  • Saponification and Derivatization: The extracted lipids are saponified using a methanolic potassium hydroxide solution to release the fatty acids. The resulting free fatty acids are then derivatized to fatty acid methyl esters (FAMEs) using boron trifluoride in methanol.[5] This derivatization step is crucial for improving the volatility and chromatographic behavior of the fatty acids for gas chromatography analysis.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAMEs are analyzed using a gas chromatograph coupled to a mass spectrometer. A capillary column with a polar stationary phase is typically used for the separation of FAMEs. The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and specific detection of the target analyte.

  • Quantification: Quantification is achieved by using a stable isotope-labeled internal standard (e.g., D4-palmitic acid) and generating a calibration curve with known concentrations of a this compound analytical standard.

Table 1: Hypothetical Analytical Performance of the GC-MS Method for this compound
ParameterResultAcceptance Criteria
Linearity (r²) 0.998> 0.99
Limit of Detection (LOD) 0.1 ng/mLReportable
Limit of Quantification (LOQ) 0.5 ng/mLReportable
Intra-assay Precision (%CV) 4.5%< 15%
Inter-assay Precision (%CV) 7.2%< 15%
Accuracy (% Recovery) 95-108%80-120%

Phase 2: Clinical Validation - Case-Control Study

Following analytical validation, a case-control study is essential to assess the potential of this compound to discriminate between individuals with the disease (cases) and healthy individuals (controls).

Experimental Protocol: Case-Control Study Design
  • Cohort Selection: A cohort of patients with a confirmed diagnosis of "Disease X" (e.g., a specific type of cancer or metabolic syndrome) and a cohort of age- and sex-matched healthy controls are recruited.

  • Sample Collection: Plasma samples are collected from all participants under standardized conditions (e.g., fasting state).

  • Biomarker Quantification: The concentration of this compound is measured in all plasma samples using the validated GC-MS method. For comparison, established biomarkers for "Disease X" are also quantified.

  • Statistical Analysis: The data is analyzed to determine if there is a statistically significant difference in the levels of this compound between the case and control groups. Receiver Operating Characteristic (ROC) curve analysis is performed to evaluate the diagnostic performance.

Table 2: Hypothetical Performance Comparison of this compound and an Established Biomarker
BiomarkerSensitivity (%)Specificity (%)Area Under the ROC Curve (AUC)p-value
This compound 82750.85< 0.001
Established Biomarker A 78700.81< 0.001
Combined Panel 88800.91< 0.001

Phase 3: Biological Plausibility and Pathway Analysis

Understanding the potential biological role of this compound in the pathophysiology of the disease is crucial for its validation as a legitimate biomarker.

Hypothetical Signaling Pathway Involving Fatty Acid Metabolism

Long-chain fatty acids can influence cellular processes by modulating membrane fluidity, acting as signaling molecules, or being metabolized to produce bioactive lipids. A hypothetical pathway could involve the integration of this compound into the cell membrane, altering the function of membrane-bound receptors and influencing downstream signaling cascades related to cell proliferation or inflammation.

fatty_acid_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Phospholipids Receptor Membrane Receptor PL->Receptor Modulates Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activates FA_pool Fatty Acid Pool ACSL ACSL FA_pool->ACSL FA_CoA 12Z-Heneicosenoyl-CoA ACSL->FA_CoA FA_CoA->PL Incorporation Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Extracellular 12Z-Heneicosenoic Acid (extracellular) Extracellular->FA_pool Transport

Caption: Hypothetical signaling pathway of this compound.

Visualizing the Validation Workflow

A structured workflow is essential for the systematic validation of a novel biomarker.

biomarker_validation_workflow Discovery Phase 1: Discovery (e.g., Metabolomics) Analytical_Val Phase 2: Analytical Validation (GC-MS/LC-MS) Discovery->Analytical_Val Clinical_Val_Case Phase 3: Clinical Validation (Case-Control Study) Analytical_Val->Clinical_Val_Case Clinical_Val_Cohort Phase 4: Clinical Validation (Longitudinal Cohort Study) Clinical_Val_Case->Clinical_Val_Cohort Bio_Plausibility Phase 5: Biological Plausibility (In vitro/In vivo studies) Clinical_Val_Cohort->Bio_Plausibility Clinical_Utility Phase 6: Clinical Utility Assessment Bio_Plausibility->Clinical_Utility

Caption: A six-phase workflow for biomarker validation.

Experimental Workflow for Sample Analysis

The analytical process from sample receipt to data analysis follows a standardized procedure to ensure data quality and reproducibility.

analytical_workflow Sample_Collection Plasma Sample Collection Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis

Caption: Workflow for fatty acid analysis in plasma samples.

Conclusion

The validation of a novel biomarker is a rigorous, multi-faceted process that requires robust analytical methods, well-designed clinical studies, and a clear understanding of the underlying biological mechanisms. While this compound has not yet been validated as a biomarker, this guide provides a comprehensive and objective framework for how such a validation process could be approached. The hypothetical data and workflows presented herein can serve as a valuable resource for researchers embarking on the exciting and challenging journey of biomarker discovery and validation. Future research is warranted to explore the potential role of this compound and other long-chain monounsaturated fatty acids in health and disease.

References

12Z-Heneicosenoic Acid vs. Other C21 Fatty Acids: A Lipidomics Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of lipidomics, the study of odd-chain fatty acids, particularly those with 21 carbons (C21), is an emerging area of interest. While less abundant than their even-chain counterparts, these molecules can offer unique insights into metabolic pathways and disease biomarkers. This guide provides a comparative analysis of 12Z-heneicosenoic acid against other C21 fatty acids, with a focus on their detection, quantification, and known biological significance.

Introduction to C21 Fatty Acids

C21 fatty acids are a group of fatty acids containing 21 carbon atoms. They can be either saturated or unsaturated. The most well-documented C21 fatty acid is the saturated heneicosanoic acid (C21:0). Unsaturated variants, such as this compound (C21:1n-9), are less common and not as extensively studied.[1] Due to their relative rarity in many biological systems, C21 fatty acids are often utilized as internal standards in quantitative lipidomics analyses.[2]

Physical and Chemical Properties

A fundamental comparison between this compound and heneicosanoic acid reveals differences in their physical and chemical properties stemming from the presence of a double bond in the former.

PropertyThis compoundHeneicosanoic Acid
Molecular Formula C21H40O2[1]C21H42O2[3]
Molecular Weight 324.5 g/mol [1]326.6 g/mol [3]
Structure Unsaturated (one double bond)[1]Saturated (no double bonds)[3]
Melting Point Not well-documented74 - 76 °C[3]
Solubility Insoluble in water, soluble in organic solvents[4]Insoluble in water, soluble in organic solvents[4]

Biological Presence and Significance

While research into the specific roles of this compound is limited, heneicosanoic acid has been identified in various biological contexts.

This compound (C21:1n-9):

  • Currently, there is a lack of substantial research on the specific biological functions and signaling pathways of this compound. Its presence in biological systems is not widely reported.

Heneicosanoic Acid (C21:0):

  • Found in small quantities in various natural sources, including plants and animals.[2]

  • Present in human milk fat.[2]

  • A component of the phospholipids in the boundary lubricant of articular cartilage.[2]

  • Detected in red blood cell fatty acid profiles.[2]

  • Due to its low natural abundance in many sample types, it is a common choice for an internal standard in fatty acid analysis by mass spectrometry.[5]

Experimental Protocols for C21 Fatty Acid Analysis in Lipidomics

The accurate analysis of C21 fatty acids requires robust experimental protocols, typically involving chromatography coupled with mass spectrometry.

Lipid Extraction

A modified Bligh and Dyer method is commonly employed for the extraction of total lipids from biological samples such as plasma, tissues, or cells.

  • Protocol:

    • Homogenize the biological sample in a mixture of chloroform and methanol.

    • Add water to induce phase separation.

    • The lower organic phase, containing the lipids, is collected.

    • The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Saponification and Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of total fatty acid composition, lipids are hydrolyzed, and the resulting free fatty acids are derivatized to fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis.

  • Protocol:

    • The dried lipid extract is resuspended in a methanolic potassium hydroxide solution and heated to hydrolyze the ester bonds.

    • The solution is then acidified to protonate the free fatty acids.

    • FAMEs are prepared by adding a reagent such as boron trifluoride-methanol and heating.

    • The FAMEs are extracted into an organic solvent like hexane for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Free Fatty Acid Analysis

LC-MS allows for the analysis of free fatty acids without derivatization.

  • Protocol:

    • The lipid extract is reconstituted in a suitable solvent for reverse-phase chromatography.

    • Separation is achieved on a C8 or C18 column with a gradient of mobile phases, such as water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol.[6]

    • Detection is performed using an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (MS/MS) operating in negative ion mode.[6]

Quantification

Stable isotope-labeled internal standards are crucial for accurate quantification to correct for sample loss during preparation and for matrix effects in the mass spectrometer. A deuterated version of a fatty acid not naturally abundant in the sample, or an odd-chain fatty acid like C17:0 or C21:0, is often used.[5]

Visualization of Analytical Workflows and Metabolic Pathways

Lipidomics Workflow for C21 Fatty Acid Analysis

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Hydrolysis (for total FA) Hydrolysis (for total FA) Lipid Extraction->Hydrolysis (for total FA) LC-MS/MS LC-MS/MS Lipid Extraction->LC-MS/MS Free Fatty Acids Derivatization (to FAMEs for GC-MS) Derivatization (to FAMEs for GC-MS) Hydrolysis (for total FA)->Derivatization (to FAMEs for GC-MS) GC-MS GC-MS Derivatization (to FAMEs for GC-MS)->GC-MS FAMEs Quantification Quantification GC-MS->Quantification LC-MS/MS->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis

Caption: A generalized workflow for the analysis of C21 fatty acids in biological samples.

General Fatty Acid Metabolism

Fatty_Acid_Metabolism cluster_synthesis Fatty Acid Synthesis (Cytosol) cluster_oxidation Fatty Acid β-Oxidation (Mitochondria) Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Fatty Acid Synthase Fatty Acid Synthase Acetyl-CoA->Fatty Acid Synthase Malonyl-CoA->Fatty Acid Synthase Saturated Fatty Acids (e.g., Palmitate C16:0) Saturated Fatty Acids (e.g., Palmitate C16:0) Fatty Acid Synthase->Saturated Fatty Acids (e.g., Palmitate C16:0) Elongation & Desaturation Elongation & Desaturation Saturated Fatty Acids (e.g., Palmitate C16:0)->Elongation & Desaturation Long-chain Saturated & Unsaturated FAs (including potential C21) Long-chain Saturated & Unsaturated FAs (including potential C21) Elongation & Desaturation->Long-chain Saturated & Unsaturated FAs (including potential C21) Fatty Acyl-CoA Fatty Acyl-CoA Long-chain Saturated & Unsaturated FAs (including potential C21)->Fatty Acyl-CoA Incorporation into complex lipids & mobilization Beta_Oxidation_Spiral β-Oxidation Spiral Fatty Acyl-CoA->Beta_Oxidation_Spiral Acetyl-CoA_out Acetyl-CoA Beta_Oxidation_Spiral->Acetyl-CoA_out TCA_Cycle TCA Cycle Acetyl-CoA_out->TCA_Cycle

Caption: Overview of fatty acid synthesis and degradation pathways.

Comparative Data Summary

Direct comparative studies on the performance of this compound versus other C21 fatty acids are scarce in the literature. The available data primarily focuses on the detection of heneicosanoic acid in various matrices, often as a minor component.

Fatty AcidOrganism/Sample TypeAnalytical MethodReported Concentration/AbundanceReference
Heneicosanoic Acid (C21:0)Human Milk FatNot SpecifiedPresent[2]
Heneicosanoic Acid (C21:0)Articular CartilageNot SpecifiedPresent in phospholipids[2]
Heneicosanoic Acid (C21:0)Red Blood CellsNot SpecifiedPresent[2]
Heneicosanoic Acid (C21:0)Serum (as biomarker)GC-MSUsed as internal standard at 7.5 µM[5]

Conclusion and Future Directions

The study of C21 fatty acids in lipidomics is a field with significant room for exploration. While heneicosanoic acid (C21:0) has found a niche role as an internal standard and has been identified as a minor component in some biological systems, the biological significance of unsaturated C21 fatty acids like this compound remains largely unknown.

Future research should focus on:

  • Sensitive Detection and Quantification: Developing targeted lipidomics methods to screen for this compound and other C21 isomers in a wide range of biological samples.

  • Functional Studies: Investigating the potential roles of these fatty acids in cellular signaling, membrane composition, and metabolic regulation.

  • Biomarker Discovery: Exploring whether alterations in the levels of specific C21 fatty acids correlate with disease states, which could lead to the discovery of novel biomarkers.

For researchers and drug development professionals, the current landscape suggests that while C21 fatty acids are not yet at the forefront of lipid research, their unique odd-chain structure warrants further investigation to uncover potentially novel biological functions and therapeutic targets.

References

Scarcity of Reproducible Data for 12Z-Heneicosenoic Acid: A Call for Foundational Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in experimental data for 12Z-heneicosenoic acid, precluding a detailed comparison of the reproducibility of its experimental results. While basic chemical and physical properties are documented, there is a notable absence of published studies investigating its specific biological activities, signaling pathways, or standardized experimental protocols. This lack of information makes it impossible to perform a comparative analysis of its performance against other alternatives.

This guide, therefore, aims to summarize the limited available data for this compound and provide a general framework for the types of experimental protocols and analyses that would be necessary to establish a baseline for future reproducibility studies.

Comparative Chemical Data

To offer a point of reference, the table below compares the basic properties of this compound with its saturated analog, heneicosanoic acid.

PropertyThis compoundHeneicosanoic Acid
Molecular Formula C21H40O2C21H42O2
Molecular Weight 324.54 g/mol 326.56 g/mol
IUPAC Name (12Z)-henicos-12-enoic acidHeneicosanoic acid
Synonyms cis-12-Heneicosenoic acid, C21:1n-9n-Heneicosanoic acid, C21:0
Physical State Liquid (at room temperature)Solid (at room temperature)
Purity (Typical) >99%>99%

General Experimental Protocols for Fatty Acid Analysis

While specific protocols for this compound are not available, the following methodologies are standard in the study of fatty acids and would be applicable.

1. Cell Culture and Treatment:

  • Cell Lines: Selection of appropriate cell lines (e.g., cancer cell lines, immune cells, or adipocytes) based on the research question.

  • Fatty Acid Preparation: this compound would be dissolved in a suitable solvent (e.g., ethanol or DMSO) and then complexed with fatty acid-free bovine serum albumin (BSA) to facilitate its delivery in cell culture media.

  • Treatment Conditions: Cells would be incubated with varying concentrations of the fatty acid-BSA complex for defined periods. Control groups would include vehicle-treated (BSA and solvent) and untreated cells.

2. Analysis of Cellular Viability and Proliferation:

  • MTT or WST-1 Assays: To assess the effect of the fatty acid on cell viability and metabolic activity.

  • BrdU or EdU Incorporation Assays: To measure DNA synthesis as an indicator of cell proliferation.

  • Trypan Blue Exclusion Assay: To determine the number of viable and non-viable cells.

3. Lipid Extraction and Analysis:

  • Folch or Bligh-Dyer Method: Standard lipid extraction protocols to isolate total lipids from cells or tissues.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Fatty acid methyl esters (FAMEs) are prepared from the lipid extract and analyzed by GC-MS to identify and quantify the fatty acid composition.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the analysis of more complex lipid species and to provide detailed structural information.

Potential Signaling Pathways and Experimental Workflows

Given the absence of specific data for this compound, a generalized workflow for investigating the effects of a novel fatty acid is presented below. This workflow illustrates the logical progression from initial cell-based assays to more in-depth mechanistic studies.

G cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 In Vivo Validation A Cell Viability/Proliferation Assays B Apoptosis Assays A->B C Lipid Uptake & Metabolism B->C D Gene Expression Analysis (qPCR/RNA-seq) C->D E Protein Expression Analysis (Western Blot/Proteomics) D->E F Signaling Pathway Analysis (e.g., Kinase Assays) E->F G Animal Model Studies F->G H Pharmacokinetic/Pharmacodynamic Analysis G->H

General workflow for investigating a novel fatty acid.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated for a long-chain monounsaturated fatty acid like this compound. This is a generalized representation and has not been experimentally validated for this specific molecule.

G FA This compound Membrane Cellular Uptake FA->Membrane Metabolism Metabolic Conversion (Elongation/Desaturation) Membrane->Metabolism Signaling Signaling Molecule Activation (e.g., PPARs, GPCRs) Membrane->Signaling Metabolism->Signaling Gene_Expression Modulation of Gene Expression Signaling->Gene_Expression Cellular_Response Cellular Response (e.g., Anti-inflammatory, Pro-apoptotic) Gene_Expression->Cellular_Response

A Comparative Guide to Confirming the Identity of 12Z-Heneicosenoic Acid in Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the primary analytical techniques for the identification and quantification of 12Z-heneicosenoic acid. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its saturated analog, heneicosanoic acid, and general principles of fatty acid analysis to provide a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the expected performance of GC-MS, NMR, and HPLC for the analysis of this compound. The quantitative data is largely based on the analysis of other long-chain fatty acids, and performance for this compound is expected to be similar.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Separation of compounds based on their interaction with a stationary phase.
Sample Preparation Derivatization to Fatty Acid Methyl Esters (FAMEs) is required.[1]Minimal, can be analyzed directly in a suitable deuterated solvent.Derivatization may be required for UV detection, but not for other detectors like ELSD or MS.[2]
Limit of Detection (LOD) High sensitivity, typically in the low µg/mL to ng/mL range.[3]Lower sensitivity, typically in the mg/mL range.Moderate sensitivity, typically in the µg/mL to ng/mL range, depending on the detector.[4]
Limit of Quantitation (LOQ) Typically in the µg/mL range.[3]Typically in the mg/mL range.Typically in the µg/mL range.[4]
**Linearity (R²) **Excellent linearity over a wide concentration range (typically >0.99).[5]Good linearity, but over a narrower range compared to GC-MS.Good linearity, detector dependent (typically >0.99).
Precision (%RSD) High precision, with RSD values typically below 5%.[6]Good precision, with RSD values typically below 10%.High precision, with RSD values typically below 5%.
Accuracy/Recovery (%) High accuracy, with recovery rates typically between 90-110%.[6]High accuracy, but can be affected by matrix effects.Good accuracy, with recovery rates typically between 85-115%.
Structural Information Provides mass spectral data for identification and fragmentation patterns that can help locate the double bond.Provides detailed structural information, including the position and geometry (Z/E) of the double bond.[7]Limited structural information from the chromatogram alone, but can be coupled with MS for more detail.
Analysis Time Relatively fast, with typical run times of 20-30 minutes per sample.[6]Can be fast for simple 1D spectra, but more detailed 2D experiments can be time-consuming.Typically 15-30 minutes per sample.[2]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

a. Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol is a general procedure for the esterification of fatty acids to FAMEs, which is a necessary step for GC-MS analysis to increase the volatility of the fatty acids.[1]

  • Materials:

    • Sample containing this compound

    • Boron trifluoride (BF₃) in methanol (14% w/v)

    • Hexane

    • Saturated sodium chloride solution

    • Anhydrous sodium sulfate

    • Glass test tubes with screw caps

    • Heating block or water bath

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Accurately weigh approximately 10-20 mg of the lipid sample into a screw-capped glass test tube.

    • Add 2 mL of 14% BF₃-methanol solution to the tube.

    • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to dry the extract.

    • The sample is now ready for GC-MS analysis.

b. GC-MS Instrumental Parameters

The following are typical GC-MS parameters for FAME analysis. These may need to be optimized for the specific instrument and column used.

  • Gas Chromatograph:

    • Column: DB-23 capillary column (or equivalent polar column)

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp to 240°C at 4°C/min

      • Hold at 240°C for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 50-550

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

a. Sample Preparation

  • Materials:

    • Sample containing this compound

    • Deuterated chloroform (CDCl₃)

    • NMR tube

  • Procedure:

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

b. NMR Instrumental Parameters

  • Spectrometer: 400 MHz or higher field NMR spectrometer

  • ¹H NMR:

    • Pulse Program: Standard single pulse experiment

    • Number of Scans: 16-64

    • Relaxation Delay: 2 seconds

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment

    • Number of Scans: 1024 or more, depending on concentration

    • Relaxation Delay: 2 seconds

High-Performance Liquid Chromatography (HPLC) Analysis

a. Sample Preparation

For analysis without derivatization (e.g., with an Evaporative Light Scattering Detector - ELSD or Mass Spectrometry detector):

  • Materials:

    • Sample containing this compound

    • Mobile phase solvent (e.g., acetonitrile/water mixture)

  • Procedure:

    • Dissolve a known amount of the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter.

b. HPLC Instrumental Parameters

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point is 85:15 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Detector:

    • ELSD: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 L/min

    • UV Detector (with derivatization): Wavelength will depend on the chromophore introduced during derivatization.

Mandatory Visualizations

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample containing This compound Derivatization Derivatization to FAME Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Drying Drying and Concentration Extraction->Drying Injection Injection into GC-MS Drying->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram MassSpectrum Mass Spectrum Analysis Chromatogram->MassSpectrum Identification Compound Identification MassSpectrum->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for the identification of this compound using GC-MS.

Decision Pathway for Method Selection

Method_Selection Start Start: Need to analyze This compound Question1 Need for structural confirmation? Start->Question1 Question2 High sensitivity required? Question1->Question2 No NMR Use NMR Question1->NMR Yes Question3 Is derivatization undesirable? Question2->Question3 No GCMS Use GC-MS Question2->GCMS Yes Question3->GCMS No HPLC Use HPLC Question3->HPLC Yes

References

Inter-Laboratory Comparison of 12Z-Heneicosenoic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the quantification of 12Z-heneicosenoic acid, a long-chain monounsaturated fatty acid. While no formal inter-laboratory proficiency testing program specifically for this compound has been identified, this document synthesizes common practices and data from broader fatty acid quality assurance programs to present a hypothetical inter-laboratory comparison. The objective is to guide laboratories in assessing and improving the accuracy and reproducibility of their analytical methods for this compound.

Introduction to this compound Analysis

This compound (C21:1n-9) is a long-chain fatty acid that is gaining interest in biomedical research.[1] Accurate and precise quantification of this molecule in biological matrices is crucial for understanding its physiological roles and potential as a biomarker. Inter-laboratory comparisons are vital for ensuring that data generated across different studies and laboratories are comparable, a cornerstone of collaborative research and drug development.[2][3] Such comparisons help identify systematic errors, evaluate method performance, and establish consensus values for reference materials.[4][5][6]

Comparison of Analytical Methodologies

The two predominant techniques for the analysis of fatty acids, including this compound, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method has its own set of advantages and considerations.

Table 1: Comparison of Common Analytical Methods for Fatty Acid Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Derivatization Typically required (e.g., FAMEs, PFB esters) to increase volatility.[7][8]Can often be performed without derivatization, though it can improve ionization.[9][10]
Separation Excellent separation of fatty acid isomers based on chain length and unsaturation.[8][11]Offers good separation, especially with reversed-phase columns.[10][12]
Ionization Electron Ionization (EI) or Chemical Ionization (CI).[11]Electrospray Ionization (ESI) is most common.[12]
Sensitivity High sensitivity, especially with negative chemical ionization (NCI).[8]High sensitivity, particularly with Multiple Reaction Monitoring (MRM).
Throughput Can be lower due to longer run times and derivatization steps.Generally higher throughput is possible.
Matrix Effects Less prone to ion suppression compared to LC-MS.Can be susceptible to ion suppression from the sample matrix.

Hypothetical Inter-Laboratory Comparison Data

To illustrate the expected outcomes of an inter-laboratory comparison for this compound, the following table presents hypothetical data from ten laboratories analyzing a standardized serum sample. The data is structured based on common proficiency testing reporting, including mean concentration, standard deviation (SD), and Z-scores for performance evaluation.[4]

Table 2: Hypothetical Inter-Laboratory Comparison Results for this compound in Serum (Assigned Value: 15.0 µg/mL)

Laboratory IDMethodMean Concentration (µg/mL)Standard Deviation (SD)Z-Score*
Lab 1GC-MS (FAME)14.80.7-0.2
Lab 2LC-MS/MS15.50.90.5
Lab 3GC-MS (PFB)13.91.1-1.1
Lab 4LC-MS/MS16.21.31.2
Lab 5GC-MS (FAME)14.50.6-0.5
Lab 6LC-MS/MS17.11.52.1
Lab 7GC-MS (PFB)15.20.80.2
Lab 8LC-MS/MS13.51.0-1.5
Lab 9GC-MS (FAME)14.90.5-0.1
Lab 10LC-MS/MS15.81.20.8

*Z-scores are calculated based on the consensus mean and standard deviation of the reported results. A Z-score between -2 and 2 is generally considered satisfactory.

Experimental Protocols

Detailed and standardized protocols are fundamental to achieving reproducible results. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.

This protocol is adapted from established methods for fatty acid analysis in biological samples.[8][13][14]

  • Sample Preparation and Lipid Extraction:

    • To 100 µL of plasma, add internal standards (e.g., deuterated analogues).

    • Perform lipid extraction using a solvent system such as chloroform/methanol/water, following a modified Bligh and Dyer method.[7]

    • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Saponification:

    • Resuspend the dried lipid extract in a methanolic potassium hydroxide solution.

    • Heat at 80°C for 1 hour to hydrolyze the ester linkages and release the free fatty acids.[15]

    • Acidify the solution to protonate the fatty acids.

  • Derivatization to Pentafluorobenzyl (PFB) Esters:

    • Extract the free fatty acids with an organic solvent like hexane.

    • Dry the extract and add a solution of pentafluorobenzyl bromide and a catalyst (e.g., diisopropylethylamine) in acetonitrile.

    • Incubate at room temperature for 20 minutes.[13][14]

    • Dry the derivatized sample and reconstitute in iso-octane for injection.

  • GC-MS Parameters:

    • Column: High-polarity capillary column (e.g., SP-2560).[11]

    • Injection: Splitless injection.

    • Oven Program: Start at a low temperature (e.g., 40°C), followed by a temperature ramp to a final temperature of around 240°C.[11]

    • Ionization: Negative Chemical Ionization (NCI) for high sensitivity.

    • Detection: Selected Ion Monitoring (SIM) of the characteristic ions for this compound-PFB and the internal standard.

This protocol is based on modern methods for the direct analysis of free fatty acids.[9][12]

  • Sample Preparation and Extraction:

    • To 50 µL of serum, add an internal standard (e.g., a stable isotope-labeled analogue).

    • Deproteinize the sample with a cold organic solvent such as isopropanol or acetonitrile.[9]

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected or subjected to a liquid-liquid extraction for further cleanup.

  • LC-MS/MS Parameters:

    • Column: Reversed-phase C18 or phenyl column.[10][12]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile/isopropanol), often with an additive like formic acid or ammonium formate to improve ionization.[10][12]

    • Ionization: Negative mode Electrospray Ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The transition from the precursor ion (M-H)- to a characteristic product ion is monitored.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and a relevant biological pathway.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Serum) Extraction Lipid Extraction Sample->Extraction Add Internal Standard Saponification Saponification Extraction->Saponification Derivatization PFB Derivatization Saponification->Derivatization GC_MS GC-MS Analysis (NCI Mode) Derivatization->GC_MS Inject Sample Data Data Processing GC_MS->Data

Caption: Workflow for this compound analysis by GC-MS.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Serum) Deproteinization Protein Precipitation Sample->Deproteinization Add Internal Standard LC_MS LC-MS/MS Analysis (MRM Mode) Deproteinization->LC_MS Inject Supernatant Data Data Processing LC_MS->Data

Caption: Workflow for this compound analysis by LC-MS/MS.

Fatty_Acid_Metabolism Diet Dietary Intake FattyAcids Free Fatty Acid Pool (includes this compound) Diet->FattyAcids DeNovo De Novo Lipogenesis DeNovo->FattyAcids Esterification Esterification FattyAcids->Esterification BetaOxidation β-Oxidation FattyAcids->BetaOxidation ComplexLipids Complex Lipids (Triglycerides, Phospholipids) Esterification->ComplexLipids Energy Energy Production (ATP) BetaOxidation->Energy

References

Evaluating the Purity of Commercial 12Z-Heneicosenoic Acid Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 12Z-heneicosenoic acid, ensuring the purity of commercial standards is paramount for accurate and reproducible experimental results. This guide provides a framework for evaluating and comparing the purity of commercially available this compound, a long-chain monounsaturated fatty acid.[1] This document outlines standard analytical methodologies and presents a template for data comparison.

Purity Comparison of Commercial this compound Standards

The purity of chemical standards can vary between suppliers and even between different lots from the same supplier. Therefore, independent verification of purity is a critical step in the quality control process. Below is a template for comparing the purity of this compound from various commercial sources.

Table 1: Comparison of Commercial this compound Standards (Hypothetical Data)

SupplierLot NumberStated Purity (%)Analytical Method Used for VerificationExperimentally Determined Purity (%)
Supplier AA123>99Gas Chromatography (GC)99.2
Supplier BB456>98High-Performance Liquid Chromatography (HPLC)98.5
Supplier CC789>99Gas Chromatography (GC)99.5

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results from the named suppliers.

Experimental Protocols for Purity Assessment

The two most common and effective methods for determining the purity of fatty acid standards are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2][3]

Gas Chromatography (GC) Analysis

Gas chromatography is a robust technique for analyzing volatile compounds. For fatty acids, a derivatization step to convert them into fatty acid methyl esters (FAMEs) is typically required to increase their volatility.[4][5][6][7]

Methodology:

  • Sample Preparation (Esterification):

    • Weigh approximately 10 mg of the this compound standard into a reaction vial.

    • Add 2 mL of a methanolic solution of a catalyst (e.g., 2% H₂SO₄ in methanol or boron trifluoride in methanol).

    • Heat the mixture at 60-80°C for 1-2 hours.

    • After cooling, add 1 mL of hexane and 1 mL of distilled water.

    • Vortex the mixture and allow the layers to separate.

    • The upper hexane layer containing the FAMEs is collected for GC analysis.

  • GC-FID (Flame Ionization Detection) Conditions:

    • Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., Carbowax), is suitable for FAME analysis.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: Increase to 220°C at a rate of 5°C/minute.

      • Hold: Maintain 220°C for 10 minutes.

    • Detector Temperature: 280°C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.[8]

    • Injection Volume: 1 µL.

  • Data Analysis:

    • The purity is determined by calculating the peak area of the this compound methyl ester as a percentage of the total peak area of all components in the chromatogram.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be used to analyze underivatized fatty acids, which can simplify sample preparation.[9][10] Reversed-phase chromatography is the most common mode for fatty acid separation.

Methodology:

  • Sample Preparation:

    • Dissolve a known concentration of the this compound standard in a suitable solvent, such as methanol or acetonitrile.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically used.[9][11]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% acetic acid or formic acid) to improve peak shape.

    • Flow Rate: 1.0 mL/minute.

    • Column Temperature: 30-40°C.

    • Detector: A UV detector (if the fatty acid is derivatized with a UV-absorbing tag), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS). For underivatized long-chain fatty acids, ELSD or MS is preferred due to the lack of a strong chromophore.[10]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Similar to GC, the purity is calculated based on the relative peak area of the this compound compared to the total area of all detected peaks.

Visualizing Experimental Workflows and Biological Context

Diagrams can aid in understanding the experimental process and the potential biological relevance of the compound under investigation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Interpretation start Commercial this compound Standard dissolve Dissolve in Solvent start->dissolve esterify Esterification (for GC) dissolve->esterify hplc High-Performance Liquid Chromatography (HPLC) dissolve->hplc extract Extract FAMEs esterify->extract gc Gas Chromatography (GC) extract->gc chromatogram Obtain Chromatogram gc->chromatogram hplc->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for purity evaluation of this compound.

signaling_pathway This compound This compound Fatty Acid Metabolism Fatty Acid Metabolism This compound->Fatty Acid Metabolism Lipid Mediator Biosynthesis Lipid Mediator Biosynthesis Fatty Acid Metabolism->Lipid Mediator Biosynthesis Cellular Signaling Cellular Signaling Lipid Mediator Biosynthesis->Cellular Signaling Gene Expression Regulation Gene Expression Regulation Cellular Signaling->Gene Expression Regulation Physiological Response Physiological Response Gene Expression Regulation->Physiological Response

References

A Comparative Analysis of the Metabolic Fates of 12Z-Heneicosenoic Acid and Oleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of 12Z-heneicosenoic acid, a very-long-chain monounsaturated odd-chain fatty acid, and oleic acid, a common long-chain monounsaturated even-chain fatty acid. While extensive research has elucidated the metabolism of oleic acid, data on this compound is limited. This comparison extrapolates the likely metabolic fate of this compound based on established principles of fatty acid metabolism, highlighting areas where further experimental investigation is warranted.

Data Presentation: Comparative Metabolic Overview

The following tables summarize the key differences in the metabolic processing of this compound and oleic acid.

Metabolic Process Oleic Acid (C18:1, n-9) This compound (C21:1, n-9)
Chain Length & Type Long-chain, even-chainVery-long-chain, odd-chain
Primary Site of β-Oxidation MitochondriaLikely initiated in peroxisomes, followed by mitochondrial β-oxidation
End Products of β-Oxidation Acetyl-CoAAcetyl-CoA and Propionyl-CoA
Energy Yield (Theoretical) HighPotentially higher per molecule due to chain length, with a portion entering gluconeogenesis via propionyl-CoA
Incorporation into Lipids Readily incorporated into triglycerides and phospholipidsExpected to be incorporated into triglycerides and phospholipids
Elongation & Desaturation Can be elongated and desaturated to other fatty acidsPotential for elongation and desaturation, though specific pathways are not well-documented

Experimental Protocols

To empirically determine and compare the metabolic fates of this compound and oleic acid, the following experimental protocols can be employed.

Protocol 1: In Vitro Fatty Acid Oxidation Assay

This protocol measures the rate of β-oxidation of fatty acids in cultured cells (e.g., hepatocytes, myotubes).

Materials:

  • Cultured cells

  • Radiolabeled fatty acids ([1-¹⁴C]oleic acid and [1-¹⁴C]this compound)

  • Fatty acid-free bovine serum albumin (BSA)

  • Cell culture medium

  • Scintillation fluid and vials

  • Scintillation counter

  • Multi-well plates (e.g., 24-well)

  • CO₂ trapping apparatus (e.g., filter paper soaked in NaOH)

Procedure:

  • Cell Culture: Plate cells in multi-well plates and grow to desired confluency.

  • Preparation of Fatty Acid-BSA Complex: Prepare a solution of the radiolabeled fatty acid complexed with fatty acid-free BSA in serum-free culture medium.

  • Incubation: Remove the culture medium from the cells and replace it with the medium containing the radiolabeled fatty acid-BSA complex.

  • CO₂ Trapping: Place a CO₂ trapping apparatus in each well.

  • Incubation Period: Incubate the plates at 37°C in a CO₂ incubator for a defined period (e.g., 2-4 hours).

  • Stopping the Reaction: Add perchloric acid to the medium to stop cellular metabolism and release dissolved ¹⁴CO₂.

  • Quantification: Transfer the CO₂ trapping filter paper to a scintillation vial containing scintillation fluid.

  • Measurement: Measure the radioactivity using a scintillation counter. The amount of ¹⁴CO₂ produced is directly proportional to the rate of fatty acid oxidation.

  • Data Analysis: Compare the counts per minute (CPM) between cells treated with [1-¹⁴C]oleic acid and [1-¹⁴C]this compound to determine the relative rates of oxidation.

Protocol 2: Analysis of Fatty Acid Incorporation into Cellular Lipids

This protocol determines the extent to which this compound and oleic acid are incorporated into different lipid classes.

Materials:

  • Cultured cells

  • Radiolabeled fatty acids ([¹⁴C] or [³H] labeled oleic acid and this compound)

  • Fatty acid-free BSA

  • Cell culture medium

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Thin-layer chromatography (TLC) plates

  • TLC developing solvents

  • Phospholipid and neutral lipid standards

  • Scintillation counter or phosphorimager

Procedure:

  • Cell Culture and Labeling: Culture cells and incubate them with medium containing the radiolabeled fatty acid-BSA complex for a specific duration.

  • Cell Lysis and Lipid Extraction: After incubation, wash the cells with PBS, and then extract the total lipids using a suitable solvent system (e.g., Bligh-Dyer or Folch method).

  • Lipid Separation by TLC: Spot the lipid extracts onto a TLC plate alongside known lipid standards (e.g., triglycerides, phospholipids). Develop the plate in a chamber with an appropriate solvent system to separate the different lipid classes.

  • Visualization and Quantification: Visualize the lipid spots (e.g., using iodine vapor or a phosphorimager). Scrape the spots corresponding to different lipid classes into scintillation vials.

  • Measurement: Add scintillation fluid and measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis: Calculate the percentage of the total incorporated radioactivity found in each lipid class for both this compound and oleic acid to compare their incorporation patterns.

Mandatory Visualizations

Metabolic Fate of Oleic Acid

Oleic_Acid_Metabolism OA Oleic Acid (C18:1) OA_CoA Oleoyl-CoA OA->OA_CoA Acyl-CoA Synthetase Mitochondria Mitochondria OA_CoA->Mitochondria Elongation Elongation OA_CoA->Elongation Desaturation Desaturation OA_CoA->Desaturation Lipid_Synthesis Lipid Synthesis OA_CoA->Lipid_Synthesis Beta_Ox β-Oxidation Mitochondria->Beta_Ox Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Energy Energy (ATP) TCA->Energy Other_FA Other Fatty Acids Elongation->Other_FA Desaturation->Other_FA Triglycerides Triglycerides Lipid_Synthesis->Triglycerides Phospholipids Phospholipids Lipid_Synthesis->Phospholipids

Caption: Metabolic pathways of oleic acid.

Postulated Metabolic Fate of this compound

Heneicosenoic_Acid_Metabolism HA This compound (C21:1) HA_CoA Heneicosenoyl-CoA HA->HA_CoA Acyl-CoA Synthetase Peroxisome Peroxisome HA_CoA->Peroxisome Lipid_Synthesis Lipid Synthesis HA_CoA->Lipid_Synthesis Perox_Beta_Ox Peroxisomal β-Oxidation Peroxisome->Perox_Beta_Ox Chain Shortening Mitochondria Mitochondria Mito_Beta_Ox Mitochondrial β-Oxidation Mitochondria->Mito_Beta_Ox Perox_Beta_Ox->Mitochondria Acetyl_CoA Acetyl-CoA Mito_Beta_Ox->Acetyl_CoA Propionyl_CoA Propionyl-CoA Mito_Beta_Ox->Propionyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Propionyl_CoA->TCA via Succinyl-CoA Gluconeogenesis Gluconeogenesis Propionyl_CoA->Gluconeogenesis via Succinyl-CoA Energy Energy (ATP) TCA->Energy Triglycerides Triglycerides Lipid_Synthesis->Triglycerides Phospholipids Phospholipids Lipid_Synthesis->Phospholipids Experimental_Workflow Start Start: Cell Culture Incubation Incubate with Radiolabeled This compound or Oleic Acid Start->Incubation Harvest Harvest Cells and Media Incubation->Harvest Analysis Metabolic Analysis Harvest->Analysis Oxidation β-Oxidation Assay (Measure ¹⁴CO₂) Analysis->Oxidation Incorporation Lipid Incorporation Assay (TLC Separation) Analysis->Incorporation Data Data Collection & Comparison Oxidation->Data Incorporation->Data Conclusion Conclusion on Metabolic Fate Data->Conclusion

Confirming the Structure of Synthetic 12Z-Heneicosenoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the structure of synthetically produced 12Z-heneicosenoic acid. It offers a detailed examination of experimental protocols and presents comparative data for this compound and its structural alternatives, including its geometric isomer (12E-heneicosenoic acid) and its saturated counterpart (heneicosanoic acid). This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of long-chain fatty acids.

Introduction

This compound is a long-chain monounsaturated fatty acid with potential applications in various fields, including drug development. The precise structural confirmation of the synthetic product is critical to ensure its purity, identity, and biological activity. This involves not only confirming the carbon chain length and the presence of a carboxylic acid group but also unequivocally determining the position and stereochemistry (Z or cis configuration) of the double bond.

This guide will delve into the primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the synthesis of this compound and its isomers, followed by a detailed comparison of their analytical data.

Synthesis of this compound and Alternatives

The synthesis of this compound with high stereoselectivity is typically achieved via the Wittig reaction . This well-established method allows for the formation of a Z-alkene by reacting a suitable phosphonium ylide with an aldehyde.

A plausible synthetic route for this compound is outlined below. This general strategy can be adapted for the synthesis of its E-isomer by modifying the Wittig reaction conditions or by employing other olefination methods that favor the formation of E-alkenes. The saturated analogue, heneicosanoic acid, can be synthesized through methods such as the copper-catalyzed coupling of a Grignard reagent with an omega-bromo acid.[1]

Synthesis_Workflow cluster_synthesis Synthesis of this compound Starting_Material_1 11-Bromoundecanoic acid Protection Protection of Carboxylic Acid Starting_Material_1->Protection Protected_Acid Protected 11-Bromoundecanoate Protection->Protected_Acid Phosphonium_Salt_Formation Reaction with Triphenylphosphine Protected_Acid->Phosphonium_Salt_Formation Phosphonium_Salt Undecyltriphenylphosphonium bromide derivative Phosphonium_Salt_Formation->Phosphonium_Salt Ylide_Formation Deprotonation (e.g., n-BuLi) Phosphonium_Salt->Ylide_Formation Ylide Phosphonium Ylide Ylide_Formation->Ylide Wittig_Reaction Wittig Reaction Ylide->Wittig_Reaction Starting_Material_2 Decanal Starting_Material_2->Wittig_Reaction Protected_Alkene Protected 12Z-Heneicosenoate Wittig_Reaction->Protected_Alkene Deprotection Deprotection Protected_Alkene->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: General workflow for the synthesis of this compound via the Wittig reaction.

Structural Confirmation: A Comparative Analysis

The definitive structural confirmation of synthetic this compound relies on a combination of analytical techniques. Below, we compare the expected outcomes for this compound, its trans-isomer (12E-heneicosenoic acid), and its saturated analog (heneicosanoic acid).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for analyzing fatty acids, which are typically derivatized to their more volatile fatty acid methyl esters (FAMEs) prior to analysis. The retention time in GC helps in separating isomers, while the mass spectrum provides information about the molecular weight and fragmentation pattern, which aids in confirming the carbon chain length and the presence of a double bond.

Experimental Protocol: GC-MS Analysis of FAMEs

  • Derivatization to FAMEs: The fatty acid sample is converted to its methyl ester. A common method involves reaction with boron trifluoride in methanol.

  • GC Separation: The FAMEs mixture is injected into a gas chromatograph equipped with a polar capillary column (e.g., a cyanopropyl-substituted polysiloxane column), which is crucial for separating cis and trans isomers.

  • MS Detection: The eluted compounds are introduced into a mass spectrometer for ionization (typically by electron ionization) and detection.

Comparative GC-MS Data (Expected):

AnalyteExpected Retention TimeKey Mass Spectral Fragments (m/z)
This compound Methyl Ester Later than the trans-isomer on a polar column.Molecular Ion (M+): 340, Fragments indicating the double bond position.
12E-Heneicosenoic Acid Methyl Ester Earlier than the cis-isomer on a polar column.Molecular Ion (M+): 340, Similar fragmentation to the Z-isomer, but may show subtle differences.
Heneicosanoic Acid Methyl Ester Shorter retention time than the unsaturated isomers on a polar column.Molecular Ion (M+): 342, Characteristic fragments for a saturated long-chain ester (e.g., McLafferty rearrangement ion at m/z 74).
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule, making it indispensable for unequivocally determining the position and stereochemistry of the double bond.

Experimental Protocol: NMR Analysis

  • Sample Preparation: The fatty acid is dissolved in a suitable deuterated solvent (e.g., CDCl3).

  • 1H NMR Spectroscopy: Provides information on the number of different types of protons and their connectivity. The coupling constants (J-values) between the olefinic protons are diagnostic for the double bond geometry.

  • 13C NMR Spectroscopy: Shows the number of different types of carbon atoms. The chemical shifts of the olefinic carbons confirm the presence of a double bond.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, which is essential for assigning the exact position of the double bond.

Comparative NMR Data (Expected in CDCl3):

NucleusThis compound12E-Heneicosenoic AcidHeneicosanoic Acid
1H NMR ~5.3 ppm (multiplet, 2H, olefinic protons), J-coupling ~10 Hz (cis)~5.4 ppm (multiplet, 2H, olefinic protons), J-coupling ~15 Hz (trans)No signals in the olefinic region.
~2.3 ppm (triplet, 2H, CH2 adjacent to COOH)~2.3 ppm (triplet, 2H, CH2 adjacent to COOH)~2.3 ppm (triplet, 2H, CH2 adjacent to COOH)
~2.0 ppm (multiplet, 4H, allylic protons)~2.0 ppm (multiplet, 4H, allylic protons)No allylic proton signals.
13C NMR ~129-130 ppm (2C, olefinic carbons)~130-131 ppm (2C, olefinic carbons)No signals in the olefinic region.
~180 ppm (1C, carboxylic acid carbon)~180 ppm (1C, carboxylic acid carbon)~180 ppm (1C, carboxylic acid carbon)

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the comprehensive structural confirmation of synthetic this compound, incorporating both synthesis and analytical validation steps.

Logical_Workflow Synthesis Synthesis of This compound Purification Purification of Crude Product Synthesis->Purification Initial_Analysis Initial Purity Assessment (e.g., TLC, GC-FID) Purification->Initial_Analysis GC_MS_Analysis GC-MS Analysis of FAME Initial_Analysis->GC_MS_Analysis NMR_Analysis NMR Spectroscopy (1H, 13C, 2D) Initial_Analysis->NMR_Analysis Data_Comparison Comparison with Reference Data and Isomers GC_MS_Analysis->Data_Comparison NMR_Analysis->Data_Comparison Structure_Confirmation Structural Confirmation Data_Comparison->Structure_Confirmation

Caption: Logical workflow for the synthesis and structural confirmation of this compound.

Conclusion

The structural confirmation of synthetic this compound requires a multi-faceted analytical approach. The Wittig reaction provides a reliable method for its stereoselective synthesis. Subsequent analysis by GC-MS of the corresponding methyl ester allows for the determination of its molecular weight and the separation from its geometric isomer. Crucially, NMR spectroscopy, particularly the analysis of olefinic proton coupling constants and 2D correlation spectra, provides unambiguous evidence for the position and Z-configuration of the double bond. By comparing the experimental data with that of potential isomers and the saturated analogue, researchers can confidently verify the structure of the synthesized molecule, ensuring its suitability for further research and development.

References

A Comprehensive Review of 12Z-Heneicosenoic Acid: Synthesis, Analysis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed literature review of 12Z-heneicosenoic acid, a long-chain monounsaturated fatty acid. Due to the limited specific research on this particular isomer, this guide also includes comparative data and methodologies for closely related fatty acids to provide a broader context for its potential properties and applications.

Biological Activity: A Potent Inhibitor of the p53 DNA Binding Domain

The most significant biological activity identified for cis-12-heneicosenoic acid (21:1n-9) is its role as a strong inhibitor of the double-stranded DNA (dsDNA) binding activity of the p53 DNA binding domain (DBD).[1] The tumor suppressor protein p53 plays a critical role in cell cycle regulation and apoptosis, making it a key target in cancer research. The inhibitory action of this compound on p53's ability to bind to DNA suggests its potential as a modulator of p53-mediated pathways.

The structural features crucial for this inhibitory activity include the cis configuration of the double bond, a hydrocarbon chain length of C20 to C22, and the presence of a free carboxyl group.[1] Notably, the corresponding trans-isomer and the methyl ester of the fatty acid did not exhibit the same inhibitory effect, highlighting the specificity of the interaction.[1]

Comparative Biological Activity of Long-Chain Monounsaturated Fatty Acids

Fatty AcidBiological Target/ActivityIC50 / Quantitative DataReference
cis-12-Heneicosenoic acid p53 DNA Binding Domain Inhibition Strong inhibitor (specific IC50 not available) [1]
Oleic acid (18:1n-9)Anti-inflammatoryReduces expression of inflammatory genes-
Gondoic acid (20:1n-9)---
Erucic acid (22:1n-9)---
Nervonic acid (24:1n-9)Involved in myelin sheath maintenance--

Note: The table above is intended for comparative purposes. The lack of extensive research on C21 monounsaturated fatty acids necessitates the inclusion of data from more commonly studied long-chain fatty acids.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

Reaction: Wittig Olefination

Reactants:

  • Nonanal (C9 aldehyde)

  • 12-(Triphenylphosphoranylidene)dodecanoic acid (Wittig reagent)

Procedure:

  • Preparation of the Wittig Reagent: The Wittig reagent can be prepared by the reaction of 12-bromododecanoic acid with triphenylphosphine to form the corresponding phosphonium salt, followed by deprotonation with a strong base like n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Wittig Reaction: The prepared ylide (Wittig reagent) is then reacted with nonanal at a low temperature (e.g., -78 °C) in THF. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is extracted with an organic solvent (e.g., diethyl ether), washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Wittig_Synthesis cluster_reagent_prep Wittig Reagent Preparation cluster_wittig_reaction Wittig Reaction cluster_purification Purification 12-Bromododecanoic_acid 12-Bromododecanoic_acid Triphenylphosphine Triphenylphosphine Phosphonium_salt Phosphonium_salt Strong_base n-Butyllithium Ylide 12-(Triphenylphosphoranylidene)dodecanoic acid Nonanal Nonanal Reaction_mixture Reaction_mixture Crude_product Crude_product Column_chromatography Column_chromatography Pure_product This compound

Caption: A generalized workflow for the analysis of fatty acid isomers from biological samples.

Signaling Pathway Involvement

The inhibition of the p53 DNA binding domain by this compound suggests its potential to interfere with the p53 signaling pathway. This pathway is a central regulator of cellular stress responses.

p53_pathway Cellular_Stress Cellular Stress (e.g., DNA Damage) p53_Activation p53 Activation Cellular_Stress->p53_Activation p53_DBD p53 DNA Binding Domain p53_Activation->p53_DBD Target_Genes p53 Target Genes p53_DBD->Target_Genes Binds to DNA Cellular_Outcomes Cell Cycle Arrest Apoptosis DNA Repair Target_Genes->Cellular_Outcomes Transcription Inhibitor This compound Inhibitor->p53_DBD Inhibits DNA Binding

Caption: Potential inhibition of the p53 signaling pathway by this compound.

Conclusion

This compound is an intriguing long-chain monounsaturated fatty acid with demonstrated potent inhibitory activity against the p53 DNA binding domain. While specific quantitative data and detailed experimental protocols for this particular isomer are scarce, this review provides a framework for its study by presenting a representative synthesis strategy, established analytical methodologies, and a comparison with other relevant fatty acids. Further research is warranted to fully elucidate the biological roles and therapeutic potential of this compound, particularly in the context of cancer biology and p53-related diseases.

References

Safety Operating Guide

Safe Disposal of 12Z-Heneicosenoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 12Z-heneicosenoic acid, ensuring compliance with environmental regulations and promoting a secure laboratory environment. Given the limited specific data for this compound, a cautious approach, treating it as potentially hazardous, is mandated.

I. Hazard Assessment and Initial Precautions

Immediate Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.[3]

  • Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or fumes.[3]

  • Avoid direct contact with skin and eyes.[3] In case of contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes.[3][5]

II. Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the guidelines established by the Environmental Protection Agency (EPA) and local regulatory bodies.[6][7] The following procedure outlines the necessary steps for its safe disposal as a hazardous waste.

  • Segregation: Do not mix this compound with other waste streams.[8] It should be segregated and stored in a designated container.

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap.[6][9][10] Plastic containers are generally preferred for chemical waste.[11]

    • Do not use metal containers for acidic waste.[6][9]

    • Ensure the container is in good condition, free from cracks or deterioration.[9][10]

    • Fill the container to no more than 90% of its capacity to allow for expansion.[6]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[10]

    • The label must include the full chemical name: "this compound".[10] Do not use abbreviations or chemical formulas.[10]

    • Include the date when the waste was first added to the container.

    • Indicate the primary hazards (e.g., "Skin Irritant," "Eye Irritant").

  • Storage:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9][11][12]

    • The SAA must be under the direct supervision of laboratory personnel.[6]

    • Store incompatible waste types separately to prevent accidental reactions.[9]

    • Ensure secondary containment is in place to capture any potential leaks or spills.[6]

  • Disposal Request:

    • Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers, but this can vary by institution), contact your facility's Environmental Health and Safety (EHS) department to schedule a waste pickup.[9][11][13]

    • Do not transport hazardous waste yourself.[13] Trained EHS personnel or licensed waste disposal contractors are responsible for the collection and final disposal.[7]

Important Note: Under no circumstances should this compound be disposed of down the drain or in the regular trash.[1][11][13]

III. Quantitative Data for Laboratory Waste Management

The following table summarizes key quantitative parameters for the management of hazardous chemical waste in a laboratory setting, based on general regulatory guidelines.

ParameterGuidelineCitation
pH Range for Aqueous Waste Neutralization Between 5.5 and 9.5 before drain disposal (for non-toxic, corrosive waste only)[14]
Maximum Hazardous Waste Volume in SAA 55 gallons[11][12][13]
Maximum Acutely Toxic Waste in SAA 1 quart of liquid or 1 kg of solid[11]
Container Fill Level Maximum of 90% capacity[6]
Time Limit for Full Container Removal from SAA Within 3 days[9][11]
Maximum Storage Time for Partially Filled Container Up to 1 year[9][11]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Start: this compound designated as waste assess Assess Hazards: Treat as hazardous due to conflicting data start->assess ppe Don appropriate PPE: Goggles, gloves, lab coat assess->ppe container Select compatible, leak-proof container ppe->container label_waste Label with 'Hazardous Waste' and full chemical name container->label_waste store Store in designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for waste pickup store->contact_ehs end End: Professional disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 12Z-heneicosenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 12Z-heneicosenoic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to minimize exposure and ensure safe handling of this compound.

Summary of Recommended PPE

Protection Type Specification Purpose
Hand Protection Nitrile or Butyl rubber glovesPrevents skin contact.
Eye Protection Chemical safety gogglesProtects eyes from splashes.
Skin and Body Laboratory coatProtects skin and clothing from contamination.
Respiratory Not generally required under normal useUse in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[1][2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing risks during the handling of this compound.

  • Preparation :

    • Ensure a well-ventilated work area, such as a chemical fume hood.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as outlined in the table above.

  • Handling :

    • Avoid direct contact with skin and eyes.[2]

    • Prevent the formation of dust or aerosols.

    • Use clean, designated spatulas and glassware to handle the compound.

    • Weigh the necessary amount in a contained environment to avoid dispersal.

  • In Case of a Spill :

    • For small spills, absorb the material with an inert absorbent material and place it in a suitable container for disposal.

    • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines

Waste Type Disposal Method
Unused this compound Dispose of in accordance with local, state, and federal regulations. For small quantities, some sources suggest disposal with household waste may be permissible, but it is critical to consult and follow official regulations.[1]
Contaminated Materials (e.g., gloves, wipes) Place in a sealed, labeled container and dispose of as chemical waste according to institutional guidelines.
Empty Containers Rinse thoroughly and dispose of according to institutional guidelines for chemical containers.

Experimental Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Work Area Preparation (Fume Hood) gather_materials Gather Materials prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Work Area transfer->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe dispose_waste Dispose of Chemical Waste doff_ppe->dispose_waste dispose_containers Dispose of Empty Containers dispose_waste->dispose_containers

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.